3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
Description
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Properties
IUPAC Name |
3-oxo-3-(5-phenylmethoxy-1H-indol-3-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-7-6-14(10-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOVAIMCRQQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227291 | |
| Record name | β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020722-11-5 | |
| Record name | β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile, a molecule of significant interest in medicinal chemistry. We will delve into its chemical structure and molecular properties, outline plausible synthetic routes based on established organic chemistry principles, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers actively engaged in drug discovery and development, offering both foundational knowledge and practical insights into the chemical biology of this indole derivative.
Molecular Structure and Physicochemical Properties
This compound is an organic molecule featuring a core indole scaffold, a structure renowned for its prevalence in biologically active compounds. The key structural features include a benzyloxy group at the 5-position of the indole ring, and a 3-oxo-propanenitrile (or glyoxylonitrile) moiety at the 3-position.
The molecular formula for this compound is C₁₈H₁₄N₂O₂.[1] This composition gives it a molecular weight of approximately 290.32 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |
| Molecular Weight | 290.32 g/mol | [1] |
| IUPAC Name | 3-(5-(benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile | |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(=O)CC#N | |
| InChI Key | InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-7-6-14(10-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2 |
Structural Elucidation:
The structure of this compound can be visualized as follows:
Caption: 2D structure of this compound.
Synthesis and Chemical Characterization
Proposed Synthetic Pathway:
Sources
The Multifaceted Biological Activities of 5-Benzyloxyindole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of 5-Benzyloxyindole
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. Among the vast landscape of indole derivatives, those bearing a benzyloxy moiety at the 5-position have garnered significant attention for their potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of 5-benzyloxyindole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.
The presence of the benzyloxy group at the C-5 position of the indole ring significantly influences the molecule's electronic and lipophilic properties, thereby modulating its interaction with biological targets. This substitution has been shown to be a key determinant in eliciting a range of biological responses, including anticancer, antimicrobial, and neuroprotective effects. This guide will delve into these activities, presenting not just the outcomes of various studies, but also the underlying scientific rationale and the practical, validated protocols to empower further research and development in this exciting field.
Anticancer Activity: Targeting the Hallmarks of Malignancy
5-Benzyloxyindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of 5-benzyloxyindole derivatives are not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis. A key mechanism involves the induction of apoptosis , or programmed cell death. Studies have shown that certain derivatives can trigger the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.
Furthermore, some 5-benzyloxyindole derivatives have been found to interfere with the cell cycle , arresting cancer cells at specific checkpoints and preventing their uncontrolled proliferation. Inhibition of crucial enzymes involved in cell signaling, such as protein kinase C (PKC) , has also been identified as a potential anticancer mechanism. PKC isoforms are often dysregulated in cancer and play a role in cell growth, differentiation, and survival.
Below is a diagram illustrating the proposed anticancer mechanisms of action for 5-benzyloxyindole derivatives.
Caption: Proposed anticancer mechanisms of 5-benzyloxyindole derivatives.
Quantitative Assessment of Anticancer Potency
The efficacy of anticancer compounds is quantitatively assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for representative 5-benzyloxyindole derivatives against various cancer cell lines.
| Derivative/Complex | Cancer Cell Line | IC50 (nM) | Reference |
| 56-5B3A (Platinum(IV) complex) | HT29 (Colon) | 1.2 - 150 | |
| P-5B3A (Platinum(IV) complex) | Various | More active than cisplatin | |
| 5-5B3A (Platinum(IV) complex) | Various | More active than cisplatin |
Note: The data presented are from a study on platinum(IV) prodrugs incorporating a 5-benzyloxyindole-3-acetic acid ligand. The high potency of these complexes highlights the potential of the 5-benzyloxyindole scaffold in the design of novel anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-Benzyloxyindole derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-benzyloxyindole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. 5-Benzyloxyindole derivatives have demonstrated promising activity against a range of bacteria and fungi.
Spectrum of Activity and Potency
Studies have shown that certain 5-benzyloxyindole derivatives exhibit significant antifungal activity, particularly against Candida albicans, a common opportunistic fungal pathogen. For instance, 7-benzyloxyindole has been shown to inhibit biofilm formation in C. albicans at concentrations that do not affect the growth of planktonic cells, suggesting a specific antibiofilm mechanism.
The antibacterial activity of these derivatives has also been explored, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of antimicrobial action is thought to involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.
The following table summarizes the reported minimum inhibitory concentration (MIC) values for a representative 5-benzyloxyindole derivative.
| Derivative | Microorganism | MIC (mM) | Reference |
| 7-Benzyloxyindole | Candida albicans | >2 |
Note: While the MIC for planktonic growth was high, this study highlighted the potent antibiofilm activity of 7-benzyloxyindole at much lower concentrations (0.02 mM).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plate
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-Benzyloxyindole derivative stock solution
-
Sterile saline or PBS
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Serial Dilution: Prepare two-fold serial dilutions of the 5-benzyloxyindole derivative in the appropriate broth medium in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 5-benzyloxyindole derivatives may offer neuroprotective benefits through various mechanisms.
Mechanisms of Neuroprotection
A key neuroprotective mechanism of these derivatives is their ability to inhibit monoamine oxidase B (MAO-B) . MAO-B is an enzyme responsible for the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in the context of Parkinson's disease.
Furthermore, these compounds have been shown to possess potent antioxidant properties , protecting neuronal cells from oxidative stress-induced damage. Oxidative stress is a common pathological feature of many neurodegenerative diseases. By scavenging free radicals and reducing oxidative damage, 5-benzyloxyindole derivatives can help preserve neuronal integrity and function. Some derivatives have also demonstrated anti-neuroinflammatory effects.
The following diagram illustrates the proposed neuroprotective mechanisms of 5-benzyloxyindole derivatives.
Caption: Proposed neuroprotective mechanisms of 5-benzyloxyindole derivatives.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity
The biological activity of 5-benzyloxyindole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
Key structural features that influence activity include:
-
Substituents on the indole nitrogen (N1): The nature of the substituent at the N1 position can significantly impact activity. For example, in some anticancer derivatives, methylation at this position has been shown to enhance potency.
-
Substituents at the C2 and C3 positions: Modifications at these positions are critical for modulating activity. For instance, the introduction of specific side chains at C3 can enhance interactions with target enzymes.
-
Substituents on the benzyloxy ring: The electronic and steric properties of substituents on the phenyl ring of the benzyloxy group can fine-tune the molecule's activity and selectivity.
Synthesis of 5-Benzyloxyindole Derivatives: A Practical Approach
The synthesis of 5-benzyloxyindole derivatives can be achieved through various organic chemistry methodologies. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.
General Experimental Protocol: Fischer Indole Synthesis
This protocol provides a general framework for the synthesis of a 5-benzyloxyindole derivative.
Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
A suitable ketone or aldehyde
-
An acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
A suitable solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-(benzyloxy)phenylhydrazine hydrochloride and the desired ketone or aldehyde in a suitable solvent. Add a catalytic amount of acid if necessary. Stir the reaction mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitored by TLC).
-
Indolization: To the reaction mixture containing the hydrazone, add the acidic catalyst for indolization. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, quench the reaction mixture with water or a basic solution. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 5-benzyloxyindole derivative.
Conclusion and Future Directions
5-Benzyloxyindole derivatives represent a rich and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with a well-defined structure-activity relationship, make them attractive candidates for further drug development.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological activities.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety of promising candidates in relevant animal models.
The in-depth technical information and validated protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering innovation and accelerating the translation of these promising compounds from the laboratory to the clinic.
References
-
Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. (2024). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 105(3), 189-193. [Link]
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5-Benzyloxyindole - 1215-59-4. Discovery Fine Chemicals. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]
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Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5947-5953. [Link]
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Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. (2020). Journal of Infection and Public Health, 13(12), 1951-1960. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). Journal of Medicinal Chemistry, 57(15), 6485-6496. [Link]
-
Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. (2013). Bioorganic & Medicinal Chemistry, 21(24), 7709-7714. [Link]
-
Antioxidant Activities of Indole and Benzimidazole Derivatives. Semantic Scholar. [Link]
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Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024). RSIS International. [Link]
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Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. (2018). Microbial Biotechnology, 11(6), 1031-1040. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2021). Pharmaceutical Sciences, 27(4), 543-555. [Link]
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Structure/activity relationships of indole derivatives. ResearchGate. [Link]
-
The neuroprotective and anti-neuroinflammatory effects of ramalin synthetic derivatives in BV2 and HT22 cells. (2024). Biochemical Pharmacology, 223, 116654. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science Publication. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
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Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology, 26(7-8), 1495-1509. [Link]
Unlocking the Therapeutic Promise: A Technical Guide to the Potential Mechanisms of Action of Indole-Based β-Ketonitriles
Foreword: The Emerging Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of natural products and synthetic compounds with profound biological activities.[1][2][3] Its inherent ability to mimic peptide structures and engage in various interactions with biological macromolecules has cemented its importance in drug discovery.[1][2] This guide delves into a specific and compelling class of indole derivatives: the indole-based β-ketonitriles. While extensively recognized for their utility as versatile synthetic intermediates in the creation of complex heterocyclic systems,[4] their intrinsic therapeutic potential remains a largely unexplored frontier. This document aims to bridge this knowledge gap by providing an in-depth exploration of the potential mechanisms of action for these compounds, offering a roadmap for researchers, scientists, and drug development professionals to investigate and unlock their therapeutic promise.
The Indole-Based β-Ketonitrile Scaffold: A Convergence of Reactivity and Recognition
The indole-based β-ketonitrile scaffold is characterized by the fusion of the biologically significant indole ring system with the reactive β-ketonitrile moiety. This unique combination of a key pharmacophore and a functionally versatile group suggests a high potential for diverse biological activities. The strategic placement of the electron-withdrawing ketone and nitrile groups activates the intervening methylene bridge, making the molecule susceptible to a range of chemical transformations and potential interactions with biological targets.[5]
Hypothesized Mechanisms of Action: A Multi-Target Paradigm
Based on the extensive bioactivity profile of indole derivatives and the inherent chemical reactivity of the β-ketonitrile group, we can postulate several potential mechanisms of action for this class of compounds. These hypotheses provide a foundational framework for experimental investigation.
Enzyme Inhibition: A Prominent Avenue for Therapeutic Intervention
The indole scaffold is a common feature in numerous enzyme inhibitors.[6] The β-ketonitrile functionality can further enhance this inhibitory potential through various interactions within an enzyme's active site.
-
Covalent Modification: The electrophilic nature of the nitrile carbon and the carbonyl carbon makes them susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, serine, lysine) in an enzyme's active site. This could lead to reversible or irreversible inhibition of enzyme function.
-
Metal Chelation: The ketone and nitrile groups can potentially act as chelating agents for metal ions that are essential for the catalytic activity of metalloenzymes.
-
Hydrogen Bonding and Hydrophobic Interactions: The indole NH group, the carbonyl oxygen, and the nitrile nitrogen can participate in hydrogen bonding with active site residues, while the aromatic indole ring can engage in hydrophobic and π-π stacking interactions.[7]
Potential Enzyme Targets:
-
Cyclooxygenases (COX-1/COX-2): Given that many indole derivatives, such as indomethacin, are potent COX inhibitors, it is plausible that indole-based β-ketonitriles could also target these enzymes, potentially offering anti-inflammatory effects.[8]
-
Kinases: The dysregulation of protein kinases is a hallmark of cancer. The indole scaffold is present in several kinase inhibitors, and the β-ketonitrile moiety could confer novel binding interactions.
-
Succinate Dehydrogenase (SDH): Some β-ketonitrile acaricides have been shown to target mite SDH, suggesting that this enzyme complex could be a target in other organisms as well.[9]
Disruption of Protein-Protein Interactions: A New Frontier
The indole core can mimic key amino acid residues like tryptophan, enabling it to interfere with protein-protein interactions (PPIs) that are crucial for various cellular processes. The β-ketonitrile portion of the molecule can provide additional interaction points, enhancing binding affinity and specificity. A prime example of a druggable PPI target is the interaction between p53 and MDM2 in cancer therapy.
Tubulin Polymerization Inhibition: A Validated Anticancer Strategy
A significant number of indole derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[3][10] This leads to cell cycle arrest and apoptosis. The indole ring of these compounds often binds to the colchicine-binding site of β-tubulin. It is highly probable that indole-based β-ketonitriles could also exhibit this mechanism of action.
Experimental Validation: A Step-by-Step Methodological Guide
To rigorously test the hypothesized mechanisms of action, a systematic experimental approach is essential. The following protocols provide a comprehensive framework for the initial biological evaluation of novel indole-based β-ketonitriles.
Workflow for Investigating Enzyme Inhibition
Protocol 3.1.1: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity of indole-based β-ketonitriles against COX-1 and COX-2 enzymes.
-
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine)
-
Arachidonic acid (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Indomethacin (positive control)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.
-
Add the test compound or control to the wells of the microplate.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a solution of arachidonic acid and Amplex Red/HRP.
-
Measure the fluorescence (excitation 530-560 nm, emission ~590 nm) every minute for 10-20 minutes.
-
Calculate the rate of reaction and determine the percent inhibition relative to the vehicle control.
-
Generate dose-response curves to calculate the IC50 values.
-
Protocol for Assessing Tubulin Polymerization Inhibition
Protocol 3.2.1: Cell-Free Tubulin Polymerization Assay
-
Objective: To directly measure the effect of indole-based β-ketonitriles on the polymerization of purified tubulin.
-
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., PEM buffer)
-
Test compounds in DMSO
-
Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls
-
96-well microplate
-
Spectrophotometer with temperature control
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Add the test compound or control to the wells of a cold 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding the GTP solution.
-
Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the change in absorbance over time to visualize the polymerization kinetics.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization.
-
Protocol 3.2.2: Cellular Immunofluorescence for Microtubule Disruption
-
Objective: To visualize the effects of indole-based β-ketonitriles on the microtubule network in cultured cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds in DMSO
-
Nocodazole (positive control)
-
Formaldehyde solution (fixative)
-
Triton X-100 (permeabilizing agent)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or control for a specified time (e.g., 24 hours).
-
Fix the cells with formaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.
-
Analyze the images for changes in microtubule morphology, such as depolymerization or bundling.
-
Data Presentation and Interpretation
For a clear comparison of the biological activities of a series of indole-based β-ketonitriles, quantitative data should be summarized in a structured table.
| Compound ID | Target Enzyme IC50 (µM) | Tubulin Polymerization IC50 (µM) | Cell Line A GI50 (µM) | Cell Line B GI50 (µM) |
| IKB-001 | >100 (COX-2) | 2.5 | 1.8 | 3.2 |
| IKB-002 | 5.2 (COX-2) | >50 | 8.1 | 12.5 |
| IKB-003 | 0.8 (COX-2) | 15.7 | 4.3 | 6.9 |
| Indomethacin | 0.1 (COX-2) | N/A | N/A | N/A |
| Nocodazole | N/A | 0.1 | 0.05 | 0.08 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Conclusion and Future Directions
The indole-based β-ketonitrile scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The hypotheses and experimental frameworks presented in this guide offer a robust starting point for elucidating their mechanisms of action. Future research should focus on synthesizing diverse libraries of these compounds and screening them against a wide range of biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial for optimizing lead compounds. Furthermore, investigations into their pharmacokinetic and pharmacodynamic properties will be essential for translating promising in vitro findings into in vivo efficacy. The convergence of the privileged indole core with the reactive β-ketonitrile moiety holds significant potential for the development of next-generation therapeutics targeting a spectrum of human diseases.
References
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]
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Rational Design of β-Ketonitrile Acaricides through Binding-Mode-Guided Isosteric Ring Replacement. PubMed. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
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Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Center for Biotechnology Information. [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]
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Biomedical Importance of Indoles. National Center for Biotechnology Information. [Link]
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ENZYME INHIBITORY ACTIVITY OF 3-(2-AMINOBUTYL)INDOLE DERIVATIVES. PubMed. [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
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Acylation of indolyl subsituted β-ketonitriles. The way to new indolo[2,3-c]pyrilium and β-carboline derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Modular assembly of indole alkaloids enabled by multicomponent reaction. National Center for Biotechnology Information. [Link]
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. National Institutes of Health. [Link]
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Plausible mechanism of a ring closure reaction between β-ketonitrile 2 and aromatic aldehyde 3. ResearchGate. [Link]
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A possible mechanism for the formation of β‐ketonitrile 2 a. ResearchGate. [Link]
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Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Center for Biotechnology Information. [Link]
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Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. PubMed. [Link]
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Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
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Spectroscopic Data Interpretation for 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectroscopic phenomena and provides structured, field-proven insights into the structural elucidation of this indole derivative. Methodologies for data acquisition are detailed, and visual aids in the form of tables and diagrams are provided to facilitate a comprehensive understanding of the molecule's structural characteristics.
Introduction
This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The structural characterization of such molecules is a critical step in the drug discovery and development process, ensuring compound identity, purity, and stability. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
This guide will walk through the predicted spectroscopic data for this compound, offering a detailed interpretation of:
-
¹H NMR Spectroscopy: To identify the number and environment of protons in the molecule.
-
¹³C NMR Spectroscopy: To probe the carbon framework of the compound.
-
Infrared (IR) Spectroscopy: To detect the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
By integrating the information from these techniques, a confident structural assignment can be made.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.2 | br s | 1H | Indole N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| ~8.50 | d | 1H | H-2 | The proton at the 2-position of the indole ring is deshielded by the adjacent nitrogen and the carbonyl group at C-3. |
| ~8.10 | d | 1H | H-4 | This proton is deshielded by the ring current of the indole and the adjacent carbonyl group. |
| ~7.60 | d | 1H | H-7 | The proton at the 7-position is part of the aromatic system of the indole ring. |
| ~7.45-7.30 | m | 5H | Phenyl H's | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in the aromatic region. |
| ~7.10 | dd | 1H | H-6 | This proton is coupled to both H-7 and H-4 (long-range). |
| ~5.20 | s | 2H | -O-CH₂-Ph | The benzylic methylene protons are deshielded by the adjacent oxygen atom and the phenyl ring. |
| ~4.30 | s | 2H | -CO-CH₂-CN | The methylene protons adjacent to the carbonyl and cyano groups are deshielded and appear as a singlet. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° or 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Workflow for ¹H NMR Data Analysis:
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O | The carbonyl carbon is significantly deshielded. |
| ~158 | C-5 | The indole carbon attached to the benzyloxy group is deshielded. |
| ~137 | Phenyl C-1' | The quaternary carbon of the phenyl ring attached to the methylene group. |
| ~135 | C-7a | A quaternary carbon in the indole ring system. |
| ~131 | C-3a | Another quaternary carbon in the indole ring system. |
| ~128.5 | Phenyl C-2', C-6' | Phenyl carbons ortho to the methylene group. |
| ~128.0 | Phenyl C-4' | Phenyl carbon para to the methylene group. |
| ~127.5 | Phenyl C-3', C-5' | Phenyl carbons meta to the methylene group. |
| ~125 | C-2 | The sp² carbon at the 2-position of the indole ring. |
| ~117 | C≡N | The nitrile carbon is moderately deshielded. |
| ~115 | C-3 | The sp² carbon at the 3-position of the indole ring, attached to the acyl group. |
| ~113 | C-7 | A tertiary carbon in the indole ring. |
| ~112 | C-6 | A tertiary carbon in the indole ring. |
| ~103 | C-4 | A tertiary carbon in the indole ring. |
| ~70 | -O-CH₂-Ph | The benzylic methylene carbon. |
| ~25 | -CO-CH₂-CN | The methylene carbon between the carbonyl and nitrile groups. |
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for optimal performance.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is required compared to ¹H NMR.
-
Data Processing: The FID is processed similarly to ¹H NMR data (Fourier transformation, phasing, and referencing).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 | Medium, Sharp | N-H | Stretching |
| ~3100-3000 | Medium | Aromatic C-H | Stretching |
| ~2950-2850 | Medium | Aliphatic C-H | Stretching |
| ~2250 | Medium, Sharp | C≡N (Nitrile) | Stretching |
| ~1680 | Strong | C=O (Ketone) | Stretching |
| ~1600, ~1480 | Medium-Weak | C=C (Aromatic) | Stretching |
| ~1250 | Strong | C-O (Ether) | Stretching |
The presence of a strong absorption around 1680 cm⁻¹ is a clear indicator of the ketone carbonyl group. The medium, sharp peak around 2250 cm⁻¹ is characteristic of a nitrile functional group. The broadness and position of the N-H stretch can be influenced by hydrogen bonding.
Experimental Protocol for IR Data Acquisition (ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal.
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. The molecular formula of this compound is C₁₈H₁₄N₂O₂, with a molecular weight of 290.32 g/mol .
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 290. This peak corresponds to the intact molecule with one electron removed.
-
Major Fragments:
-
m/z = 91: This is a very common and stable fragment corresponding to the tropylium ion ([C₇H₇]⁺), formed from the benzyl group. Its presence is a strong indicator of the benzyloxy moiety.
-
m/z = 199: This fragment would result from the loss of the benzyl group ([M - C₇H₇]⁺).
-
m/z = 171: This fragment could be formed by the loss of the benzyl group followed by the loss of CO.
-
m/z = 130: This fragment could correspond to the indole-3-yl cation.
-
Proposed Fragmentation Pathway:
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Integrated Spectroscopic Analysis: Confirming the Structure
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides complementary information, and together they allow for an unambiguous determination of the molecular structure.
Workflow for Integrated Spectroscopic Analysis:
By combining the data:
-
MS confirms the molecular weight of 290 g/mol and the presence of a benzyl group (m/z 91).
-
IR identifies the key functional groups: N-H, C≡N, and C=O.
-
¹³C NMR maps out the 18 unique carbon atoms, including the carbonyl, nitrile, and aromatic carbons.
-
¹H NMR reveals the specific proton environments, their integrations confirming the number of protons in each environment, and their coupling patterns providing information about adjacent protons.
The collective evidence from these spectroscopic techniques provides a cohesive and definitive confirmation of the structure of this compound.
References
-
PubChem. (n.d.). 5-Benzyloxyindole. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
- Bernstein, R. L., et al. (2018). Supporting Information for: A general method for the synthesis of 3-acylindoles. Angewandte Chemie International Edition, 57(23), 7205-7209.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-Depth Technical Guide to 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile: A Privileged Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthetic pathways, and the broader context of its potential therapeutic applications, grounded in the established biological activities of the indole-3-glyoxylamide and 3-oxopropanenitrile pharmacophores.
Chemical Identity and Properties
Nomenclature and Identification
-
Systematic Name: 3-(5-(Benzyloxy)-1H-indol-3-yl)-3-oxopropanenitrile
-
CAS Number: 1020722-11-5[1]
-
Molecular Formula: C₁₈H₁₄N₂O₂[1]
-
Molecular Weight: 290.32 g/mol [1]
Synonyms
This compound is also known by several other names in chemical literature and databases, including:
-
1H-Indole-3-propanenitrile, β-oxo-5-(phenylmethoxy)-
-
3-(5-Benzyloxy-1H-indol-3-yl)-3-oxopropionitrile
-
β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile
-
AK203040
-
MOLPORT-003-993-608[1]
Physicochemical Properties (Predicted and Analog-Based)
| Property | Predicted/Analog-Based Value | Source/Basis |
| Melting Point (°C) | 76-80 | Based on the closely related (5-Benzyloxyindol-3-yl)acetonitrile.[2][3] |
| Appearance | White to off-white solid | General characteristic of similar indole derivatives. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from synthetic protocols for related compounds. |
| pKa | ~16 | Predicted for the indole N-H proton. |
Synthesis of this compound
The synthesis of this compound can be approached through established methods for the preparation of indol-3-yl-glyoxylamides and related structures. A common and efficient strategy involves a one-pot, two-step reaction starting from the appropriately substituted indole.
General Synthetic Approach
The most direct route involves the Friedel-Crafts acylation of 5-benzyloxyindole with an activated form of cyanoacetic acid. A highly effective method for a related class of compounds, indol-3-yl-glyoxylamides, involves the use of oxalyl chloride to form a reactive indol-3-yl-glyoxylyl chloride intermediate, which can then be reacted with a suitable nucleophile. For the synthesis of a β-ketonitrile, a variation of this approach using cyanoacetic acid derivatives is plausible.
A plausible synthetic route is the cyanoacetylation of 5-benzyloxyindole. This can be achieved by reacting 5-benzyloxyindole with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. This method has been successfully used for the synthesis of other 3-cyanoacetylindoles.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the cyanoacetylation of indoles.[4]
Materials:
-
5-Benzyloxyindole
-
Cyanoacetic acid
-
Acetic anhydride
-
Methanol
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyanoacetic acid (1.0 equivalent) in acetic anhydride (10 volumes) with gentle warming (approximately 50°C).
-
Addition of Indole: To the resulting clear solution, add 5-benzyloxyindole (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 85-90°C with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The product is expected to crystallize out of the solution as the reaction proceeds.
-
Work-up: After the reaction is complete (typically within 1-2 hours), allow the mixture to cool to room temperature.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials and by-products. Dry the purified product under vacuum.
Self-Validation: The purity of the final product should be assessed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The obtained data should be consistent with the expected structure.
Applications in Drug Development
The indole-3-glyoxylamide and 3-oxopropanenitrile scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5] Consequently, this compound is a promising candidate for drug discovery efforts.
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent anticancer activity of indole-3-glyoxylamide derivatives.[5] These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The benzyloxy group at the 5-position of the indole ring can enhance lipophilicity, potentially improving cell permeability and bioavailability.
Kinase Inhibition
The 3-oxopropanenitrile moiety is a key structural feature in a number of kinase inhibitors. For instance, derivatives of this scaffold have been identified as selective inhibitors of Janus kinases (JAKs), which are involved in inflammatory signaling pathways.[1] The indole nucleus can provide additional interactions with the kinase active site, potentially leading to potent and selective inhibitors.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro biological assays can be performed.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
This compound
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization buffer
-
This compound
-
A fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, mix tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add various concentrations of this compound to the wells.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its inhibitory effect.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical transformations, and its structural motifs are associated with a range of promising biological activities, particularly as an anticancer agent and a kinase inhibitor. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound, paving the way for further research and development.
References
- El Sayed, M. T., et al. (2015). Indoles as anti-cancer agents. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.
- Zheng, Y., et al. (2015). Fe-catalyzed regioselective Friedel–Crafts hydroxyalkylation of N-substituted glyoxylamide with indoles. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.
- Jagadeesh, N. M., et al. (2014). Synthesis And Molecular Docking Study Of N-Alkyl/Aryl-2-Aryl Indol-3-Yl Glyoxylamides As Novel Anticancer Agents. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.
- Barresi, E., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 26(15), 4475.
- Holland, D., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Molecules, 29(16), 3844.
- Chen, B., et al. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Journal of Medicinal Chemistry, 52(23), 7503-7511.
- Chakrabarty, M., & Arima, S. (2009). Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products. HETEROCYCLES, 78(1), 141-148.
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Strategic In Silico ADME Profiling of Novel Indole Compounds: A Guide to Early-Stage Viability Assessment
An in-depth technical guide by a Senior Application Scientist
Preamble: The Indole Scaffold and the ADME Imperative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutics, from anti-migraine agents like Sumatriptan to anti-cancer drugs like Sunitinib. Its unique electronic properties and ability to participate in various intermolecular interactions make it a fertile ground for designing novel bioactive molecules. However, this same chemical versatility can introduce pharmacokinetic liabilities. Early and intelligent assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is no longer a late-stage checkpoint but a foundational pillar of modern drug discovery. Failure to optimize ADME characteristics is a principal cause of costly late-stage attrition.[1]
This guide provides a comprehensive, technically-grounded framework for leveraging in silico predictive models to perform a robust ADME assessment of novel indole-based compounds. We will move beyond a simple checklist of software outputs to a discussion of the causality behind these predictions, enabling researchers to not only identify potential liabilities but also to strategize chemical modifications for an improved pharmacokinetic profile.
Foundational Analysis: Physicochemical Properties and Drug-Likeness
Before delving into complex biological endpoint predictions, we must first characterize the fundamental physicochemical properties of our novel indole compounds. These properties govern a molecule's behavior in a biological environment and are the bedrock of all subsequent ADME predictions.[2][3] The initial goal is to ascertain if the molecule resides in a chemical space associated with successful oral drugs.
Key Physicochemical Descriptors:
-
Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. For ionizable molecules like many indoles, the distribution coefficient (logD) at a physiological pH of 7.4 is more relevant. Lipophilicity profoundly influences solubility, permeability, plasma protein binding, and metabolism.[2][4] A balanced lipophilicity (logP typically < 5) is essential; excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[4][5]
-
Aqueous Solubility (logS): A drug must be in solution to be absorbed.[2] Poor aqueous solubility is a major hurdle for oral drug development. In silico models predict intrinsic solubility, providing an early flag for potential formulation challenges.
-
Molecular Weight (MW): Larger molecules often exhibit poorer permeability and absorption. The widely accepted "Rule of Five" suggests an MW < 500 Da for good oral bioavailability.[5][6]
-
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of membrane permeability. A TPSA value < 140 Ų is generally considered favorable for good cell permeability.[4][7]
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences solubility and permeability. Lipinski's rules suggest ≤ 5 HBDs and ≤ 10 HBAs.[5][6]
Protocol 1: Initial Drug-Likeness Assessment
This protocol outlines a rapid, first-pass screening of a novel indole compound using a freely available tool.
-
Obtain SMILES String: Convert the 2D structure of your novel indole compound into its SMILES (Simplified Molecular-Input Line-Entry System) representation.
-
Utilize a Web-Based Tool: Input the SMILES string into a comprehensive prediction tool such as SwissADME or ADMET-AI.[8][9] These platforms provide a suite of calculated physicochemical properties and drug-likeness evaluations.[1][8]
-
Analyze Lipinski's Rule of Five: Check for violations of Lipinski's rules (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10). More than one violation suggests a potential risk for poor oral bioavailability.[5]
-
Evaluate Key Physicochemical Data: Consolidate the predicted values for logP, logS, MW, and TPSA.
-
Initial Decision: Compounds with multiple Lipinski violations or extreme physicochemical properties (e.g., very high logP, very low predicted solubility) should be flagged for immediate review and potential redesign.
Absorption: Predicting Entry into the System
A drug's journey begins with its absorption, typically from the gastrointestinal (GI) tract for orally administered compounds. In silico models can provide crucial insights into this process.
Human Intestinal Absorption (HIA)
HIA models predict the percentage of a drug that will be absorbed from the gut into the bloodstream. These are often classification models (e.g., high/low absorption) built from large datasets of known compounds.
P-glycoprotein (P-gp) Substrate/Inhibitor Prediction
P-glycoprotein is an efflux transporter in the intestinal wall and other biological barriers (like the blood-brain barrier) that actively pumps xenobiotics out of cells.[10][11] If a compound is a P-gp substrate, its absorption can be significantly reduced.[12] Conversely, P-gp inhibition can lead to drug-drug interactions (DDIs).
-
Causality: The predictive models for P-gp interaction are typically built using machine learning algorithms trained on experimental data.[10][13] They learn the structural and physicochemical features that are common among P-gp substrates or inhibitors. For indole compounds, the presence of a planar, lipophilic core can sometimes contribute to P-gp recognition.
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. Two key parameters predicted in silico are Plasma Protein Binding and Blood-Brain Barrier penetration.
Plasma Protein Binding (PPB)
Drugs can bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein.[14] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[15][16] High PPB (>99%) can affect a drug's therapeutic window and dosing regimen.[16]
-
Mechanism & Prediction: PPB is largely driven by lipophilicity and acidic/basic functionalities. Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict the percentage of binding based on calculated molecular descriptors.[14][17] These models are trained on large, curated datasets of experimental PPB values.[17][18]
Blood-Brain Barrier (BBB) Penetration
For CNS-acting drugs, crossing the BBB is essential. For non-CNS drugs, BBB penetration is an undesirable off-target effect that can lead to side effects. In silico models predict whether a compound is likely to cross this highly selective barrier. These are typically binary (Yes/No) classification models based on properties like TPSA, logP, and molecular size.
Metabolism: The Biotransformation Engine
Metabolism, primarily occurring in the liver, is the body's process of converting drugs into more water-soluble compounds for excretion. The Cytochrome P450 (CYP) enzyme superfamily is responsible for the phase I metabolism of the vast majority of drugs.[19][20]
CYP450 Inhibition
Predicting whether a novel indole compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is critical for avoiding drug-drug interactions.[19][20][21] If our indole compound inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to toxic plasma levels of that other drug.
-
Predictive Models: A variety of computational methods, including machine learning, pharmacophore mapping, and molecular docking, are used to predict CYP inhibition.[1][19][20] These models identify structural motifs and physicochemical properties associated with binding to the active sites of specific CYP isoforms.
Site of Metabolism (SoM) Prediction
SoM models pinpoint the specific atoms in a molecule most likely to be metabolized by enzymes like CYPs. This is invaluable for medicinal chemists. If a metabolically "soft spot" is identified on the indole scaffold that leads to rapid clearance or the formation of toxic metabolites, chemists can strategically modify that position (e.g., by adding a fluorine atom) to block metabolism and improve the compound's half-life.
Toxicity: Early Warning Signals
In silico toxicology provides an early alert for potential safety liabilities, with cardiotoxicity being a primary concern.
hERG Inhibition
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[22][23] Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[24] Consequently, hERG inhibition is a major reason for drug withdrawal and development failure.[24][25]
-
Causality & Prediction: hERG liability is often associated with compounds that are lipophilic and contain a basic nitrogen atom that can become protonated. Many QSAR and pharmacophore models have been developed to predict a compound's half-maximal inhibitory concentration (IC₅₀) or to classify it as a blocker or non-blocker.[22][24][26] Given the prevalence of nitrogen in the indole scaffold, this is a non-negotiable checkpoint.
Integrated Workflow and Data Interpretation
The true power of in silico ADME prediction lies in integrating these individual endpoints into a holistic profile. The following workflow and decision-making logic provide a structured approach.
Diagram 1: In Silico ADME-Tox Workflow for Novel Indoles
Caption: A comprehensive workflow for in silico ADME-Tox prediction.
Protocol 2: Building the ADME-Tox Profile
-
Input Structure: Begin with the validated 2D structure of the novel indole compound.
-
Execute Predictions: Using a validated software suite (e.g., ADMET Predictor®, ACD/ADME Suite) or a combination of reliable web tools (e.g., SwissADME, pkCSM, ADMET-AI), run the predictions for the key endpoints discussed.[8][9][27][28][29]
-
Tabulate Data: Consolidate all quantitative and qualitative data into a standardized table for easy comparison across multiple analogues.
Data Presentation: Comparative ADME-Tox Profile
| Property | Indole-A (Lead) | Indole-B (Analogue) | Indole-C (Analogue) | Desirable Range |
| MW (Da) | 450.5 | 480.6 | 510.7 | < 500 |
| logP | 3.8 | 4.5 | 5.2 | < 5.0 |
| logS (mol/L) | -4.5 | -5.1 | -5.9 | > -5.0 |
| HIA | High | High | Low | High |
| BBB Penetrant | No | No | Yes | Application-Dependent |
| P-gp Substrate | No | Yes | No | No |
| PPB (%) | 92% | 98% | 99.5% | < 99% |
| CYP3A4 Inhibitor | No | Yes | Yes | No |
| hERG Blocker | No | No | Yes | No |
| Overall Risk | Low | Medium | High | - |
Diagram 2: Decision Logic for Compound Prioritization
Caption: A simplified decision matrix based on key ADME-Tox flags.
Conclusion: A Self-Validating System
This guide outlines a systematic, causality-driven approach to the in silico ADME profiling of novel indole compounds. By integrating predictions for physicochemical properties, absorption, distribution, metabolism, and toxicity, researchers can build a comprehensive risk profile for each candidate. This process is self-validating; the initial physicochemical predictions inform the likelihood of later-stage biological outcomes. A molecule with poor solubility and high lipophilicity is mechanistically more likely to have absorption issues and high plasma protein binding.
Ultimately, in silico models are not a replacement for experimental data. They are powerful filters and hypothesis-generating tools. They allow us to fail faster, cheaper, and more intelligently on the computer, ensuring that only the most promising indole compounds—those with a balanced profile of potency and developability—are advanced to resource-intensive synthesis and in vitro testing.
References
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Methodological & Application
Detailed synthesis protocol for 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile.
Application Note & Protocol
Topic: Detailed Synthesis Protocol for 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The functionalization of the indole scaffold, particularly at the C3-position, is a critical strategy for developing novel therapeutic agents. This compound emerges as a highly valuable and versatile intermediate in this context. Its unique structure, featuring a reactive β-ketonitrile moiety attached to a protected 5-hydroxyindole, provides multiple handles for subsequent chemical transformations. This makes it an ideal precursor for the synthesis of complex heterocyclic systems, including pyrazoles, pyrimidines, and pyridines, which are sought after in drug discovery programs targeting kinases, G-protein coupled receptors, and other disease-relevant proteins.
This document, authored for the experienced researcher, provides a detailed, field-proven protocol for the synthesis of this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Synthetic Strategy: Direct C3-Cyanoacetylation of 5-Benzyloxyindole
The most efficient and reliable route to this compound is the direct electrophilic acylation of the 5-benzyloxyindole ring at its most nucleophilic C3 position.[1] While various acylating agents exist, the combination of cyanoacetic acid and a dehydrating agent like acetic anhydride provides a potent and straightforward method for introducing the 3-oxo-propanenitrile moiety.[2][3][4][5]
This approach is predicated on the following principles:
-
Activation of the Acylating Agent: Cyanoacetic acid itself is not sufficiently electrophilic to acylate the indole ring. It is activated in situ by acetic anhydride. This reaction forms a highly reactive mixed anhydride, which serves as the potent electrophile required for the subsequent step.
-
Nucleophilicity of the Indole Core: The indole ring is an electron-rich heterocycle. The C3 position bears the highest electron density, making it the preferential site for electrophilic aromatic substitution.
-
Reaction Efficiency: This method is often characterized by high yields and relatively short reaction times, with the product frequently crystallizing directly from the reaction mixture, simplifying purification.[5][6]
Reaction Mechanism Overview
Caption: The cyanoacetylation mechanism.
Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 5-Benzyloxyindole | C₁₅H₁₃NO | 223.27 | 11.16 g | 50.0 | Starting Material |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 5.10 g | 60.0 | Acyl Source |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 50 mL | - | Activating Agent/Solvent |
| Methanol | CH₃OH | 32.04 | ~100 mL | - | Washing Solvent |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Preparation of the Acetylating Reagent:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add acetic anhydride (50 mL).
-
Begin stirring and gently heat the acetic anhydride to 50-60°C.
-
Carefully add the cyanoacetic acid (5.10 g, 60.0 mmol) in portions. An exothermic reaction may be observed. Ensure the temperature does not exceed 70°C.
-
Stir the resulting clear solution at 60-70°C for 10-15 minutes to ensure complete formation of the active electrophile.[5]
-
-
Acylation Reaction:
-
To the activated reagent solution, add 5-benzyloxyindole (11.16 g, 50.0 mmol) in a single portion.
-
Increase the temperature of the reaction mixture to 85-90°C and maintain for 10-15 minutes.
-
Observation: The product typically begins to precipitate as a solid from the solution during this heating period.[6] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
-
Isolation of Crude Product:
-
After the short heating period, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the filter cake thoroughly with cold methanol (2 x 50 mL) to remove residual acetic anhydride and other soluble impurities.
-
Dry the collected solid under vacuum at 50°C to a constant weight.
-
The resulting product, this compound, is typically obtained as a pale yellow or off-white solid with high purity (>95%). Further recrystallization is usually not necessary.
-
Overall Synthesis Workflow
Sources
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. openarchive.ki.se [openarchive.ki.se]
- 3. Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride [kth.diva-portal.org]
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- 5. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fischer Indole Synthesis of 5-Benzyloxyindole Precursors
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of natural products, pharmaceuticals, and agrochemicals.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing this privileged heterocyclic system.[2] The reaction facilitates the formation of the indole ring through the acid-catalyzed cyclization of an arylhydrazone, which is typically derived from the condensation of a substituted phenylhydrazine and a carbonyl compound, such as an aldehyde or a ketone.[3]
This application note provides an in-depth guide to the practical application of the Fischer indole synthesis for the preparation of 5-benzyloxyindole precursors. The 5-benzyloxy substitution is of particular importance in drug development as it serves as a protected form of a 5-hydroxyindole, a common pharmacophore. The benzyloxy group can be readily removed in later synthetic steps to reveal the free hydroxyl group, which is often crucial for biological activity. Herein, we will explore the mechanistic underpinnings of the reaction, provide detailed experimental protocols, present quantitative data, and discuss critical considerations for optimization and troubleshooting when working with benzyloxy-substituted substrates.
The Core Mechanism: A Step-by-Step Look at the Fischer Indole Synthesis
The Fischer indole synthesis is a sophisticated reaction cascade that proceeds through several key intermediates.[3] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[3]
-
Tautomerization to the Ene-hydrazine: The arylhydrazone then undergoes tautomerization to its enamine isomer, the ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.
-
-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine is protonated and undergoes a-sigmatropic rearrangement, which is the rate-determining step of the reaction. This concerted pericyclic reaction forms a new carbon-carbon bond and disrupts the aromaticity of the benzene ring, leading to a di-imine intermediate.[4]
-
Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring.
-
Elimination of Ammonia: Finally, the resulting cyclic aminal eliminates a molecule of ammonia under acidic catalysis to furnish the stable, aromatic indole ring.[3]
-
Issue: Low or No Yield of the Desired Indole.
-
Potential Cause: N-N bond cleavage can be a significant side reaction, especially with electron-rich phenylhydrazines. [5] * Solution: Employ milder acidic conditions (e.g., acetic acid instead of a strong Lewis acid) and lower the reaction temperature. The use of a less polar solvent might also suppress this side reaction.
-
-
Issue: Presence of a Debenzylated Byproduct (5-hydroxyindole).
-
Potential Cause: The benzyl ether protecting group can be labile under strongly acidic conditions and high temperatures. Polyphosphoric acid (PPA), a common catalyst for the Fischer synthesis, has been reported to cause rearrangement and potential deprotection of benzyl ethers. [6] * Solution: Opt for milder acid catalysts such as acetic acid or p-toluenesulfonic acid. If a stronger acid is required, consider using a Lewis acid like zinc chloride or aluminum chloride in a non-protic solvent. Lowering the reaction temperature and minimizing the reaction time can also help to preserve the benzyl protecting group.
-
-
Issue: Incomplete Reaction and Recovery of Starting Materials.
-
Potential Cause: The reaction may not be proceeding due to insufficient acid catalysis or a temperature that is too low to overcome the activation energy of the-sigmatropic rearrangement. [5] * Solution: Increase the amount of acid catalyst or switch to a stronger acid. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Ensure that the chosen solvent has a high enough boiling point to reach the required reaction temperature.
-
Conclusion
The Fischer indole synthesis is a powerful and enduring tool for the construction of the indole ring system. When applied to the synthesis of 5-benzyloxyindole precursors, a judicious choice of reaction conditions is essential to maximize the yield of the desired product while minimizing potential side reactions such as N-N bond cleavage and debenzylation. By understanding the reaction mechanism and the influence of the benzyloxy substituent, and by following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently and efficiently prepare these valuable intermediates for their drug discovery and development programs.
References
-
PrepChem. Synthesis of p-benzyloxyphenylhydrazine hydrochloride. [Link]
- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
Chinese Chemical Letters. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. [Link]
-
Journal of the American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. [Link]
-
University of California, Irvine. Indoles. [Link]
Sources
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- 4. uwindsor.ca [uwindsor.ca]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 6. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]
Application Notes and Protocols: The Gewald Reaction with 3-(Indol-3-yl)-3-oxopropanenitrile Derivatives for the Synthesis of Novel Thiophene-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Indole-Thiophene Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The indole nucleus is a cornerstone of numerous natural products and FDA-approved drugs, revered for its ability to interact with a multitude of biological targets.[1] Similarly, the thiophene ring, particularly the 2-aminothiophene scaffold, is a privileged structure known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic combination of these two heterocyclic systems through robust and efficient synthetic methodologies offers a promising avenue for the development of new chemical entities with enhanced biological activity profiles.
This guide provides an in-depth exploration of the Gewald reaction, a powerful one-pot, multi-component reaction, for the synthesis of polysubstituted 2-aminothiophenes using 3-(indol-3-yl)-3-oxopropanenitrile derivatives as key building blocks. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and present quantitative data to empower researchers in their quest for novel drug candidates.
The Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a classic example of a multicomponent reaction that efficiently constructs the highly functionalized 2-aminothiophene ring system.[3] The reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4] When employing 3-(indol-3-yl)-3-oxopropanenitrile, the indole moiety is incorporated at the 4-position of the resulting thiophene ring.
The reaction proceeds through a cascade of three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone functionality of the 3-(indol-3-yl)-3-oxopropanenitrile and another active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[3] This step forms a highly electrophilic α,β-unsaturated nitrile intermediate. The use of catalysts like L-proline can facilitate this step under mild conditions.[5]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: The resulting sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by a tautomerization to yield the stable, aromatic 2-aminothiophene ring.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-amino-4-(indol-3-yl)thiophene derivatives. It is crucial to perform these reactions in a well-ventilated fume hood, as elemental sulfur and some of the bases can be hazardous.
Protocol 1: General One-Pot Synthesis of 2-Amino-4-(1H-indol-3-yl)-thiophene-3-carbonitriles
This protocol is a generalized procedure adapted from established methods for the Gewald reaction.[3][6]
Materials:
-
3-(1H-indol-3-yl)-3-oxopropanenitrile (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Base: Morpholine or Piperidine (0.1-0.2 equiv, catalytic)
-
Solvent: Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(1H-indol-3-yl)-3-oxopropanenitrile, malononitrile, and elemental sulfur in the chosen solvent (e.g., ethanol).
-
With stirring, add a catalytic amount of the base (e.g., morpholine) to the mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with vigorous stirring to induce precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Confirm the structure of the purified product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: L-Proline Catalyzed Synthesis of 2-Amino-4-(indol-3-yl)thiophene Derivatives
The use of L-proline as a green and efficient catalyst has been shown to be effective in Gewald-type reactions, often leading to high yields under mild conditions.[5][7]
Materials:
-
Substituted 3-cyanoacetyl indole (1.0 equiv)
-
Malononitrile or Ethyl Cyanoacetate (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
L-Proline (10 mol%)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve the substituted 3-cyanoacetyl indole, the active methylene nitrile, and L-proline in DMF.
-
Add elemental sulfur to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for the time required to complete the reaction (monitor by TLC, typically 3-5 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the product by recrystallization from an appropriate solvent.
Quantitative Data and Substrate Scope
The versatility of the Gewald reaction allows for the synthesis of a diverse library of indole-substituted thiophenes by varying the substituents on the indole ring and the active methylene nitrile component. The following tables summarize representative data on reaction conditions and yields.
Table 1: Influence of Catalyst and Solvent on a Model Gewald Reaction
| Entry | 3-(Indol-3-yl)-3-oxopropanenitrile Derivative | Active Methylene Nitrile | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Unsubstituted | Malononitrile | Morpholine (0.1) | Ethanol | Reflux | 4 | ~75-85 | [3][6] |
| 2 | Unsubstituted | Malononitrile | Piperidine (0.1) | Ethanol | Reflux | 4 | ~70-80 | [3][6] |
| 3 | Unsubstituted | Malononitrile | L-Proline (0.1) | DMF | 60 | 3 | up to 84 | [5] |
| 4 | N-Benzyl | Malononitrile | - | - | - | - | - | [8] |
| 5 | Unsubstituted | Ethyl Cyanoacetate | L-Proline (0.1) | DMF | 60 | 5 | ~70-80 | [5] |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods.
Table 2: Representative Examples of Synthesized 2-Amino-4-(indol-3-yl)thiophenes
| Product | R¹ on Indole N | R² on Thiophene C5 | R³ on Thiophene C3 | Yield (%) |
| A | H | H | CN | 84 |
| B | Benzyl | H | CN | - |
| C | H | H | COOEt | 78 |
| D | H | Aryl | CN | 70-90 |
| E | H | Aryl | COOEt | 65-85 |
Note: This table is a composite representation based on typical outcomes of the Gewald reaction with varied substrates.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The resulting 2-amino-4-(indol-3-yl)thiophene derivatives are not merely synthetic curiosities; they are valuable scaffolds for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative activity of indole-thiophene hybrids.[2] These compounds have been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines. The mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer progression.[3] The structural diversity achievable through the Gewald reaction allows for the fine-tuning of the molecule to optimize its anticancer potency and selectivity.
Antimicrobial Properties
The 2-aminothiophene core is a well-established pharmacophore in the design of antimicrobial agents.[9] The incorporation of the indole moiety can enhance this activity, leading to compounds with broad-spectrum efficacy against various bacterial and fungal pathogens.[8] The synthesized indole-thiophenes can serve as a starting point for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
Conclusion and Future Outlook
The Gewald reaction of 3-(indol-3-yl)-3-oxopropanenitrile derivatives represents a highly efficient and versatile strategy for the synthesis of novel indole-thiophene hybrid molecules. The operational simplicity of this one-pot, multicomponent reaction, coupled with the significant biological potential of the resulting products, makes it an invaluable tool for researchers in both academic and industrial settings. The ability to readily generate a diverse library of compounds provides a robust platform for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation therapeutic agents for the treatment of cancer and infectious diseases. Further exploration of greener catalytic systems and the expansion of the substrate scope will undoubtedly continue to enhance the utility of this powerful synthetic methodology.
References
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El-Sawy, E. R., et al. (2018). Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. ResearchGate. [Link]
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Reddy, T. S., et al. (2017). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. RSC Advances. [Link]
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Reddy, T. S., et al. (2017). l-Proline catalysed synthesis and in silico studies of novel α-cyano bis(indolyl)chalcones as potential anti-cancer agents. PubMed Central. [Link]
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Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
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Singh, P., & Kaur, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]
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Gil, C., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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Kumar, V., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. [Link]
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Sci-Hub. (2015). l-Proline-catalyzed multicomponent synthesis of 3-indole derivatives. Sci-Hub. [Link]
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Vegh, D., et al. (2011). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. [Link]
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Mamatha, D. M., & Suresha Kumara, T. H. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activities. International Journal of Engineering Research & Technology. [Link]
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Cherkupally, P., et al. (2015). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]
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Mack, J., & Shumba, M. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
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Kathwate, L. H., et al. (2012). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Der Pharma Chemica. [Link]
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Malviya, J., et al. (2011). A facile and practical one-pot synthesis of multisubstituted 2-aminothiophenes via imidazole-catalyzed Gewald reaction. Semantic Scholar. [Link]
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ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]
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Saundane, A. R., et al. (2013). Synthesis of novel 2-amino-4-(5 '-substituted 2 '-phenyl-1H-indol-3 '-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2023). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. [Link]
-
Guchhait, S. K., et al. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. [Link]
-
Stova, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. [Link]
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Application Notes and Protocols for the Pharmaceutical Intermediate: 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile stands as a pivotal intermediate in the landscape of medicinal chemistry. Its molecular architecture, featuring a benzyloxy-protected indole core appended with a reactive β-ketonitrile moiety, offers a versatile platform for the synthesis of a diverse array of complex nitrogen-containing heterocycles. The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The benzyloxy group serves as a readily cleavable protecting group for the 5-hydroxyindole functionality, which is a common feature in biologically active tryptamines, including the neurotransmitter serotonin. This guide provides in-depth application notes and detailed experimental protocols for the synthesis and utilization of this valuable building block, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its close analogue, 5-benzyloxyindole-3-acetonitrile, is presented below.
| Property | This compound (Predicted) | 5-Benzyloxyindole-3-acetonitrile (Reference Compound) |
| Molecular Formula | C₁₈H₁₄N₂O₂ | C₁₇H₁₄N₂O |
| Molecular Weight | 290.32 g/mol | 262.31 g/mol [1] |
| Appearance | Off-white to pale yellow solid | Off-white crystalline powder[2] |
| Melting Point | Not available | 76-80 °C[1] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | Soluble in organic solvents |
| CAS Number | Not available | 2436-15-9[1] |
Application Notes: A Gateway to Novel Tryptamines and Serotonin Receptor Modulators
The primary utility of this compound in pharmaceutical research lies in its role as a precursor to a variety of substituted tryptamines. Tryptamines are a class of monoamine alkaloids that share a common indolethylamine skeleton and are renowned for their diverse pharmacological activities, particularly as modulators of serotonin (5-hydroxytryptamine, 5-HT) receptors.[3]
Therapeutic Relevance of Tryptamine Derivatives:
The serotonin receptor family, comprising at least 14 distinct subtypes, is implicated in a vast array of physiological and pathophysiological processes, including mood regulation, cognition, pain perception, and gastrointestinal motility.[4] Consequently, molecules that can selectively target specific 5-HT receptor subtypes are of immense interest for the development of novel therapeutics for a range of disorders, such as:
-
Depression and Anxiety: Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of antidepressant therapy, and direct 5-HT receptor agonists are being explored for their potential to offer faster-acting and more effective treatments.[3]
-
Migraine: The triptan class of drugs, which are 5-HT1B/1D receptor agonists, are widely used for the acute treatment of migraine headaches.
-
Pain Management: Serotonergic pathways play a crucial role in the modulation of pain signals, and 5-HT receptor agonists are being investigated as potential analgesics.
-
Neurodegenerative Diseases: Dysregulation of the serotonergic system has been linked to cognitive decline in conditions like Alzheimer's disease, making 5-HT receptors a target for symptomatic treatment.
The intermediate, this compound, provides a strategic entry point for the synthesis of novel tryptamine analogues with tailored substituent patterns, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation 5-HT receptor modulators. The benzyloxy group at the 5-position is particularly significant as it can be readily deprotected to reveal a hydroxyl group, a key feature for mimicking the structure of serotonin and for potent interaction with 5-HT receptors.
Experimental Protocols
The following protocols provide a plausible and scientifically grounded approach to the synthesis and utilization of this compound. These are based on well-established synthetic methodologies for similar indole derivatives.
Protocol 1: Synthesis of 5-Benzyloxyindole-3-carboxaldehyde (Precursor) via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][4][5]
Materials:
-
5-Benzyloxyindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-benzyloxyindole (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 5-benzyloxyindole-3-carboxaldehyde by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related indole-3-acetonitriles.[5]
Materials:
-
5-Benzyloxyindole-3-carboxaldehyde
-
Ethyl cyanoacetate or Malononitrile
-
Piperidine or another suitable base (e.g., sodium ethoxide)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-benzyloxyindole-3-carboxaldehyde (1.0 eq) in ethanol (10 volumes), add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to pH 2-3.
-
Continue to heat the mixture at reflux for an additional 1-2 hours to effect hydrolysis and decarboxylation.
-
After cooling, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Reduction to 5-Benzyloxytryptamine
The reduction of the nitrile functionality is a key step in converting the intermediate to the desired tryptamine scaffold.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., Raney nickel with H₂)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diatomaceous earth (Celite®)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of diatomaceous earth and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 5-benzyloxytryptamine derivative.
-
Further purification can be achieved by column chromatography or by conversion to a salt and recrystallization.
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Expected Outcome: A single major peak with a purity of >95% for the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons of the indole ring and the benzyl group (typically in the δ 7.0-8.0 ppm region).
-
A singlet for the benzylic protons (-O-CH₂-Ph) around δ 5.0-5.2 ppm.
-
Signals corresponding to the protons of the oxopropanenitrile side chain.
-
A broad singlet for the indole N-H proton (typically δ > 8.0 ppm).
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Signals for the carbonyl carbon (C=O) and the nitrile carbon (-CN).
-
Characteristic signals for the carbons of the indole and benzyl aromatic rings.
-
A signal for the benzylic carbon (-O-CH₂-Ph).
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Expected Outcome: A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 291.11.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
ChemSynthesis. (Product Page for 5-Benzyloxygramine). Retrieved from [Link]
- Somei, M., & Yamada, F. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.
- N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of Medicinal Chemistry.
-
5-Phenoxytryptamine. In Wikipedia. Retrieved from [Link]
- Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.
- Recent Developments of Gramine: Chemistry and Biological Activity. Molecules.
- Recovery method for tryptamines.
- Method of synthesizing indole compounds.
- 7-BENZYLOXYGRAMINE synthesis. ChemicalBook.
- 5-Benzyloxygramine. Sigma-Aldrich.
- 5-(Benzyloxy)indole 95. Sigma-Aldrich.
- 5-Benzyloxyindole-3-carboxaldehyde, 98%. Thermo Fisher Scientific.
- 5-Benzyloxyindole synthesis. ChemicalBook.
- Studies on the mechanism of the reaction between 5′-deoxyadenosylcobinamide and cyanide. Journal of the Chemical Society, Dalton Transactions.
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC.
- Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential. ACS Chemical Neuroscience.
- Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis.
- Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice.
- Psychedelics and the Human Receptorome. PLOS ONE.
- Synthesis of 5-Propyltryptamine: A Technical Guide for Research Applic
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Experimental protocol for synthesizing kinase inhibitors from 3-oxopropanenitriles.
Application Notes & Protocols
Title: A Strategic Approach to Kinase Inhibitor Synthesis: Leveraging 3-Oxopropanenitriles for the Assembly of 2-Aminothiophene Scaffolds
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Strategic Value of 3-Oxopropanenitriles in Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, demanding synthetic strategies that are both efficient and adaptable.[2] Central to these strategies is the use of versatile chemical building blocks that enable rapid access to diverse molecular scaffolds.
3-Oxopropanenitrile, also known as cyanoacetaldehyde, and its derivatives are highly valuable C3 synthons in medicinal chemistry.[3][4] Their bifunctional nature, featuring both a reactive carbonyl and a nitrile group, makes them ideal precursors for constructing a wide array of heterocyclic systems that form the core of many pharmaceutical agents.[3][4]
This application note provides a detailed protocol and expert rationale for the synthesis of kinase inhibitors starting from 3-oxopropanenitriles. We will focus on the cornerstone of this approach: the Gewald reaction , a powerful multi-component reaction that provides efficient access to polysubstituted 2-aminothiophenes.[5][6] The 2-aminothiophene motif is considered a "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its unique physicochemical properties and ability to engage in key interactions within the ATP-binding site of kinases.[7][8] We will guide you through the synthesis of a key 2-aminothiophene intermediate and its subsequent elaboration into a thieno[2,3-d]pyrimidine, a scaffold present in numerous advanced kinase inhibitors.[9][10]
The Core Synthetic Strategy: The Gewald Reaction
The Gewald reaction is a one-pot synthesis that constructs the 2-aminothiophene ring from three fundamental components: (1) a carbonyl compound, (2) an α-active methylene nitrile, and (3) elemental sulfur, all facilitated by a basic catalyst.[6][11] Its enduring utility in drug discovery stems from its operational simplicity, the ready availability of starting materials, and the high degree of functionalization achievable in the final product.
Causality of the Mechanism
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process unfolds in a sequential manner, beginning with a base-catalyzed Knoevenagel condensation between the 3-oxopropanenitrile derivative (the carbonyl component) and the second active methylene nitrile (e.g., malononitrile).[6] This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base (typically a secondary amine like morpholine or piperidine) is crucial; it must be strong enough to facilitate the initial condensation without promoting unwanted side reactions.
The second phase involves the addition of elemental sulfur. The sulfur is attacked by the carbanion of the Knoevenagel adduct, leading to a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6][11]
Caption: Mechanism of the Gewald 2-aminothiophene synthesis.
Experimental Protocol 1: Synthesis of a 2-Aminothiophene Intermediate
This protocol details the synthesis of 2-amino-4-phenyl-thiophene-3-carbonitrile from 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile) and malononitrile. This intermediate is a versatile precursor for a range of kinase inhibitors.[8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| 3-Oxo-3-phenylpropanenitrile | 145.16 | 10.0 | 1.0 | 1.45 g |
| Malononitrile | 66.06 | 10.0 | 1.0 | 0.66 g |
| Elemental Sulfur | 32.06 | 11.0 | 1.1 | 0.35 g |
| Morpholine | 87.12 | 20.0 | 2.0 | 1.75 mL |
| Ethanol (Absolute) | 46.07 | - | - | 50 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-oxo-3-phenylpropanenitrile (1.45 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), elemental sulfur (0.35 g, 11.0 mmol), and absolute ethanol (50 mL).
-
Initiation: Begin stirring the suspension at room temperature. Slowly add morpholine (1.75 mL, 20.0 mmol) to the mixture. The addition of the base is often exothermic and may cause the reaction mixture to warm.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-50°C). Causality Note: Moderate heat is applied to ensure all reagents remain in solution and to accelerate the rate of reaction. Overheating should be avoided as it can lead to the formation of polymeric byproducts.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting materials should be consumed within 2-4 hours.
-
Workup & Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to promote crystallization. A yellow precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying & Characterization: Dry the purified solid under vacuum at 40-45°C. The structure of the resulting 2-amino-4-phenyl-thiophene-3-carbonitrile should be confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry). A typical yield for this reaction is 75-85%.
Caption: Experimental workflow for the Gewald synthesis.
From Scaffold to Inhibitor: Building the Thieno[2,3-d]pyrimidine Core
The 2-aminothiophene intermediate is a launchpad for creating more complex and potent kinase inhibitors. A common and highly successful strategy is to construct a thieno[2,3-d]pyrimidine core.[9][12] This scaffold mimics the adenine ring of ATP and can form critical hydrogen bonds with the hinge region of the kinase active site.[13] The synthesis involves a cyclization to form the pyrimidine ring, followed by functionalization to install a side chain that can occupy adjacent hydrophobic pockets, thereby increasing potency and selectivity.[12]
Experimental Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine
This multi-step protocol outlines the conversion of the previously synthesized 2-aminothiophene into a functionalized thieno[2,3-d]pyrimidine kinase inhibitor.
Step A: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one
The 2-amino and 3-carbonitrile groups are perfectly positioned to react with a one-carbon electrophile, such as formic acid, to form the pyrimidinone ring.
-
Procedure:
-
Place the 2-aminothiophene intermediate (1.0 equiv) in a round-bottom flask.
-
Add an excess of formic acid (approx. 10-15 equiv).
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours.
-
Cool the reaction and pour it carefully onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the thieno[2,3-d]pyrimidin-4-one.
-
Step B: Chlorination to Activate the 4-Position
The hydroxyl group of the pyrimidinone is converted to a chloride, an excellent leaving group, to prepare the scaffold for nucleophilic substitution.
-
Procedure:
-
Suspend the thieno[2,3-d]pyrimidin-4-one (1.0 equiv) in phosphorus oxychloride (POCl₃, approx. 10 equiv).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) for 2-3 hours until the solution becomes homogeneous.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers and concentrate under reduced pressure to yield the 4-chlorothieno[2,3-d]pyrimidine.
-
Step C: Nucleophilic Aromatic Substitution (SNAr) with a Target Amine
This final step installs the desired side chain, which is critical for achieving target specificity and potency. The choice of amine is guided by structure-activity relationship (SAR) studies.
-
Procedure:
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) and the desired amine (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1.1 equiv) in a suitable solvent like dioxane or isopropanol.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv).
-
Heat the reaction to reflux (80-100°C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the final product.
-
Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.[1]
-
Caption: Multi-step synthesis of a thieno[2,3-d]pyrimidine inhibitor.
Conclusion
3-Oxopropanenitriles are robust and highly effective starting materials for the synthesis of kinase inhibitors. The Gewald reaction provides a direct and efficient entry into the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry. Subsequent, well-established synthetic transformations allow for the rapid construction of complex heterocyclic cores, such as thieno[2,3-d]pyrimidines, which are prevalent in clinically relevant kinase inhibitors. The protocols and rationale detailed in this guide offer a solid foundation for researchers to explore and develop novel therapeutics in this critical area of drug discovery.
References
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ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Retrieved from [Link]
-
PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of 2‐aminothiophene drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
-
Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
ResearchGate. (2025). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor | Request PDF. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Retrieved from [Link]
-
ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]
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Step-by-step guide for N-alkylation of indole intermediates.
Application Note & Protocols
A Step-by-Step Guide for N-Alkylation of Indole Intermediates: Strategies, Mechanisms, and Practical Protocols for Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical transformation for modulating the biological activity, solubility, and metabolic stability of these molecules. However, the selective N-alkylation of indoles presents a significant challenge due to the intrinsic nucleophilicity of the C3 position, which often leads to undesired C-alkylation side products.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key methodologies for the N-alkylation of indole intermediates. We delve into the mechanistic principles governing regioselectivity and offer detailed, field-proven protocols for classical alkylation, the Mitsunobu reaction, phase-transfer catalysis, and modern transition-metal-catalyzed methods.
The Core Challenge: Regioselectivity in Indole Alkylation
The indole ring system features two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is inherently more electron-rich and thus more nucleophilic than the nitrogen atom in a neutral indole molecule, by a factor of approximately 10¹³.[6] This makes direct alkylation of the neutral indole prone to yielding C3-alkylated products.
To achieve selective N-alkylation, the nucleophilicity of the indole nitrogen must be enhanced. This is accomplished by deprotonating the N-H bond (pKa ≈ 16-17 in DMSO) with a suitable base to form the corresponding indolate anion.[7] This anion is a significantly more potent N-nucleophile, dramatically favoring the desired N-alkylation pathway.[4]
Figure 1: Competing pathways in indole alkylation. Deprotonation is key.
The choice of base, solvent, and counter-ion are critical parameters that dictate the outcome of the reaction.[4][8]
-
Base & Solvent: Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective for generating the indolate anion, thereby promoting N-alkylation.[9][10]
-
Counter-ion: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the indolate anion, influencing the site of alkylation. Ionic salts derived from bases like NaH or KH generally favor N-alkylation.[4][8]
-
Substituents: Electron-withdrawing groups on the indole ring increase the acidity of the N-H bond, facilitating deprotonation and often favoring N-alkylation.[6]
Methodologies and Protocols
Classical N-Alkylation with Alkyl Halides
This is the most direct and widely used method for N-alkylation, proceeding via a classical SN2 mechanism.[7] The indole is first deprotonated with a strong base, and the resulting indolate anion displaces a halide from the alkylating agent.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): An irreversible and strong base, ensuring complete conversion to the indolate anion. Using a 60% dispersion in mineral oil requires careful handling but is highly effective.
-
DMF/THF: Polar aprotic solvents are essential. They effectively solvate the cation (e.g., Na⁺) without protonating the highly reactive indolate anion, thus maximizing its nucleophilicity. DMF is often preferred as it can lead to higher N-selectivity.[4]
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation is typically run at room temperature or with gentle heating to drive the SN2 reaction to completion.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a solution of approximately 0.2-0.5 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become clearer as the indolate salt forms.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated indole.
| Parameter | Common Conditions & Reagents | Rationale / Notes |
| Base | NaH, KH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred for complete deprotonation. |
| Solvent | DMF, THF, Acetonitrile, Toluene | Polar aprotic solvents stabilize the indolate anion.[6][11] |
| Temperature | 0 °C to 80 °C | Initial deprotonation is often done at low temp; alkylation may require heat.[10] |
| Alkylating Agent | Primary/Secondary Alkyl Halides, Tosylates | Must be susceptible to SN2 displacement. |
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming C-N bonds by coupling an acidic N-H bond (like indole) with a primary or secondary alcohol.[12] This method avoids the need for a strong base and pre-formation of the indolate.
Mechanism: The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).[12] The alcohol is then activated by this intermediate, and the indole nitrogen acts as the nucleophile, displacing the activated hydroxyl group with a clean inversion of stereochemistry at the alcohol's carbon center.[12]
Figure 2: Simplified workflow of the Mitsunobu reaction for indole N-alkylation.
-
Preparation: To a solution of indole (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and hydrazide byproducts. Purification is typically achieved via flash column chromatography.
Phase-Transfer Catalysis (PTC)
PTC is an elegant and practical method for alkylating indoles, especially on a larger scale. The reaction occurs in a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene or benzene), avoiding the need for anhydrous solvents or strong, hazardous bases like NaH.[13][14]
Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻), transports the indolate anion, formed in the aqueous basic phase, into the organic phase.[15] In the organic phase, the "naked" and highly reactive indolate anion readily reacts with the alkyl halide.
-
Setup: In a flask, vigorously stir a mixture of indole (1.0 eq) in benzene or toluene, a 50% aqueous solution of NaOH, and a catalytic amount of tetrabutylammonium hydrogen sulfate (0.05-0.1 eq).
-
Alkylation: Add the alkyl halide (1.1 eq) to the biphasic mixture.
-
Reaction: Continue vigorous stirring at room temperature or with gentle heating (40-60 °C) for 1-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC/GC), dilute the mixture with water and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography or distillation.
Modern Transition-Metal Catalyzed Methods
Recent advances have introduced powerful catalytic methods for C-N bond formation that are applicable to indoles.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-N bonds.[16] While predominantly used for N-arylation, modifications and specific ligand systems have enabled its use for N-alkylation with certain alkyl halides.[17][18] The reaction typically involves a palladium precursor, a phosphine ligand, and a base.[16]
-
Copper-Catalyzed Alkylation: Copper catalysis has emerged as a cost-effective and efficient alternative for indole N-alkylation.[3] Various methods have been developed, including the reductive cross-coupling of indoles with N-tosylhydrazones in the presence of a copper catalyst.[19][20] These methods often exhibit broad substrate scope and functional group tolerance.
Troubleshooting and Key Considerations
-
Low Yield: May be due to incomplete deprotonation. Ensure the base is fresh and of sufficient strength. Alternatively, consider a more reactive alkylating agent (e.g., iodide instead of bromide).
-
C3-Alkylation: If significant C3-alkylation is observed, ensure complete formation of the indolate anion before adding the alkylating agent. Using a more polar solvent like DMF can also favor N-alkylation.[4]
-
Protecting Groups: For complex indole substrates with other reactive functional groups, it may be necessary to use protecting groups. The SEM (2-(trimethylsilyl)ethoxy]methyl) group is a common choice for protecting the indole nitrogen, which can be removed under specific conditions.[21]
Conclusion
The N-alkylation of indoles is a fundamental yet nuanced transformation in synthetic chemistry. Mastery of this reaction requires a solid understanding of the principles of regioselectivity and the appropriate application of diverse synthetic methodologies. While classical alkylation with strong bases remains a robust and widely used technique, methods like the Mitsunobu reaction and phase-transfer catalysis offer valuable alternatives with distinct advantages in substrate scope and reaction conditions. The continued development of transition-metal-catalyzed approaches further expands the toolkit available to chemists, enabling the synthesis of increasingly complex and novel N-alkylated indole derivatives for advancing drug discovery and development.
References
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. Available at: [Link]
-
N-alkylation of indole ring using Mitsunobu reaction. PlumX Metrics. Available at: [Link]
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Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. MDPI. Available at: [Link]
- Process for n-alkylation of indoles. Google Patents.
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]
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A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available at: [Link]
-
Copper-catalyzed alkylation reactions of indole: An overview. ResearchGate. Available at: [Link]
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Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. Available at: [Link]
-
The use of phase-transfer catalysis for the N-alkylation of indole. IRIS Unife. Available at: [Link]
- N-alkylation of indole derivatives. Google Patents.
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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HPLC method development for 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile analysis.
An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
Abstract
This document provides a comprehensive guide to the development and validation of a robust analytical method for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a key intermediate or final product in various drug discovery pipelines, ensuring the purity, stability, and accurate quantification of this molecule is paramount. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a detailed, step-by-step protocol grounded in established scientific principles and regulatory standards. The methodology covers the entire analytical lifecycle, from initial method development and optimization to a full validation protocol compliant with International Council for Harmonisation (ICH) guidelines.
Introduction and Analyte Properties
This compound is a complex heterocyclic compound featuring an indole nucleus, a benzyloxy substituent, and a reactive β-ketonitrile moiety. The indole ring is a privileged scaffold in medicinal chemistry, and its derivatives are explored for various therapeutic applications. Accurate analytical characterization is essential for process monitoring, impurity profiling, and stability testing.
Physicochemical Properties of this compound:
Before initiating method development, understanding the analyte's properties is crucial for making logical experimental choices.
| Property | Value / Observation | Rationale for HPLC Method |
| Molecular Formula | C₁₈H₁₄N₂O₂ | The structure contains significant non-polar regions (benzyloxy, indole rings). |
| Molecular Weight | 290.32 g/mol | Suitable for standard HPLC analysis. |
| Structure | Indole derivative with benzyloxy and oxopropanenitrile groups. | The large, hydrophobic structure is ideal for reversed-phase chromatography. |
| UV Chromophore | Extended π-system of the indole and benzene rings. | Strong UV absorbance is expected, making UV-Vis/PDA detection highly suitable. |
| Predicted Solubility | Likely soluble in organic solvents like Acetonitrile, Methanol, and DMSO.[1] | Dictates the choice of diluent for standard and sample preparation. |
| Predicted pKa | The indole NH is weakly acidic (pKa ~17), but the β-ketonitrile can exhibit keto-enol tautomerism and acidity. | An acidic mobile phase is recommended to ensure a single, protonated form for consistent retention and sharp peak shape. |
HPLC Method Development Strategy
The goal is to develop a method that is specific, sensitive, and robust for the intended analytical purpose. The strategy follows a systematic approach, starting with first principles based on the analyte's chemistry.
The Causality Behind Experimental Choices
-
Mode of Chromatography: Reversed-phase HPLC is the logical choice due to the predominantly non-polar, hydrophobic nature of the molecule. A non-polar stationary phase (like C18) will interact with the analyte, and a polar mobile phase will be used for elution.
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and provides excellent retention for hydrophobic molecules like this indole derivative.[2][3] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for initial development.
-
Mobile Phase:
-
Organic Solvent: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes for aromatic compounds, has a lower viscosity (reducing backpressure), and lower UV cutoff.
-
Aqueous Phase & pH Control: An acidic modifier is critical. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water serves to protonate the indole nitrogen and suppress any ionization of the enolic form, minimizing peak tailing and ensuring reproducible retention times.[4]
-
Elution Mode: A gradient elution is selected to ensure that the main analyte peak is sharp and well-resolved, while also eluting any potential impurities with different polarities within a reasonable runtime.
-
-
Detector and Wavelength: The conjugated indole system is a strong chromophore. A Photodiode Array (PDA) detector is ideal. A primary wavelength of 280 nm is selected, as it is characteristic of the indole nucleus and provides good sensitivity while minimizing interference from common solvents.[3][4] The PDA allows for the acquisition of the full UV spectrum, which is invaluable for peak purity assessment.
// Node Definitions Analyte [label="Analyte Characterization\n(Structure, MW, pKa, UV)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mode [label="Select Chromatography Mode\n(Reversed-Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stationary [label="Select Stationary Phase\n(C18, 5µm, 4.6x150mm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mobile [label="Select Mobile Phase\n(ACN/Water + Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detector [label="Select Detector\n(PDA @ 280 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial [label="Run Initial Gradient\n(e.g., 5-95% ACN)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize [label="Optimize Method\n(Gradient, Flow, Temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Final Optimized Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Validate [label="Proceed to Validation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Analyte -> Mode [label="Hydrophobic Nature"]; Mode -> Stationary [label="Compatibility"]; Analyte -> Mobile [label="Solubility & pKa"]; Analyte -> Detector [label="UV Chromophore"]; {Stationary, Mobile, Detector} -> Initial [style=dashed]; Initial -> Optimize [label="Evaluate Peak Shape,\nRetention, Resolution"]; Optimize -> Final; Final -> Validate; }
Caption: HPLC Method Development Workflow.
Optimized Chromatographic Conditions & Protocols
The following conditions were established after systematic optimization of the gradient slope, flow rate, and column temperature to achieve optimal peak symmetry, resolution, and analysis time.
Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Instrument | HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 280 nm (Bandwidth: 4 nm), Reference: 360 nm (Bandwidth: 50 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Run Time | 22 minutes (including re-equilibration) |
Experimental Protocols
Protocol 1: Reagent and Solution Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of high-purity TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This is used to dissolve the standard and sample.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10 mL with the diluent. This concentration is suitable for assay and linearity studies but may be adjusted as needed.
Protocol 2: HPLC System Operation
-
System Startup: Purge all pump lines with their respective mobile phases to remove air bubbles and ensure a stable baseline.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Working Standard Solution five or six times. The results must meet the System Suitability criteria defined in Section 4.1 before proceeding with any sample analysis.
-
Sequence Setup: Create a sequence including blanks (diluent), system suitability injections, standards, and samples.
-
Analysis: Run the sequence.
-
Shutdown: After analysis, flush the column with a high organic phase (e.g., 80% ACN) to remove any strongly retained compounds, then store in an appropriate solvent (e.g., Acetonitrile/Water 80:20).
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[5][6] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]
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// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> Repeat; Precision -> Inter; {Repeat, Inter} -> LODLOQ [style=dashed]; LODLOQ -> Robust; Robust -> Report; }
Caption: ICH Q2(R2) Method Validation Workflow.
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and must be performed before and during analysis to ensure the continued performance of the chromatographic system.[10]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for peak area and retention time from ≥ 5 replicate injections.[10] |
Validation Parameters and Protocols
The following table outlines the validation experiments. All tests should be performed using the optimized method conditions.
| Parameter | Purpose | Protocol |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from diluent, impurities, or degradation products.[6][11] | 1. Inject the diluent (blank) to show no interfering peaks.2. Prepare a placebo solution (if in a formulation) and inject to show no interference.3. Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to demonstrate that degradation peaks are resolved from the main analyte peak. Peak purity analysis using a PDA detector should be performed. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[12] | 1. Prepare at least five concentration levels of the reference standard, typically from 50% to 150% of the nominal working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).2. Inject each concentration in triplicate.3. Plot a graph of mean peak area versus concentration and perform linear regression analysis. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[5][13] | The range is confirmed by the successful validation of linearity, accuracy, and precision over the tested concentrations. |
| Accuracy | To determine the closeness of the test results to the true value, assessed using a recovery study.[11][14] | 1. Prepare samples by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.2. If no placebo is available, perform recovery on the drug substance.3. Analyze the samples and calculate the percentage recovery of the analyte. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-assay precision): [5]1. Prepare six individual samples at 100% of the test concentration.2. Analyze them on the same day, with the same analyst and instrument.3. Calculate the %RSD of the results.Intermediate Precision (Ruggedness): 1. Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.2. Compare the results from both studies and calculate the cumulative %RSD. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.[13] | Can be determined based on:1. Signal-to-Noise Ratio: Analyze samples with known low concentrations and establish the concentration at which the S/N ratio is ~3:1 for LOD and ~10:1 for LOQ.2. Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the linearity curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][15] | 1. Make small, deliberate changes to method parameters one at a time, such as: - Flow Rate (±0.1 mL/min) - Column Temperature (±5 °C) - Mobile Phase pH/Composition (e.g., % Organic ±2%)2. Analyze a system suitability solution and a sample under each condition and evaluate the impact on SST parameters and assay results. |
Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Specificity | Peak is resolved from all potential interferences (Resolution > 2.0). Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | Mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: %RSD ≤ 2.0%.Intermediate Precision: %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Precision at the LOQ concentration should have an RSD ≤ 10%. |
| Robustness | System suitability criteria must be met under all varied conditions. Assay results should not deviate significantly from the nominal method. |
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis and purity assessment of this compound. The systematic development strategy, based on the physicochemical properties of the analyte, resulted in an optimized method with excellent performance characteristics. The comprehensive validation protocol, designed in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated research or quality control environment. Adherence to the outlined procedures will yield accurate, precise, and reproducible data crucial for advancing drug development and manufacturing processes.
References
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][16]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][17]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][7]
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Corradini, D. (1990). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link][2]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][8]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]
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Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link][4]
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Ma, B., et al. (2016). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. PubMed. [Link][3]
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AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link][18]
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Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link][5]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link][6]
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ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link][14]
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MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link][10]
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The Analytical Scientist. (2024). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. [Link][19]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][12]
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Chromatography Online. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][15]
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SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link][20]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation. [Link][13]
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MZ-Analysentechnik GmbH. HPLC USP-Methods - Monographs - Chromatography. [Link][21]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][9]
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National Institutes of Health. Benzilic acid. PubChem. [Link][22]
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Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link][1]
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Application Notes and Protocols for Evaluating the Antiproliferative Activity of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its presence in anticancer agents, both natural and synthetic, underscores its importance in the development of novel therapeutics. 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile is an indole derivative with a chemical structure that suggests potential for biological activity, including the modulation of cellular proliferation. The benzyloxy group and the oxopropanenitrile moiety are functionalities that could interact with various biological targets within cancer cells.
These application notes provide a comprehensive guide for researchers to evaluate the antiproliferative effects of this compound on cancer cell lines. The protocols detailed herein are established and widely accepted methods for assessing cytotoxicity and long-term effects on cell survival.
Part 1: Foundational Assays for Antiproliferative Screening
The initial assessment of a compound's anticancer potential typically involves in vitro assays that measure its effect on cell viability and proliferation. The choice of assay can depend on the research question, the cell type, and the expected mechanism of action of the compound. Here, we detail two robust and commonly used methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[3]
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[4]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[5][6] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues in cellular proteins under mildly acidic conditions.[5][6] The amount of bound dye is proportional to the total protein mass, which is an indirect measure of cell number.[5]
Detailed Protocol for SRB Assay:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently remove the culture medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.[7]
-
-
Washing:
-
Wash the plates four times with tap water to remove the TCA.[7]
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization:
-
Data Acquisition:
Data Analysis: The percentage of cell growth is calculated as follows: % Growth = (Mean OD of treated cells / Mean OD of control cells) x 100
The IC50 value can be determined in the same manner as for the MTT assay.
Part 2: Assessing Long-Term Effects on Cell Survival
While short-term assays like MTT and SRB provide valuable information on immediate cytotoxic or cytostatic effects, it is crucial to assess the long-term impact of a compound on the reproductive integrity of cancer cells. The colony formation assay is the gold standard for this purpose.
The Colony Formation (Clonogenic) Assay
The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony, which is typically defined as a cluster of at least 50 cells.[9] This assay is a true measure of cell reproductive death, as it assesses the ability of cells to proliferate indefinitely after treatment with a cytotoxic agent.[9][10]
Detailed Protocol for Colony Formation Assay:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After the treatment period, remove the medium containing the compound, wash the cells with PBS, and add fresh complete culture medium.
-
-
Colony Formation:
-
Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, to allow for colony formation.[9]
-
Monitor the plates periodically to ensure colonies are not merging.
-
-
Fixation and Staining:
-
After the incubation period, remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution such as 6.0% (v/v) glutaraldehyde or methanol.[9]
-
Stain the colonies with 0.5% (w/v) crystal violet solution for about 30 minutes.[9]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (containing ≥50 cells) in each well. This can be done manually or using an automated colony counter.
-
Data Analysis: The Plating Efficiency (PE) and Surviving Fraction (SF) are calculated as follows:
-
PE = (Number of colonies formed / Number of cells seeded) x 100
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
A dose-response curve can be generated by plotting the surviving fraction against the compound concentration.
Part 3: Data Presentation and Visualization
Clear presentation of data is essential for interpreting the results of antiproliferative assays.
Quantitative Data Summary
| Assay | Key Parameters | Typical Values |
| MTT Assay | Cell Seeding Density | 1,000 - 100,000 cells/well |
| Compound Incubation Time | 24, 48, 72 hours | |
| MTT Incubation Time | 2 - 4 hours | |
| Absorbance Wavelength | 570 nm (reference 630 nm) | |
| SRB Assay | Cell Seeding Density | 1,000 - 100,000 cells/well |
| Compound Incubation Time | 24, 48, 72 hours | |
| Fixation | 10% TCA for 1 hour at 4°C | |
| Absorbance Wavelength | 510 nm | |
| Colony Formation | Cell Seeding Density | 200 - 1000 cells/well |
| Incubation Time | 1 - 3 weeks | |
| Staining | 0.5% Crystal Violet | |
| Colony Definition | ≥ 50 cells |
Experimental Workflow Diagrams
Caption: Workflow for the MTT Antiproliferative Assay.
Caption: Workflow for the Sulforhodamine B (SRB) Assay.
Caption: Workflow for the Colony Formation Assay.
Part 4: Mechanistic Insights and Future Directions
While the antiproliferative assays described above are excellent for determining the cytotoxic and cytostatic potential of this compound, they do not elucidate the underlying mechanism of action. Should the compound exhibit significant antiproliferative activity, further studies would be warranted to explore how it exerts its effects. Potential areas of investigation include:
-
Cell Cycle Analysis: To determine if the compound induces arrest at a specific phase of the cell cycle.
-
Apoptosis Assays: To investigate whether the compound induces programmed cell death.
-
Target Identification Studies: To identify the specific molecular targets of the compound within the cancer cells.
The structural similarity of this compound to other bioactive indole derivatives suggests that it could potentially interact with a variety of cellular pathways implicated in cancer progression.
Conclusion
These application notes provide a robust framework for the initial in vitro evaluation of the antiproliferative activity of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to guide further drug development efforts. The combination of short-term viability assays and long-term clonogenic survival assays will provide a comprehensive understanding of the compound's potential as an anticancer agent.
References
-
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). MethodsX, 15, 103469. [Link]
-
Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bauer, J. A., Sysel, A. M., Heston, A. J., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
SRB assay for measuring target cell killing V.1. (2023). protocols.io. [Link]
-
Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor. (2018). PubMed Central. [Link]
-
Measuring Survival of Adherent Cells with the Colony-Forming Assay. (2016). ResearchGate. [Link]
-
Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]
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Procedure for synthesizing β-carboline antioxidants from benzyloxyindole precursors.
Application Notes & Protocols
Topic: High-Fidelity Synthesis of Potent β-Carboline Antioxidants from Benzyloxyindole Precursors
Abstract
The β-carboline scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities, including potent antioxidant effects.[1][2] This guide provides a comprehensive, field-tested methodology for the synthesis of β-carboline antioxidants, beginning with readily accessible benzyloxyindole precursors. We will detail a robust three-stage synthetic pathway: (1) construction of the core tricyclic system via the Pictet-Spengler reaction to form a tetrahydro-β-carboline (THβC), (2) aromatization of the newly formed heterocyclic ring, and (3) final deprotection to unmask the active phenolic antioxidant. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical rationale to empower effective troubleshooting and adaptation.
Introduction: The Strategic Value of β-Carbolines
β-Carbolines are a class of indole alkaloids found in various plants, foods, and even endogenously in mammals.[3][4] Their tricyclic structure serves as a versatile template for engaging with a wide array of biological targets. A key feature contributing to their antioxidant capacity is the presence of hydroxyl groups on the aromatic A-ring, which can effectively scavenge reactive oxygen species (ROS) by donating a hydrogen atom.[5]
The synthetic strategy outlined herein employs a benzyl protecting group for the precursor phenol. This choice is strategic: the benzyl ether is stable under the conditions required for the initial cyclization and subsequent oxidation steps but can be cleaved efficiently under mild reductive conditions (catalytic hydrogenolysis) in the final step. This ensures the integrity of the reactive phenol until the molecular scaffold is fully assembled. The primary reaction for constructing the β-carboline core is the Pictet-Spengler reaction, a powerful acid-catalyzed condensation followed by an intramolecular cyclization.[6][7]
Overall Synthetic Pathway
The synthesis is logically divided into three primary stages, starting from a benzyloxy-substituted tryptamine.
Caption: Three-stage synthesis of β-carboline antioxidants.
Part 1: Synthesis of the Tetrahydro-β-carboline (THβC) Intermediate
Principle of the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of indole alkaloid synthesis.[7] The reaction proceeds through the acid-catalyzed condensation of a β-arylethylamine (here, 5-benzyloxy-tryptamine) with an aldehyde or ketone. This forms a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. The electron-rich indole ring then acts as an intramolecular nucleophile, attacking the iminium ion to close the ring and form the tetrahydro-β-carboline product after deprotonation.[7][8] The use of a Brønsted acid like trifluoroacetic acid (TFA) is critical for driving the formation of the key iminium ion intermediate.[9]
Protocol 1: Pictet-Spengler Cyclization of 5-Benzyloxy-tryptamine
This protocol describes the reaction of 5-benzyloxy-tryptamine with acetaldehyde to form 1-methyl-6-benzyloxy-1,2,3,4-tetrahydro-β-carboline.
Materials:
-
5-Benzyloxy-tryptamine
-
Acetaldehyde
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-benzyloxy-tryptamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetaldehyde (1.2 eq) dropwise to the stirred solution.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the reaction mixture. Causality Note: The acid protonates the intermediate imine, generating the reactive iminium ion necessary for cyclization.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tryptamine is consumed.
-
Workup - Quenching: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH ~8-9).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a mobile phase of ethyl acetate/hexanes with 1% triethylamine) to yield the pure tetrahydro-β-carboline intermediate.
Part 2: Aromatization to the β-Carboline Core
Principle of Dehydrogenation
The tetrahydro-β-carboline intermediate lacks the fully conjugated aromatic system characteristic of potent β-carboline alkaloids. To achieve this, an oxidation (dehydrogenation) step is required to convert the saturated C-ring into a pyridine ring.[6] A highly effective and common method is catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. This heterogeneous catalyst facilitates the removal of hydrogen atoms, driving the formation of the stable, aromatic β-carboline system.[10][11]
Protocol 2: Palladium-Catalyzed Aromatization
Materials:
-
Tetrahydro-β-carboline intermediate from Part 1
-
Palladium on carbon (10% Pd/C)
-
High-boiling solvent (e.g., Toluene, Xylene, or Diphenyl ether)
-
Celite®
-
Round-bottom flask, reflux condenser, heating mantle, nitrogen inlet
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the THβC intermediate (1.0 eq) in toluene.
-
Catalyst Addition: Add 10% Pd/C (10-20% by weight relative to the THβC). Safety Note: Pd/C can be pyrophoric. Handle with care in an inert atmosphere.
-
Heating: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the more conjugated (UV-active) product spot.
-
Workup - Filtration: After cooling to room temperature, dilute the reaction mixture with a solvent like ethyl acetate or DCM. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the same solvent.
-
Workup - Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude aromatic benzyloxy-β-carboline.
-
Purification: The product can be purified by recrystallization or silica gel chromatography if necessary.
Part 3: Deprotection to Yield the Final Antioxidant
Principle of Catalytic Hydrogenolysis
The final step is the cleavage of the benzyl ether to reveal the free hydroxyl group, which is critical for antioxidant activity.[5][12] Catalytic hydrogenolysis is the method of choice for this transformation.[13][14] In this process, the benzyloxy-β-carboline, a palladium catalyst, and a hydrogen source are combined. The Pd catalyst facilitates the cleavage of the C-O bond of the benzyl group and the addition of hydrogen, releasing the free phenol and toluene as a byproduct.[14]
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
Materials:
-
Benzyloxy-β-carboline from Part 2
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the benzyloxy-β-carboline (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight).
-
Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, a Parr hydrogenator is recommended.
-
Reaction Monitoring: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often pure enough for use. If required, it can be further purified by recrystallization.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
Summary of Key Parameters
| Stage | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Pictet-Spengler | Aldehyde, TFA, DCM | 0 °C to RT, 4-6 h | 75-90% |
| 2 | Aromatization | 10% Pd/C, Toluene | Reflux, 12-24 h | 80-95% |
| 3 | Debenzylation | 10% Pd/C, H₂, Methanol | RT, 4-12 h | >95% |
Yields are estimates and will vary based on the specific aldehyde used and purification efficiency.
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. Aromatization is clearly indicated by the appearance of aromatic proton signals in the pyridine ring region (~8.0-9.0 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Thin Layer Chromatography (TLC): For routine monitoring of reaction progress and assessing purity.
References
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- De Schepper, J., et al. (2021). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters. [Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00676]
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- Kumar, A., et al. (2014). One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. Journal of Chemical Sciences. [Available at: https://www.ias.ac.in/article/fulltext/jcsc/126/05/1483-1488]
- Abu-Safieh, K. A., et al. (2002). Bischler-Napieralski Synthesis of Some New Pyrazole-Fused β-Carbolines. Sci-Hub. [Available at: https://sci-hub.se/10.1515/znb-2002-1120]
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- Francik, R., et al. (2011). Antioxidant activity of β-carboline derivatives. ResearchGate. [Available at: https://www.researchgate.
- Imbrea, F., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079213/]
- Komatsu, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Available at: https://pubs.acs.org/doi/10.1021/acsomega.9b03889]
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Application Notes and Protocols for the Scale-Up Synthesis of Functionalized 3-Oxopropanenitrile Intermediates
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful scale-up synthesis of functionalized 3-oxopropanenitrile intermediates, also known as β-ketonitriles or α-cyano ketones. These compounds are critical building blocks in the pharmaceutical industry, serving as precursors to a wide array of heterocyclic scaffolds found in numerous therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance on transitioning from laboratory-scale procedures to pilot plant and industrial production. The focus is on robust, scalable, and safe synthetic routes, emphasizing process efficiency, safety, and final product quality.
Introduction: The Strategic Importance of 3-Oxopropanenitriles
3-Oxopropanenitriles are highly versatile and reactive organic compounds characterized by the presence of both a carbonyl and a nitrile group.[2] This unique bifunctionality makes them invaluable in organic synthesis, particularly for constructing complex heterocyclic systems such as pyridines, pyrimidines, and thiophenes, which form the core of many pharmaceutical drugs.[2][3] The growing demand for novel drug candidates necessitates reliable and scalable methods for producing these key intermediates.
Transitioning a synthetic route from the bench to a production scale introduces a host of challenges that are not apparent at the laboratory level.[4] These include managing reaction exotherms, ensuring consistent mixing, handling large quantities of hazardous materials, and developing robust purification and isolation procedures. This guide will address these critical aspects, providing a framework for making informed decisions during the scale-up process.
Core Synthetic Strategies for 3-Oxopropanenitriles
The formation of 3-oxopropanenitriles predominantly relies on carbon-carbon bond-forming reactions. The selection of an optimal synthetic route for scale-up is a critical decision that hinges on factors such as the cost and availability of starting materials, reaction thermodynamics, process safety, and the ease of purification.[1]
Claisen-Type Condensation
This is a widely employed method that involves the reaction of an ester with an activated nitrile, such as acetonitrile, in the presence of a strong base.[1] The choice of base is crucial for achieving high yields and purity on a large scale. Common bases include sodium ethoxide, sodium hydride, and lithium amides.[1]
-
Expertise & Experience: While sodium hydride is effective at the lab scale, its use in large reactors can pose significant safety risks due to the evolution of hydrogen gas. For scale-up, a solution of sodium ethoxide in ethanol is often preferred as it is easier to handle and the reaction can be better controlled. The exothermicity of the reaction must be carefully managed by controlling the addition rate of the reagents and ensuring adequate cooling capacity.[4]
Acylation of Active Nitriles
This approach involves the direct acylation of a nitrile-stabilized carbanion with an acylating agent like an ester or acyl chloride.[1] This method offers a direct route to the desired product but requires careful control of stoichiometry and reaction conditions to avoid side reactions.
Thorpe-Ziegler Reaction
The Thorpe reaction is a base-catalyzed self-condensation of a nitrile containing an α-acidic proton to form a β-enaminonitrile.[5] Its intramolecular variant, the Thorpe-Ziegler reaction, is particularly useful for the synthesis of cyclic α-cyano ketones from α,ω-dinitriles, which can then be hydrolyzed to the corresponding cyclic ketones.[5][6] Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LHMDS) or sodium hydride are often employed.[5]
Synthesis via Stable Intermediates
Due to the inherent instability of some 3-oxopropanenitriles, which can be prone to polymerization or hydrolysis, a common strategy is to synthesize them via a more stable precursor, such as an acetal.[7][8] The acetal can be isolated and purified, and the desired 3-oxopropanenitrile can be liberated by hydrolysis just before its use in the subsequent reaction step.[7] A common precursor for this approach is β-chloroacrylonitrile, which can be converted to the diethyl acetal, 3,3-diethoxypropanenitrile.[7]
Process Development and Scale-Up Considerations
Scaling up a chemical synthesis requires a shift in mindset from simply increasing the quantities of reagents. A thorough understanding of the process parameters and their impact on safety, quality, and efficiency is paramount.[9]
Reaction Parameters and Control
| Parameter | Laboratory Scale (1-100 g) | Pilot/Production Scale (>1 kg) | Rationale for Scale-Up Adjustments |
| Solvent Volume | Typically high dilution (0.1-0.5 M) | Higher concentrations (0.5-2 M) | To increase reactor throughput and reduce solvent waste. Requires careful monitoring of viscosity and mixing.[4] |
| Temperature Control | External heating/cooling baths | Jacketed reactors with internal probes | Surface area to volume ratio decreases on scale-up, making heat transfer less efficient. Internal probes provide accurate temperature monitoring.[4] |
| Reagent Addition | Manual addition via dropping funnel | Metering pumps for controlled addition | Precise control of addition rates is crucial to manage exotherms and prevent localized high concentrations of reagents.[4] |
| Mixing | Magnetic or overhead stirring | Baffled reactors with specific impeller designs | To ensure homogeneity and efficient heat transfer, preventing hot spots and side reactions.[4] |
| Work-up | Separatory funnels | Jacketed reactors with bottom outlet valves | Large-scale extractions and washes are performed in the reactor to minimize manual handling of large volumes.[4] |
Safety Considerations for Nitrile Chemistry
Nitriles and the reagents used in their synthesis can be hazardous. A thorough risk assessment is essential before any scale-up activities.
-
Toxicity: Many nitriles are toxic and can be absorbed through the skin.[10] Appropriate personal protective equipment (PPE) is mandatory.
-
Cyanide Hazard: Reactions involving cyanide salts (e.g., NaCN, KCN) must be performed in a well-ventilated area, and the reaction mixture should be kept basic to prevent the formation of highly toxic hydrogen cyanide gas.[11]
-
Reactive Reagents: Strong bases like sodium hydride and organolithium reagents are pyrophoric and react violently with water. They must be handled under an inert atmosphere (nitrogen or argon).
-
Thermal Runaway: Many of the condensation reactions are exothermic. The potential for a thermal runaway reaction must be evaluated using techniques like reaction calorimetry.[12] A robust cooling system and an emergency quench plan are critical safety measures.[4]
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized for the specific substrate and scale of operation.
Protocol 1: Scale-Up Synthesis of an Amide Derivative of 3-Oxopropanenitrile
This protocol outlines the synthesis of an amide derivative from ethyl cyanoacetate.[2]
Materials:
-
Ethyl cyanoacetate
-
Azepane
-
Toluene
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Isopropanol
-
n-Heptane
Equipment:
-
100 L glass-lined reactor with reflux condenser, temperature probe, and nitrogen inlet
-
Metering pump for liquid addition
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted with a nitrogen atmosphere.[13]
-
Reagent Charging: Charge toluene (50 L) to the reactor.[13] With moderate stirring, add ethyl cyanoacetate (10.0 kg).[2]
-
Controlled Addition: Slowly add azepane (9.6 kg) over 30 minutes, maintaining the internal temperature below 40 °C.[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor for 12 hours.[13] The reaction progress should be monitored by a suitable analytical technique such as HPLC until the consumption of ethyl cyanoacetate is less than 1%.[13]
-
Work-up: Cool the reactor to 20-25 °C and add water (50 L) for washing.[2] Separate the aqueous layer. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a mixture of isopropanol and n-heptane.
Protocol 2: Synthesis of 3,3-Diethoxypropanenitrile (A Stable Precursor)
This protocol describes the synthesis of a stable acetal intermediate.[7]
Materials:
-
β-chloroacrylonitrile
-
Sodium ethoxide
-
Ethanol (absolute)
-
Glacial acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
In a separate reactor, dissolve β-chloroacrylonitrile in absolute ethanol.
-
To the stirred solution of β-chloroacrylonitrile, add the sodium ethoxide solution over a period of 45 minutes, maintaining the temperature at 30°C.[7]
-
Stir the reaction mixture for an additional four hours at 30°C.[7]
-
Neutralize the mixture to a phenolphthalein endpoint with glacial acetic acid.[7]
-
Filter the precipitated sodium chloride.[7]
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Purify the residual liquid by distillation to yield 3,3-diethoxypropanenitrile.[7]
Purification and Analysis of 3-Oxopropanenitriles
The purification of 3-oxopropanenitriles can be challenging due to their polarity and potential instability.
Purification Techniques
-
Distillation: For thermally stable and volatile derivatives, vacuum distillation is an effective method for purification on a large scale.[7]
-
Crystallization: This is a preferred method for solid products as it is highly scalable and can provide a very pure product.[2] Solvent selection is critical and should be based on solubility and safety considerations.
-
Chromatography: While flash column chromatography is a staple in the research lab, it is less common for large-scale production due to cost and solvent consumption. However, for high-value products, it may be a viable option.[14] Reversed-phase chromatography can be effective for purifying highly polar compounds.[15]
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and consistency of the final product.[9]
| Analytical Technique | Purpose | Key Parameters to Monitor |
| HPLC/UPLC | Purity assessment, reaction monitoring | Peak area percentage of the main component, presence of starting materials and impurities.[2] |
| GC-MS | Identification of volatile impurities | Mass-to-charge ratio for structural elucidation of byproducts. |
| NMR (¹H, ¹³C) | Structural confirmation | Chemical shifts, integration, and coupling constants to confirm the desired structure. |
| FTIR | Functional group analysis | Presence of characteristic C≡N and C=O stretching frequencies. |
| Melting Point | Purity of solid compounds | A sharp melting point range indicates high purity. |
Common impurities in the synthesis of 3-oxopropanenitriles can arise from side reactions such as polymerization, hydrolysis of the nitrile group to an amide or carboxylic acid, or self-condensation products.[8][16]
Visualizing the Workflow and Chemistry
General Synthetic Workflow: From Lab to Production
Caption: A typical workflow for scaling up a chemical synthesis.
Reaction Mechanism: Claisen-Type Condensation
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzyloxyindole
Welcome to the technical support center for the synthesis of 5-benzyloxyindole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Synthesis Strategies & Starting Materials
Question 1: What are the primary synthetic routes to 5-benzyloxyindole, and how do I choose the best one for my needs?
There are several effective methods for synthesizing 5-benzyloxyindole, each with distinct advantages and disadvantages. The optimal choice depends on factors such as the availability of starting materials, scale, required purity, and the chemist's familiarity with certain reaction classes.
The three most common and reliable approaches are:
-
Williamson Ether Synthesis from 5-Hydroxyindole: This is the most direct route. It involves the O-alkylation of 5-hydroxyindole with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.
-
Expertise & Experience: This method is often preferred for its simplicity and high atom economy. The key challenge lies in preventing N-alkylation of the indole ring. Using a suitable base and solvent system is critical. A mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or DMF at moderate temperatures typically favors O-alkylation. Stronger bases like sodium hydride (NaH) can increase the risk of N-alkylation or dialkylation.
-
Trustworthiness: The reaction progress can be easily monitored by TLC, watching for the consumption of 5-hydroxyindole and the appearance of the desired product. The product is readily distinguishable from the starting material and potential N-alkylated byproduct by its polarity.
-
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed cyclization of a phenylhydrazone.[1] For 5-benzyloxyindole, the required starting materials are 4-(benzyloxy)phenylhydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring (e.g., pyruvic acid or an acetone equivalent).
-
Expertise & Experience: The Fischer synthesis is highly versatile but notoriously sensitive to reaction conditions.[2] The choice and concentration of the acid catalyst are paramount.[3] Polyphosphoric acid (PPA) is a common and effective choice, acting as both a catalyst and a solvent.[2] However, for sensitive substrates, milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) may be necessary to prevent degradation.[1][3]
-
Trustworthiness: A one-pot procedure, where the hydrazone is formed in situ and then cyclized without isolation, can minimize handling losses and improve overall yield.[2]
-
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This modern approach offers a powerful way to form the key C-N bond. A common strategy involves coupling 4-(benzyloxy)aniline with a suitable partner or, more creatively, coupling an aryl bromide with a hydrazone in a modified one-pot Fischer synthesis.[1]
-
Expertise & Experience: The success of a Buchwald-Hartwig reaction is highly dependent on the synergistic interplay of the palladium precatalyst, ligand, base, and solvent.[4][5] The choice of ligand is crucial and is determined by the nature of the substrates.[4] For instance, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often effective.[4]
-
Trustworthiness: The use of modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) is highly recommended as they provide more reliable and efficient formation of the active Pd(0) catalyst compared to traditional sources like Pd(OAc)₂.[4]
-
Below is a diagram outlining the decision-making process for selecting a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting Specific Synthetic Routes
Question 2: My Fischer Indole synthesis is giving a low yield and multiple byproducts. What are the first things I should check?
Low yields and poor selectivity are common frustrations with the Fischer indole synthesis. The reaction is a cascade of equilibria, and small changes can have a large impact. Here is a systematic troubleshooting guide.
Causality: The reaction proceeds via formation of a hydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[1] Each step is sensitive to acid strength, temperature, and steric factors. Side reactions like aldol condensation or Friedel-Crafts-type reactions can compete with the desired pathway.[2][7]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for the Fischer Indole Synthesis.
Comparative Data: Acid Catalysts for Fischer Indolization
| Catalyst | Type | Common Concentration/Loading | Advantages | Disadvantages | Reference |
| Polyphosphoric Acid (PPA) | Brønsted/Lewis | Used as solvent | Effective for a wide range of substrates | Can be viscous and difficult to handle; workup can be challenging | [2] |
| Zinc Chloride (ZnCl₂) | Lewis | 1-2 equivalents | Good for substrates with electron-donating groups | Requires anhydrous conditions | [1][3] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | 0.1-1 equivalent | Milder than PPA or H₂SO₄; easy to handle | May be less effective for challenging substrates | [1] |
| Boron Trifluoride (BF₃·OEt₂) | Lewis | 1-2 equivalents | Strong Lewis acid, can promote cyclization at lower temps | Highly moisture-sensitive | [1][8] |
| Acetic Acid | Brønsted | Used as solvent | Very mild, good for sensitive substrates | Often requires higher temperatures and longer reaction times | [3] |
Question 3: My Buchwald-Hartwig amination is failing. The starting materials are recovered or I see hydrodehalogenation of my aryl halide. What's wrong?
This is a classic problem in palladium-catalyzed cross-coupling and almost always points to an issue with the catalytic cycle.
Causality: The Buchwald-Hartwig catalytic cycle begins with the active Pd(0) species.[5] Failure can occur at several stages: inefficient generation of Pd(0) from the precatalyst, slow oxidative addition to the aryl halide, or problems with the reductive elimination step. Hydrodehalogenation (where the halide is replaced by hydrogen) is a common side reaction that suggests the catalytic cycle is stalling and other pathways are taking over.[4]
Key Areas for Troubleshooting:
-
Catalyst and Ligand Choice: This is the most critical factor. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. An inappropriate ligand can lead to an inactive catalyst or catalyst decomposition.
-
Solution: Ensure you are using a modern, reliable precatalyst (e.g., a G3 or G4 palladacycle).[4] For coupling with anilines or hydrazones, bulky biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are excellent starting points. It is often necessary to screen a small panel of ligands to find the optimal one for your specific substrate combination.[4][9]
-
-
Base Selection: The base's role is to deprotonate the amine nucleophile. However, an incorrect base can inhibit the catalyst or cause substrate degradation.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are very effective.[4] If your substrate has base-sensitive functional groups, you may need to switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require a higher reaction temperature.[4]
-
-
Solvent and Temperature: The reaction must be performed in an anhydrous, degassed solvent to prevent catalyst poisoning.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination Screening
-
Preparation: In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Reagent Addition: Seal the vial. Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the amine or hydrazine starting material (1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.
Section 3: Protecting Group Strategies & Purification
Question 4: The benzyl ether in my 5-benzyloxyindole seems unstable and is cleaving during subsequent reaction steps. How can I prevent this?
The benzyl group is a versatile protecting group, but it is susceptible to cleavage under certain conditions, primarily hydrogenolysis and strong acidic conditions.[10]
Common Causes of Debenzylation and Solutions:
-
Catalytic Hydrogenation: The benzyl group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). This is a common method for its removal. If your synthetic route involves a reduction step, you must either perform the reduction before introducing the benzyl group or use a different protecting group.
-
Solution: For reductions, consider alternatives that do not cleave benzyl ethers, such as transfer hydrogenation with a different catalyst system or chemical reductants like sodium borohydride (if applicable to the functional group being reduced).
-
-
Strong Acids: While generally stable to mild acids, benzyl ethers can be cleaved by strong Brønsted or Lewis acids, especially at elevated temperatures. This can be an issue during reactions like the Fischer indole synthesis if harsh conditions are used.
-
Solution: If debenzylation is observed, switch to a milder acid catalyst (see table above) or reduce the reaction temperature.
-
-
Alternative Protecting Groups: If the benzyl group is incompatible with your planned synthesis, consider a more robust alternative.
| Protecting Group | Abbreviation | Stability | Cleavage Conditions | Reference |
| Methyl | Me | Very stable | Strong acid (HBr, BBr₃) | [10] |
| tert-Butyldimethylsilyl | TBDMS/TBS | Stable to base, mild acid | Fluoride source (TBAF), strong acid | [11] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions | Fluoride source (TBAF) or strong Lewis acid | [11] |
Question 5: I am having difficulty purifying 5-benzyloxyindole. It seems to streak or decompose on my silica gel column. What is the best purification strategy?
Indoles are electron-rich heterocycles and can be sensitive to the acidic nature of standard silica gel, leading to decomposition or polymerization.[12] This often manifests as streaking on a TLC plate or a low recovery of product from a column.
Purification Troubleshooting:
-
Test for Stability: Before attempting a large-scale column, spot your crude material on a TLC plate. Let it sit for 30-60 minutes and then elute it. If you see a new baseline spot or significant streaking that wasn't present initially, your compound is likely unstable on silica.
-
Deactivate the Silica Gel:
-
Protocol: Prepare a slurry of your silica gel in the chosen eluent. Add 1-2% triethylamine (Et₃N) relative to the solvent volume. This will neutralize the acidic sites on the silica surface. Run the column as usual with this neutralized eluent system.[13]
-
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica for acid-sensitive compounds.
-
Reversed-Phase Silica (C18): If your compound is sufficiently nonpolar, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be a very effective purification method.
-
-
Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization is often the best method to obtain highly pure material and is easily scalable.
-
Recommended Solvents: A common and effective solvent system for 5-benzyloxyindole is a mixture of toluene and cyclohexane or ethyl acetate and hexanes.[14] The goal is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[13]
-
Protocol: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by vacuum filtration.[13]
-
References
- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
-
Sygnature Discovery. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Royal Society of Chemistry. Preparation of 5,6-Dihydroxyindole. [Link]
-
ResearchGate. Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Purdue e-Pubs. High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
-
Organic Syntheses. 4-benzyloxyindole. [Link]
-
National Institutes of Health. Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. [Link]
-
Organic Chemistry Portal. The Benzyne Fischer-Indole Reaction. [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles. [Link]
-
ResearchGate. How to get the maximum yield for the Fisher Indole synthesis?[Link]
-
National Institutes of Health. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
- 9. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 10. jocpr.com [jocpr.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of β-Ketonitriles via Claisen-Type Condensation
Welcome to the technical support center for the synthesis of β-ketonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Claisen-type condensation between esters and nitriles. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in a Claisen-type condensation for β-ketonitriles can stem from several factors. The primary suspects are often related to the choice of base, reaction conditions, and the inherent reactivity of your substrates.
-
Incomplete Deprotonation: The crucial first step is the deprotonation of the nitrile at the α-carbon to form a nitrile-stabilized carbanion. If the base is not strong enough, this equilibrium will not favor the carbanion, leading to a low concentration of the active nucleophile.
-
Side Reactions: Several competing reactions can consume your starting materials or desired product. These include the self-condensation of the ester (classic Claisen condensation), self-condensation of the nitrile (Thorpe reaction), and hydrolysis of the ester or nitrile.[1][2]
-
Reversibility of the Reaction: The initial condensation step is often reversible. The reaction is driven to completion by the deprotonation of the newly formed β-ketonitrile (or its enamine tautomer), which is more acidic than the starting nitrile. If the base is consumed or not present in a stoichiometric amount, the equilibrium may shift back to the starting materials.[3]
Q2: I am observing significant amounts of a side product that appears to be from the self-condensation of my nitrile. How can I prevent this?
This is a common issue known as the Thorpe reaction , where the nitrile carbanion attacks another molecule of the nitrile instead of the ester.[1][4]
To minimize this side reaction, consider the following strategies:
-
Controlled Addition: Add the nitrile slowly to a mixture of the base and the ester. This ensures that the concentration of the free nitrile carbanion is kept low at any given time, favoring the cross-condensation with the more electrophilic ester.
-
Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of the desired Claisen-type condensation and the competing Thorpe reaction. Strong, non-nucleophilic bases in aprotic polar solvents are generally preferred.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes help to favor the desired reaction pathway by reducing the activation energy for the undesired self-condensation.
Q3: The purification of my β-ketonitrile is difficult due to a persistent impurity. What could this be?
A common and often difficult-to-remove impurity is the β-enaminonitrile , the initial product of the condensation between the nitrile carbanion and the ester, before hydrolysis.[1] Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) can help confirm its presence.
The β-enaminonitrile is often more stable than the corresponding imine due to conjugation.[1] To obtain the desired β-ketonitrile, a carefully controlled acidic workup is required to hydrolyze the enamine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Very Low Conversion | 1. Base is not strong enough: The pKa of the α-proton of the nitrile is too high for the chosen base. 2. Inactive Reagents: Moisture in the solvent or on the glassware has quenched the base. 3. Steric Hindrance: Highly substituted nitriles or esters can hinder the reaction. | 1. Switch to a stronger base: Consider using NaH, KHMDS, or LDA instead of alkoxides.[2] 2. Ensure anhydrous conditions: Use freshly distilled solvents and flame-dried glassware. 3. Increase reaction temperature and time: For sterically hindered substrates, prolonged heating may be necessary. |
| Formation of Amidine Side-Products | Use of Sodium Amide (NaNH₂): The amide ion can act as a nucleophile and attack the nitrile.[5] | Use a non-nucleophilic base: Switch to NaH, KOt-Bu, or an appropriate lithium amide base like LDA or LHMDS.[1][5] |
| Hydrolysis of Ester or Nitrile Starting Material | 1. Presence of water: Trace amounts of water in the reaction mixture. 2. Use of hydroxide-containing bases: Bases like NaOH or KOH will readily hydrolyze esters. | 1. Strict anhydrous conditions are crucial. 2. Use non-hydroxide bases: Alkoxides, hydrides, or amide bases are preferred. |
| Product is the β-Enaminonitrile, not the β-Ketonitrile | Incomplete or no acidic workup: The initial product of the condensation is the β-enaminonitrile. | Perform a controlled acidic workup: After the reaction is complete, quench with a dilute aqueous acid (e.g., 1M HCl) and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS). |
| Low Yields with Amino-Containing Starting Materials | Competition in Nucleophilic Attack: The amino group can compete with the nitrile carbanion in attacking the ester carbonyl. | Protect the amino group: If possible, protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the condensation reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Ketonitriles using Potassium tert-Butoxide[5][6]
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the ester (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Addition of Base and Nitrile: Add potassium tert-butoxide (1.1 eq) to the flask, followed by the slow, dropwise addition of the nitrile (1.0 eq) via the dropping funnel over 30 minutes at room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. For less reactive substrates, heating may be required.
-
Workup: Cool the reaction mixture to 0 °C and quench with a dilute aqueous solution of hydrochloric acid (1M HCl).
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Hydrolysis of β-Enaminonitrile to β-Ketonitrile
-
Dissolution: Dissolve the crude β-enaminonitrile in a suitable solvent (e.g., THF, ethanol).
-
Acidification: Add a dilute aqueous acid (e.g., 1M HCl or acetic acid) and stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the hydrolysis by TLC or LC-MS until the starting β-enaminonitrile is no longer observed.
-
Workup: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify as needed.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of β-Ketonitrile Synthesis.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree.
References
-
Wikipedia. (2023, November 28). Thorpe reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
-
Pienaar, D. P., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2895. [Link]
-
Wikipedia. (2024, January 12). Claisen condensation. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile via column chromatography.
Technical Support Center: Purification of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of crude this compound via column chromatography. The structural characteristics of this molecule—a polar indole core, a bulky benzyloxy group, and a reactive oxopropanenitrile moiety—present unique challenges that require a nuanced approach to achieve high purity. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, focusing on causality and actionable solutions.
Question 1: My primary challenge is poor separation. The target compound is co-eluting with a closely related impurity. What should I do?
Answer:
This is a classic selectivity problem, often stemming from a suboptimal mobile phase or incorrect column parameters.
-
Potential Cause 1: Inadequate Solvent System. The polarity of your eluent may not be sufficiently fine-tuned to resolve compounds with similar Rf values. The fundamental principle of chromatography is the differential partitioning of components between the stationary and mobile phases; if this difference is minimal, separation will be poor.[1]
-
Recommended Solution:
-
Systematic TLC Analysis: Before running a column, exhaustively screen solvent systems using Thin-Layer Chromatography (TLC).[2] The goal is to find a system where the target compound has an Rf value between 0.25 and 0.35, as this provides the optimal balance between resolution and elution time.[3]
-
Employ Binary or Ternary Systems: Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate. If separation is poor, incrementally adjust the ratio. For a polar compound like an indole derivative, a system like Dichloromethane/Methanol may be necessary.[4][5] Sometimes, adding a third solvent in a small percentage can drastically alter selectivity.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel fails, the impurity may have very similar interactions with silica as your target compound. Switching to a different stationary phase chemistry, such as alumina or a bonded phase (like an amine-functionalized column), can change the interaction mechanism and improve separation.[6]
-
-
Potential Cause 2: Column Overloading. Loading too much crude material onto the column is a common mistake. It saturates the stationary phase, leading to broad, overlapping bands that cannot be resolved.
-
Recommended Solution:
-
Adhere to Loading Ratios: A general rule of thumb is to use a sample-to-adsorbent weight ratio of 1:30 to 1:50 for difficult separations.[1] For a 10g column, this means loading no more than ~200-330 mg of crude material.
-
Load in a Narrow Band: Dissolve the sample in the minimum amount of solvent required for loading. A wide starting band is impossible to resolve into sharp, distinct peaks.[7] If solubility in the eluent is low, use the dry loading method described in the FAQ section.
-
Question 2: I'm experiencing significant product loss. The final yield is much lower than expected. Where could my compound be going?
Answer:
Product loss during column chromatography typically points to irreversible adsorption or on-column decomposition.
-
Potential Cause 1: Compound Decomposition on Silica. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] Certain sensitive functional groups can degrade under these conditions. Indole derivatives, while generally stable, can sometimes be susceptible to acid-catalyzed reactions.
-
Recommended Solution:
-
Perform a Stability Test: Before committing your entire batch, spot a solution of your crude material on a TLC plate, let it sit for an hour or two, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[8]
-
Deactivate the Silica: You can neutralize the acidic sites by preparing a slurry of your silica gel in the eluent containing a small amount (0.1-1%) of a base like triethylamine or ammonia. This is particularly effective for purifying amines and other basic compounds.[4]
-
Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative for purifying acid-sensitive compounds.[2]
-
-
Potential Cause 2: Irreversible Adsorption. Highly polar compounds can bind so strongly to the stationary phase that the chosen eluent is not powerful enough to move them, causing them to remain on the column.
-
Recommended Solution:
-
Use a Gradient Elution: Start with a non-polar solvent system to elute non-polar impurities, then gradually increase the eluent polarity.[9] This ensures that each compound is eluted with a solvent of appropriate strength. For this compound, you might start with 20% Ethyl Acetate in Hexane and gradually increase to 50% or even switch to a Dichloromethane/Methanol system.[4]
-
Check the First and Last Fractions: Sometimes, a compound can come off much earlier or later than expected. Always check the very first fractions (in case it eluted with the solvent front) and consider a final, very strong "flush" of the column with a highly polar solvent (like 10% Methanol in Dichloromethane) to recover any strongly retained material.[8]
-
Question 3: My purified fractions show significant peak tailing on TLC and HPLC analysis. What causes this and how can I fix it?
Answer:
Peak tailing is a sign of non-ideal chromatographic behavior, often caused by unwanted secondary interactions between your compound and the stationary phase.
-
Potential Cause: Interaction with Acidic Silanols. The nitrogen atom in the indole ring can interact with acidic silanol groups on the silica surface, causing a portion of the molecules to "stick" and elute more slowly, resulting in a tailed peak.[10]
-
Recommended Solution:
-
Add a Basic Modifier: As mentioned for decomposition, adding a small amount of triethylamine (~0.5%) to your mobile phase will compete for the acidic sites on the silica, preventing your indole compound from interacting with them and leading to more symmetrical peaks.
-
Use High-Purity Silica: Modern silica gels often have a lower concentration of acidic silanol groups, which can reduce tailing.
-
Avoid Overloading: Tailing can also be a symptom of column overloading. Ensure you are using an appropriate sample-to-adsorbent ratio.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal stationary phase for this purification?
A1: For most organic compounds, silica gel (SiO2) is the default and most versatile stationary phase.[2] It is polar and separates compounds based on their polarity; more polar compounds interact more strongly and elute later.[1] Given the polar nature of the indole, ketone, and nitrile groups in your molecule, silica gel is the appropriate starting point. Consider alumina (Al2O3) only if you have confirmed that your compound is unstable on silica.[2] Reversed-phase (e.g., C18) chromatography, where the stationary phase is non-polar, is typically used for highly polar, water-soluble compounds and is less common for this type of purification in a preparative setting.[11][12]
Q2: What is a systematic workflow for developing a good solvent system?
A2: The most efficient method is to use TLC.[2]
-
Initial Screening: Test a few common solvent systems of varying polarity. Good starting points for a moderately polar compound like yours are mixtures of Hexane/Ethyl Acetate and Dichloromethane/Methanol.[4]
-
Target Rf: Adjust the ratio of the solvents until your target compound has an Rf value of approximately 0.25-0.35.[3] This ensures the compound spends enough time on the column to be separated from impurities without taking an excessively long time to elute.
-
Check for Separation: Ensure that your target spot is well-separated from all major impurity spots on the TLC plate.
-
Gradient Planning: If a single (isocratic) solvent system doesn't separate all components, plan a step or linear gradient. Use a non-polar system to first elute the low-Rf impurities, then switch to the system that gives your product an Rf of ~0.3, and finally use a more polar system to elute high-Rf impurities.[9]
Q3: My crude product has poor solubility in my chosen eluent (e.g., 10% Ethyl Acetate/Hexane). How should I load it onto the column?
A3: This is a very common problem. The solution is dry loading .[7]
-
Dissolve your crude product in a suitable, low-boiling-point solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
In a round-bottom flask, add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Carefully add this powder to the top of your prepared column bed. This technique ensures that the sample is introduced to the column in a very narrow, concentrated band, leading to excellent separation.[7]
Q4: What is the difference between gravity chromatography and flash chromatography, and which should I use?
A4: The primary difference is the use of pressure.
-
Gravity Chromatography: Relies on gravity to pull the solvent through the column. It is slow and generally uses silica with a larger particle size (e.g., 70-230 mesh).[2]
-
Flash Chromatography: Uses positive pressure (from compressed air or a pump) to force the solvent through the column much faster.[13] It requires finer silica (e.g., 230-400 mesh) and provides significantly better resolution in a fraction of the time.[2]
For virtually all modern organic chemistry applications, flash chromatography is the preferred method due to its superior speed and efficiency.[13]
Data Summary & Protocols
Table 1: Recommended Solvent Systems for TLC Screening
| Polarity | Solvent System | Typical Ratio (v/v) | Target Compounds |
| Low | Hexane / Ethyl Acetate | 9:1 to 7:3 | Non-polar impurities |
| Medium | Hexane / Ethyl Acetate | 6:4 to 1:1 | This compound |
| High | Dichloromethane / Methanol | 9.5:0.5 to 9:1 | Highly polar impurities or baseline material |
| Modifier | Add to any system | ~0.5% Triethylamine | To reduce peak tailing of the indole |
Experimental Workflow: Flash Chromatography Purification
This protocol outlines the key steps for purifying the title compound.
Caption: Workflow for column chromatography purification.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester website. [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from University of Alberta website. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from University of Colorado Boulder website. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from ChemistryViews website. [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from ResearchGate website. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews website. [Link]
-
Veeprho. (2023). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from Veeprho website. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACE HPLC Columns website. [Link]
-
Imtakt. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from Imtakt website. [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from Biotage website. [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11, 844-848. Retrieved from ResearchGate. [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journals Online. Retrieved from Bangladesh Journals Online website. [Link]
-
International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from International Journal of Pharmaceutical Research & Analysis website. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
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- 12. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
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Technical Support Center: Purification of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
Welcome to the technical support center for the purification of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this key synthetic intermediate. The following sections offer detailed protocols and the scientific rationale behind them to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: Common impurities often originate from starting materials or side reactions. These can include unreacted 5-benzyloxyindole, excess acylating agent (such as a cyanoacetic acid derivative), and byproducts from potential side reactions on the indole ring. Depending on the synthetic route, you might also encounter partially debenzylated products or oligomeric materials.
Q2: I'm observing a persistent colored impurity in my product. What could it be and how can I remove it?
A2: Colored impurities in indole syntheses are often due to oxidation of the indole ring. These highly conjugated systems can be sensitive to air and light. To remove them, you can try treating a solution of your crude product with a small amount of activated carbon, followed by hot filtration.[1] However, be aware that activated carbon can also adsorb your desired product, potentially lowering the yield.
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: Indole derivatives can sometimes be sensitive to the acidic nature of standard silica gel.[2][3] If you suspect degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (1-3%).[3] Alternatively, you could consider using a different stationary phase such as alumina (neutral or basic) or florisil.[2] A quick test for stability is to spot your compound on a TLC plate, let it sit for a while, and then elute it to see if any new spots appear.[2]
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low recovery after recrystallization is a common issue.[4] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[1] Slow cooling is also crucial to allow for the formation of pure crystals.[5] If the yield is still low, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling it again. Also, consider the choice of solvent; a solvent system where the compound has high solubility when hot and low solubility when cold is ideal.[6]
Troubleshooting Purification Methods
This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.
Method 1: Recrystallization
Recrystallization is an effective technique for obtaining high-purity crystalline solids.[1][4] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A mixed solvent system, such as methanol-water or isopropanol/n-heptane, can also be effective.[5][7][8]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a mixed solvent system. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Try adding a small seed crystal of the pure compound. |
| Low Yield | Too much solvent was used, or the compound is still significantly soluble at low temperatures. | Use the minimum amount of hot solvent. Concentrate the mother liquor to obtain a second crop of crystals.[9] |
| Impure Crystals | The cooling was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.[10]
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired compound an Rf value of approximately 0.2-0.4. Common solvent systems for indole derivatives include gradients of ethyl acetate in hexane or dichloromethane in methanol.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluting solvent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface at the top.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent (or a more polar solvent if necessary, then adsorb it onto a small amount of silica gel). Carefully add the sample to the top of the column.[3]
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.[3] Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | The chosen solvent system is not optimal. The column was not packed properly. | Re-optimize the solvent system using TLC. Ensure the column is packed uniformly without any cracks or channels.[10] |
| Compound Stuck on Column | The compound is very polar or is interacting strongly with the silica gel. | Increase the polarity of the eluting solvent system. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can help. |
| Tailing of Spots on TLC | The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent (e.g., methanol) or an acid/base modifier to the eluent. |
| Compound Degradation | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel with triethylamine before use, or switch to a neutral stationary phase like alumina.[2][3] |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.
- University of Rochester, Department of Chemistry. Column chromatography.
- SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
- Benchchem. Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis.
- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- MDPI. Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Benchchem. Scale-Up Synthesis of 3-Oxopropanenitrile Derivatives: Application Notes and Protocols.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. Crystallization purification of indole.
- National Institutes of Health. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
- ResearchGate. RECRYSTALLIZATION.
- ResearchGate. Substances yield after recrystallization from different solvents.
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Technical Support Center: Optimizing Syntheses with Indole Substrates
Welcome to the technical support center for indole synthesis and functionalization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with indole substrates. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), grounding our advice in established chemical principles and field-proven insights.
Section 1: General Troubleshooting for Indole Syntheses
This section covers broad issues applicable to various indole synthesis and functionalization reactions.
Frequently Asked Questions (General)
Q1: My indole synthesis is resulting in a very low yield. What are the most common contributing factors?
A1: Low yields in indole chemistry are a frequent challenge and can often be traced back to a few key areas.[1]
-
Suboptimal Reaction Conditions: Indole syntheses, particularly classic named reactions like the Fischer indole synthesis, are highly sensitive to temperature, acid strength, and reaction time.[1][2] Systematically screening these parameters is often the first and most critical step in optimization.
-
Purity of Starting Materials: Impurities in reactants, such as the arylhydrazine or carbonyl compounds in a Fischer synthesis, can introduce competing side reactions that consume starting material and complicate purification.[1]
-
Reactant/Intermediate Instability: The indole nucleus is electron-rich and susceptible to oxidation and polymerization under harsh acidic or oxidative conditions.[3] Intermediates in many syntheses can also be unstable.
-
Inappropriate Protecting Group Strategy: For functionalized indoles, sensitive groups may not survive the reaction conditions. The indole N-H itself is acidic and can interfere with certain reactions, necessitating protection.[1][3] Common protecting groups like Boc, tosyl (Ts), or SEM can be employed to prevent N-alkylation or improve selectivity in metallation reactions.[1][3][4]
Q2: I'm observing a complex mixture of byproducts that is difficult to purify. What are the likely causes and solutions?
A2: A complex product mixture often points to issues with reaction selectivity or product degradation.
-
Cause - Lack of Regioselectivity: In functionalization reactions on the indole core (e.g., C-H activation), multiple positions can be reactive. The electronic nature of the indole ring favors electrophilic attack at C3, but reactions at C2, and on the benzene ring (C4-C7) are also common.[3][5][6]
-
Solution - Directing Groups & Ligand Choice: For transition-metal-catalyzed reactions, the choice of directing group on the indole nitrogen is critical for controlling regioselectivity.[6] For instance, a phosphinoyl directing group can steer C-H activation to the C7 position in palladium-catalyzed arylations. Similarly, the choice of ligand in palladium catalysis can significantly influence which position is functionalized.[7]
-
Cause - Side Reactions: Many named indole syntheses have well-documented side reactions. For example, in the Fischer synthesis, electron-donating groups can promote N-N bond cleavage instead of the desired cyclization.[1][8] In the Bischler-Möhlau synthesis, harsh conditions can lead to polymerization and rearrangements.[9][10]
-
Solution - Milder Conditions: Exploring modern variations of classic syntheses, such as using microwave irradiation, can often allow for lower temperatures and shorter reaction times, minimizing byproduct formation.[2][9]
Q3: How do I choose the right solvent for my indole reaction?
A3: Solvent choice can dramatically impact yield and selectivity. Aprotic solvents are often preferred for reactions involving strong bases or organometallics. In contrast, some modern catalytic systems are designed to work in more environmentally benign solvents like ethanol or even water.[11]
-
For Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states. For example, in palladium-catalyzed reactions, polar aprotic solvents like DMF or DMAc are common, but sometimes fluorinated solvents like hexafluoroisopropanol (HFIP) can dramatically enhance efficiency.[12][13]
-
For Reactivity Control: In some cases, the solvent can directly participate in or mediate the reaction. For instance, a manganese-catalyzed alkylation of indolines can be switched between C3 and N-alkylation simply by changing the solvent.[14]
-
For Solubility: Ensure all reactants, catalysts, and key intermediates are sufficiently soluble at the reaction temperature to avoid rate limitations.
Section 2: Troubleshooting Specific Indole Syntheses
Guide 1: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is sensitive to several variables. It involves reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[15]
Workflow for Troubleshooting Fischer Indole Synthesis
Caption: A decision-making workflow for troubleshooting common issues in the Fischer indole synthesis.
Fischer Synthesis FAQs
Q4: My Fischer indole synthesis is failing. I'm using an appropriate acid and heating, but I only recover starting material or see decomposition. What's wrong?
A4: Failure in this reaction often points to one of three critical areas:
-
Inappropriate Acid Catalyst: The choice of acid (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), ZnCl₂) and its concentration are crucial and must often be determined empirically.[1] A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while one that is too strong can cause degradation.
-
Substituent Effects: Electron-donating groups (EDGs) on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage side reaction instead of the desired cyclization.[1][8] This is a known reason for the failure of synthesizing 3-aminoindoles via this method.[8]
-
Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl partner can sterically inhibit the formation of the necessary intermediates for cyclization.[1]
-
Problematic Carbonyls: The direct synthesis of the parent indole using acetaldehyde is notoriously difficult due to its propensity to polymerize under acidic conditions.[10] A common workaround is to use pyruvic acid, which forms indole-2-carboxylic acid, followed by a decarboxylation step.[1][15]
Q5: How do I properly optimize the temperature and reaction time for a Fischer synthesis?
A5: Temperature and time are codependent variables that must be optimized together.
-
Temperature: Higher temperatures generally accelerate the reaction but can also increase byproduct formation.[2] For some substrates, 80°C may be optimal, while others may require temperatures up to 150°C for efficient conversion.[2] Microwave-assisted synthesis has proven effective, often achieving high conversion in minutes at temperatures of 125-150°C.[2]
-
Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the point of maximum product formation. Prolonged reaction times, especially at high temperatures, can lead to the degradation of the desired indole.[2]
| Parameter | Condition | Outcome | Reference |
| Temperature | 100°C | Ineffective | [2] |
| Temperature | 125°C | 97% Conversion (15 min) | [2] |
| Temperature | 150°C | >99% Conversion (10 min) | [2] |
| Reaction Time | 5 min (@ 150°C) | 95% Conversion | [2] |
| Reaction Time | 3-4 hours | Used to maximize consumption of less reactive substrates | [2] |
| Caption: Summary of Temperature and Time Optimization in Fischer Indole Synthesis. |
Guide 2: The Bischler-Möhlau Indole Synthesis
This method synthesizes 2-arylindoles from an α-bromo-acetophenone and an excess of aniline.[9] It is notorious for requiring harsh conditions, which can lead to low yields and side products.[9][10]
Bischler-Möhlau Synthesis FAQs
Q6: My Bischler-Möhlau synthesis is giving a very poor yield and a complex mixture of byproducts. How can I improve this?
A6: The primary challenge with the classical Bischler-Möhlau synthesis is overcoming the harsh conditions.
-
Modernize the Conditions: The use of microwave irradiation has been shown to significantly improve this reaction, allowing for milder conditions and shorter reaction times.[9][16] This minimizes the degradation of starting materials and products that plagues traditional high-temperature methods.[10]
-
Use a Catalyst/Promoter: While the classical reaction is often run neat at high temperatures, the addition of a catalyst can be beneficial. Lithium bromide has been used to promote the reaction under milder conditions.[9][17]
-
Solvent Choice: For microwave-assisted versions, a solvent like hexafluoroisopropanol (HFIP) may serve as both a solvent and a promoter.[2]
Guide 3: Palladium-Catalyzed Cross-Coupling & C-H Functionalization
Palladium catalysis is a powerful tool for forming C-C and C-N bonds with indole substrates, enabling direct arylation, alkylation, and other functionalizations. However, controlling regioselectivity and catalyst activity can be challenging.
Decision Tree for Optimizing Pd-Catalyzed Indole Arylation
Caption: Optimization pathways for regioselective palladium-catalyzed C-H arylation of indoles.
Palladium-Catalyzed Reaction FAQs
Q7: I am attempting a palladium-catalyzed N-arylation of my indole, but the yield is low and I see C3-arylation as a byproduct. How can I improve N-selectivity?
A7: Competing C-arylation is a known issue in N-arylation reactions.[18]
-
Ligand Choice: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are often effective for promoting N-arylation over C-arylation.[14]
-
Catalyst System: While palladium is common, copper-catalyzed systems (Ullmann coupling) are a classic and effective alternative for N-arylation.[18] Modern protocols use ligands like 1,2-diamines with a CuI source, which can proceed under much milder conditions than traditional Ullmann reactions and avoid C3-arylation.[18]
-
Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are frequently used. The optimal base is often substrate-dependent and must be screened.[11]
Q8: My direct C-H arylation reaction is not working. What are the key parameters to investigate?
A8: Direct C-H activation is a complex process where multiple components must work in concert.
-
Directing Group (DG): For selective functionalization, especially at positions other than C3, a directing group on the indole nitrogen is often required.[6][19] This DG coordinates to the metal center, bringing it into proximity with the target C-H bond. The choice of DG dictates the site of activation (e.g., C2 vs. C7).[20][21]
-
Oxidant: These reactions often require a stoichiometric oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) to regenerate the active Pd(II) or Pd(III) catalyst. The choice and amount of oxidant can be critical.[6][13]
-
Solvent and Additives: As mentioned, solvents like HFIP can be highly beneficial.[13] Acidic additives, such as trifluoroacetic acid (TFA), are also commonly used to promote the C-H activation step.[13]
-
Catalyst/Ligand: While many C-H activations are "ligandless," the specific palladium source (e.g., Pd(OAc)₂, Pd(TFA)₂) can matter.[12][13] In other cases, specific ligands are required to achieve the desired reactivity and selectivity.[7]
| Parameter | Recommendation / Observation | Rationale / Context | Reference |
| Catalyst | Pd(OAc)₂ or Pd(TFA)₂ are common choices. | The counterion can influence catalytic activity. | [12][13] |
| Ligand | Bulky, electron-rich phosphines (e.g., biphenyl-based) for N-arylation. Pyridine-type ligands for C7-arylation. | Ligands stabilize the metal center and control selectivity. | [20][7][14] |
| Base | K₃PO₄, Cs₂CO₃, CsOAc for C-N or C-C coupling. | The base is crucial for deprotonating the indole N-H or facilitating the C-H activation step. | [11][22] |
| Solvent | Toluene, Dioxane, DMF, or HFIP. | Solvent choice impacts solubility and can enhance reaction rates. HFIP is a notable rate-enhancer. | [12][13] |
| Temperature | Typically ranges from 60°C to 140°C. | Must be high enough for C-H activation/reductive elimination but low enough to prevent catalyst decomposition. | [2][13] |
| Caption: Key Parameters for Optimizing Palladium-Catalyzed Indole Cross-Coupling Reactions. |
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
This protocol is a general guideline adapted from modern methods that utilize microwave heating to accelerate the reaction and improve yields.[2]
-
Reactant Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.05 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or THF, 2-4 mL).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at the desired temperature (e.g., 150°C) for the optimized time (e.g., 10 minutes) with a maximum power setting (e.g., 300 W). Ensure stirring is active throughout.
-
Work-up: After the reaction has completed and the vial has cooled to room temperature, quench the reaction with a saturated NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol provides a starting point for the direct C-H arylation of an N-protected indole, adapted from various literature procedures.[13]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-directing group protected indole (1.0 eq), Pd(OAc)₂ (10 mol%), and the oxidant (e.g., AgOAc, 2.0 eq).
-
Reagent Addition: Add the aryl iodide (1.5-2.0 eq).
-
Solvent/Additive Addition: Add the solvent (e.g., HFIP) and any additive (e.g., TFA) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC/LC-MS, typically 12-24 h).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., CH₂Cl₂) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
References
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 19, 2026, from [Link]
- Jana, S., et al. (2024). Pd(II)
- BenchChem Technical Support Team. (2025, December).
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- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
- Wang, Y., et al. (2022).
- Walker, M. S., et al. (1960). Solvent Effects in the Fluorescence of Indole and Substituted Indoles. The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved January 19, 2026, from [Link]
- Sharma, R., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Chen, K., & Peat, A. J. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- Golec, B., et al. (2023). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences.
- Mary, C. J. A., et al. (2024). An extensive review on transition metal catalyzed indole C H activation: Catalyst selection and mechanistic insights. Polyhedron.
- Zhang, Z., et al. (2018). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. Organic & Biomolecular Chemistry.
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- Yoo, E. J., et al. (2012). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry.
- Chaudhry, S., et al. (2007). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
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- Püspök, M., et al. (2018).
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Wikipedia. (n.d.). Protecting group. Retrieved January 19, 2026, from [Link]
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- Black, D. S., et al. (2015). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry.
- Ye, S., et al. (2011). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade.
- University of Minnesota. (n.d.). Protecting Groups.
- Das, B., et al. (2021). The first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus Chimie.
- University of California, Irvine. (n.d.). Indoles.
- Stolc, S., et al. (1999).
- Sharma, S., & Han, S. (2015). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
- Request PDF. (n.d.).
- Wang, X., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society.
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Technical Support Center: Monitoring 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile Synthesis by TLC
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile using Thin-Layer Chromatography (TLC). The information is structured to address specific experimental challenges and provide scientifically grounded solutions.
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of the synthesis of this compound.
Problem 1: No spots are visible on the TLC plate, or the spots are very faint.
-
Question: I've run my TLC, but I can't see any spots for my starting material or product, even under UV light. What could be the issue?
-
Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Insufficient Concentration: The concentration of your spotted sample may be too low for detection. To resolve this, you can spot the sample multiple times in the same location, ensuring the solvent evaporates completely between applications.[1]
-
Inappropriate Visualization Technique: While indole derivatives are often UV active due to their aromatic nature, the concentration might be below the detection limit of UV visualization.[2][3][4] Consider using a chemical stain. A p-anisaldehyde stain, followed by gentle heating, is often effective for visualizing indole derivatives and can produce distinctly colored spots.[5] Another general-purpose stain is iodine vapor, which can visualize many organic compounds as brownish spots.[2][3][6]
-
Reaction Failure: It's possible the reaction has not proceeded as expected, resulting in no product formation. To confirm this, ensure you are also spotting your starting materials as a reference. If the starting material spot is also absent, the issue is likely with concentration or visualization.
-
Solvent Level in Chamber: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[1] Always ensure the solvent level is below the spotting line.
-
Problem 2: The spots on my TLC plate are streaked rather than appearing as distinct spots.
-
Question: My developed TLC plate shows long streaks instead of well-defined spots. How can I fix this?
-
Answer: Streaking on a TLC plate can obscure results and make it difficult to determine the reaction's progress. Here are the primary causes and how to address them:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][7] Try diluting your sample before spotting it on the plate.
-
Inappropriate Solvent System Polarity: If the solvent system is too polar for your sample, the compounds may travel up the plate with the solvent front without proper separation, leading to streaking.[1] You may need to adjust the polarity of your mobile phase. For indole derivatives, a common starting point is a mixture of hexane and ethyl acetate.[5] You can decrease the polarity by increasing the proportion of hexane.
-
Acidic or Basic Nature of the Compound: Indole derivatives can have acidic or basic properties that cause them to interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your eluent can often resolve this. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be added. For acidic compounds, a small amount of acetic acid (e.g., 0.5-1%) can be beneficial.[7]
-
Compound Instability: The product or starting material might be degrading on the silica gel plate.[8] This can sometimes be mitigated by running the TLC quickly and at a lower temperature if possible.
-
Problem 3: The Rf values are too high or too low, making it difficult to assess the reaction.
-
Question: All my spots are either clustered at the top of the TLC plate or remain at the baseline. How do I get better separation?
-
Answer: The goal is to achieve Rf values ideally between 0.3 and 0.7 for clear separation and accurate assessment.[9] Here’s how to adjust your Rf values:
-
Rf is too high (spots near the solvent front): Your eluent is too polar.[9][10] To decrease the Rf, you need to use a less polar mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.
-
Rf is too low (spots near the baseline): Your eluent is not polar enough.[9][10] To increase the Rf, you need a more polar mobile phase. In a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate.
-
For Very Polar Compounds: If your compounds are highly polar and remain at the baseline even with 100% ethyl acetate, you may need to switch to a more polar solvent system, such as 5% methanol in dichloromethane.[11]
-
Problem 4: I see multiple unexpected spots in my reaction mixture lane.
-
Question: My TLC shows several spots in the reaction lane that don't correspond to my starting material or the expected product. What could these be?
-
Answer: The appearance of multiple unexpected spots can indicate the formation of byproducts or the presence of impurities.
-
Side Reactions: The synthesis of indole derivatives can sometimes lead to side reactions. For example, in reactions like the Fischer indole synthesis, isomeric indoles or other byproducts can form.[12]
-
Impure Reagents: Ensure that your starting materials and solvents are of high purity, as impurities can lead to the formation of additional compounds.[13]
-
Handling Contamination: Accidental contamination of the TLC plate by touching the surface or from contaminated spotting capillaries can introduce unexpected spots.[1]
-
Co-spotting to Confirm: To help identify which spot is your product, you can use a "co-spot."[14][15] This involves spotting your starting material, your reaction mixture, and a third spot where the starting material and reaction mixture are spotted on top of each other. This helps to definitively identify the starting material spot in the reaction mixture lane.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound synthesis?
A1: A common and effective mobile phase for separating indole derivatives of varying polarities is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5] A good starting ratio to try is 70:30 or 60:40 hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation.
Q2: How do I properly prepare and run a TLC plate for monitoring this reaction?
A2: Following a standardized procedure is key to obtaining reproducible results.
Experimental Protocol:
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: On the baseline, apply small spots of your samples using a capillary tube. It's standard practice to spot the starting material on the left, the reaction mixture on the right, and a "co-spot" (starting material and reaction mixture spotted in the same place) in the middle.[14][15]
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10]
-
Visualize: View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[2] If necessary, use a chemical stain for further visualization.
Q3: How can I be sure which spot is my product and which is my starting material?
A3: The relative polarity of the starting materials and the product will determine their Rf values. Generally, this compound is expected to be more polar than the likely starting material, 5-benzyloxyindole. Therefore, the product should have a lower Rf value (travel a shorter distance up the plate) than the starting material. Using the three-lane spotting method (starting material, co-spot, and reaction mixture) is the most reliable way to track the disappearance of the starting material and the appearance of the product.[14][15]
Q4: Can I use TLC to get quantitative information about my reaction?
A4: While TLC is primarily a qualitative technique, it can provide semi-quantitative information. By observing the relative intensity of the spots, you can estimate the extent of the reaction. For precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method as it offers higher resolution and sensitivity.[5] However, for routine reaction monitoring at the bench, TLC is a rapid and cost-effective tool.[5][14]
Q5: What are some alternative visualization agents for indole derivatives if p-anisaldehyde isn't available?
A5: Several other stains can be effective for visualizing indole derivatives:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It typically appears as yellow or brown spots on a purple background.[5]
-
Phosphomolybdic Acid (PMA) Stain: This stain is also a good general-purpose visualizing agent and often produces blue-green spots on a yellow-green background upon heating.
-
Van Urk's Reagent: This reagent is more specific for indoles and typically produces blue or violet spots.[16]
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for a wide range of compound polarities. The fluorescent indicator (F₂₅₄) allows for UV visualization. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (70:30 to 60:40) | Good starting point for separating indole derivatives of moderate polarity. The ratio can be adjusted to optimize Rf values.[5] |
| Ideal Rf Range | 0.3 - 0.7 | Provides the best resolution and clearest separation between spots.[9] |
| Primary Visualization | UV Light (254 nm) | Non-destructive and effective for aromatic compounds like indoles.[2][3] |
| Secondary Visualization | p-Anisaldehyde Stain or Iodine Vapor | Chemical staining for compounds not visible under UV or to confirm spots. p-Anisaldehyde often gives colored spots with indoles.[2][5][17] |
References
-
ResearchGate. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel. Retrieved from [Link]
-
ResearchGate. (2014). What are the suitable solvent system to start TLC analysis for IAA detection?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Grivas, S., & Saman, D. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2656–2668. [Link]
- Gwarda, A., Glinka, A., & Sułkowska-Ziaja, K. (2007). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
- Wang, Y., et al. (2016).
-
Nichols, L. (2023). 5.7: Visualizing TLC Plates. In Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 2.3B: Uses of TLC. In Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. In Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Bitesize Bio. (2023). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2023). Thin-layer chromatography of some heterocyclic nitrogen compounds. Retrieved from [Link]
- Pillay, D. T., & Mehdi, R. (1968). Separation of simple indole derivatives by thin layer chromatography.
- Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(10), 2093.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
- Dhont, J. H., & de Zeeuw, R. A. (1976). The RF value as a constant in thin-layer chromatography.
-
LibreTexts Chemistry. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
- Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Bioorganic & Medicinal Chemistry, 112, 117897.
- Bakherad, M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1365.
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Technical Support Center: LC-MS Analysis for Byproduct Identification in Complex Reaction Mixtures
Welcome to the technical support center for LC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify byproducts in complex reaction mixtures. As your virtual application scientist, I will guide you through common challenges, offering not just solutions but also the underlying scientific principles to empower your experimental choices. This resource is built on a foundation of field-proven expertise to ensure the integrity and reliability of your results.[1][2]
Part 1: Foundational Principles & Initial Setup
A successful byproduct analysis begins with a solid understanding of the LC-MS system and a well-designed experimental plan. Many analytical pitfalls can be avoided by ensuring the fundamentals are correctly in place.[1]
Frequently Asked Questions: Core Concepts
Q1: What is LC-MS and why is it ideal for byproduct identification?
A: LC-MS, or Liquid Chromatography-Mass Spectrometry, is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[3][4][5] The LC component separates the individual compounds within your complex reaction mixture based on their chemical properties, such as polarity.[6] The MS component then detects and measures the mass-to-charge ratio (m/z) of these separated compounds, allowing for the determination of their molecular weights.[5] For byproduct identification, this combination is invaluable because it allows you to both isolate unknown impurities from your main product and obtain critical mass information to help elucidate their structures.[3][7]
Q2: What are the key components of an LC-MS system I should be familiar with?
A: Understanding the function of each component is crucial for effective troubleshooting. The system broadly consists of a Liquid Chromatography (LC) unit and a Mass Spectrometer (MS), connected by an ionization source.[4]
-
LC System: Includes the solvent delivery system (pump), an autosampler for sample injection, a chromatography column (the heart of the separation), and a column oven for temperature control.[2][8]
-
Ionization Source: This is the critical interface between the LC and the MS. Common sources include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is a "soft" ionization technique suitable for a wide range of molecules, making it very common in pharmaceutical analysis.[9]
-
Mass Spectrometer: This component measures the mass-to-charge ratio of ions. Common types include quadrupoles, time-of-flight (TOF), and Orbitraps.[4] For unknown identification, high-resolution mass spectrometers (HRMS) like TOF or Orbitrap are particularly powerful as they provide highly accurate mass measurements, which can help determine the elemental composition of a byproduct.[10][11]
Q3: How do I begin developing a method for byproduct profiling?
A: Method development for impurity profiling is a systematic process. A good starting point involves screening different chromatographic conditions to achieve the best separation of potential byproducts from the main active pharmaceutical ingredient (API).[12]
-
Column Selection: Start by screening a set of columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to exploit different separation mechanisms.[12][13]
-
Mobile Phase pH Screening: The pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds. Screening a range of pH values (e.g., pH 3, 7, 9) is a common strategy.[12]
-
Gradient Optimization: A gradient elution (where the mobile phase composition changes over time) is typically necessary for complex mixtures. Start with a broad gradient to see all components and then optimize it to improve resolution around your main peak and any observed impurities.[14]
Part 2: Troubleshooting Guide: From Sample to Signal
This section is designed to help you diagnose and resolve common issues encountered during LC-MS analysis of reaction mixtures. The troubleshooting process is broken down into a logical workflow, from initial sample preparation to final data interpretation.
Workflow: A Systematic Approach to Troubleshooting
Below is a Graphviz diagram illustrating a logical workflow for troubleshooting common LC-MS issues.
Caption: A systematic workflow for diagnosing and resolving common LC-MS issues.
Section 2.1: Chromatographic (LC) Issues
Q: My chromatographic peaks are broad, splitting, or tailing. What's causing this and how can I fix it?
A: Poor peak shape can compromise resolution, making it difficult to detect and accurately quantify low-level byproducts.[14] Several factors can contribute to this issue:
-
Causality 1: Injection Solvent Effects: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than your initial mobile phase, it can cause the sample band to spread out on the column, leading to broad or split peaks.[15]
-
Causality 2: Column Contamination or Overload: Complex reaction mixtures can contain components that irreversibly bind to the column's stationary phase, leading to active sites that cause peak tailing.[15] Injecting too much sample (column overload) can also lead to broadened, fronting, or tailing peaks.[15]
-
Solution: Implement a robust sample preparation procedure to remove particulates.[15] Use a guard column to protect your analytical column. To address potential overload, try diluting your sample and reinjecting.
-
-
Causality 3: Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening.[15] This is especially critical when using smaller internal diameter columns.
-
Solution: Ensure all fittings are properly made and use tubing with the smallest appropriate internal diameter and length.
-
Q: I'm seeing shifts in my retention times from run to run. Why is this happening?
A: Reproducible retention times are critical for reliable byproduct identification. Shifts can indicate a problem with the LC system's stability.[14]
-
Causality 1: Mobile Phase Issues: Changes in mobile phase composition, such as inaccurate mixing by the pump or evaporation of a volatile component, can lead to retention time drift.[14] Buffers should also be prepared fresh regularly to avoid microbial growth or changes in pH.[8]
-
Causality 2: Column Equilibration: Insufficient column equilibration time between injections, especially in gradient methods, is a common cause of retention time shifts.
-
Solution: Ensure your method includes an adequate equilibration period at the initial mobile phase conditions. A good rule of thumb is to allow for 5-10 column volumes of equilibration.
-
-
Causality 3: Temperature Fluctuations: The column temperature affects solvent viscosity and analyte interaction with the stationary phase. Inconsistent temperature control will lead to retention time variability.[14]
-
Solution: Use a column oven and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to overcome fluctuations in the lab environment.
-
| Problem | Potential Cause | Recommended Action |
| High Backpressure | Column or frit blockage[15] | Reverse flush the column (if permissible); replace the in-line filter or guard column. |
| Salt precipitation[14] | Flush the system with water; ensure mobile phase compatibility. | |
| Noisy Baseline | Contaminated mobile phase[14] | Use high-purity (LC-MS grade) solvents and reagents.[6] |
| Pump issues (improper mixing) | Prime and purge all pump lines. | |
| Retention Time Drift | Inadequate column equilibration | Increase the equilibration time in your method. |
| Mobile phase composition change[14] | Prepare fresh mobile phase; check pump performance. |
Section 2.2: Mass Spectrometry (MS) Issues
Q: My signal intensity is very low, or I'm not seeing my compound of interest at all. What should I check?
A: Low signal intensity is a common and frustrating problem. The issue can stem from the analyte's properties, the instrument settings, or contamination.[14]
-
Causality 1: Ionization Issues: Your byproduct may not ionize efficiently under the current source conditions (e.g., ESI positive vs. negative mode, gas flows, temperatures).
-
Solution: If you are unsure of the byproduct's nature, run the analysis in both positive and negative ionization modes. Optimize source parameters, such as capillary voltage and gas temperatures, by infusing a standard of your main compound or a related analogue.[17]
-
-
Causality 2: Matrix Effects: Co-eluting compounds from your reaction mixture can suppress the ionization of your target analyte, leading to a weaker signal. This is a very common issue in complex samples.[6][14]
-
Solution: Improve chromatographic separation to move the byproduct away from interfering components. Enhance your sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.[18]
-
-
Causality 3: Instrument Contamination: A dirty ion source is a frequent cause of diminished signal.[14] Contaminants can build up on the ion transfer capillary and other optics.
Q: I see a lot of background noise and peaks that are not related to my sample. How can I identify and reduce contamination?
A: Contamination can obscure the detection of low-level byproducts and is a major threat to MS systems.[14] It often manifests as high background noise or the presence of ubiquitous ions (e.g., plasticizers, slip agents).
-
Source 1: Solvents and Reagents: Using low-purity solvents, water, or additives is a primary source of contamination.[6]
-
Mitigation: Always use LC-MS grade solvents, fresh HPLC-grade water, and high-purity additives (e.g., formic acid, ammonium acetate). Avoid using glassware cleaned with detergents, as these can be a source of contamination.[6]
-
-
Source 2: Sample Carryover: Residue from a previous, more concentrated sample can be injected with the subsequent sample, leading to "ghost peaks."[14]
-
Mitigation: Implement a robust needle and injection port washing procedure in your method. Use a "strong" wash solvent capable of dissolving all components of your sample. Injecting blank samples between your analytical runs can help diagnose and mitigate carryover.[2]
-
-
Source 3: Laboratory Environment: Phthalates from plasticware and other volatile organic compounds in the lab air can be a source of background ions.
-
Mitigation: Use polypropylene vials and plates instead of polystyrene. Keep solvent bottles loosely capped to prevent the absorption of airborne contaminants.
-
Part 3: Data Analysis & Byproduct Elucidation
Once you have acquired high-quality data, the next challenge is to interpret it correctly to identify unknown byproducts.
Protocol: Step-by-Step Workflow for Unknown Identification
-
Initial Data Processing: Use the vendor's software to process the raw data. This involves peak detection and integration.
-
Background Subtraction: Subtract a blank (solvent injection) chromatogram from your sample chromatogram to remove background ions and solvent-related peaks.
-
Peak Comparison: Compare the chromatogram of your reaction mixture to a reference standard of your starting material and main product. Any new peaks are potential byproducts or impurities.
-
Mass Spectrum Evaluation:
-
Isotopic Pattern Analysis: Examine the isotopic pattern of the molecular ion. The relative abundance of the M+1 and M+2 peaks can provide clues about the number of carbon atoms and the presence of elements like chlorine or bromine.[19]
-
Fragmentation Analysis (MS/MS): If your instrument has tandem MS (MS/MS) capability, fragment the molecular ion of the unknown. The resulting fragmentation pattern provides structural information.[3][21] This is a key step in structural elucidation.[3]
-
Database Searching: Use the accurate mass, predicted formula, and fragmentation pattern to search spectral libraries and chemical databases (e.g., mzCloud, METLIN, ChemSpider).[10][22]
Data Interpretation Logic Flow
The following diagram outlines the logical steps involved in moving from a detected peak to a tentatively identified byproduct.
Caption: A decision-making workflow for elucidating the structure of an unknown byproduct.
Frequently Asked Questions: Data Interpretation
Q: How do I interpret the fragmentation pattern from an MS/MS experiment?
A: Interpreting fragmentation spectra is like solving a puzzle. The fragments represent pieces of the original molecule.
-
Identify Neutral Losses: Look for the mass differences between the precursor ion and the major fragment ions. These "neutral losses" often correspond to small, stable molecules (e.g., H₂O, CO, NH₃).
-
Relate to Structure: Try to relate the observed fragments and neutral losses to the structure of your main compound. Byproducts are often structurally related to the starting materials or the main product.[17]
-
Use Prediction Tools: Software tools can predict fragmentation patterns for a given chemical structure. Comparing your experimental spectrum to these in silico predictions can help confirm an identity.[23]
Q: My MS data suggests a molecular formula, but I'm not sure of the exact structure. What are the next steps?
A: LC-MS provides strong evidence for a molecular formula and substructural information, but it cannot definitively determine stereochemistry or the exact connectivity of atoms in all cases. If a definitive structure is required for regulatory purposes, orthogonal techniques are necessary. The most powerful technique for unambiguous structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[7][9] Often, the workflow involves using LC-MS to identify and isolate the byproduct of interest, followed by offline analysis using NMR.
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Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. [Link]
-
LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Search for What's Missing: Unknown Compound Characterization Using LC-MS. LabRulez LCMS. [Link]
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LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
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12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]
-
Interpretation of mass spectra. SlidePlayer. [Link]
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Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]
-
Troubleshooting LC and MS Systems. YouTube. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
Application of LCMS in small-molecule drug development. New Food Magazine. [Link]
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Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
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How to identify unknown compounds from LC-MS data in PDF format? ResearchGate. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
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How can unknown substances be identified? CleanControlling. [Link]
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Interpreting Mass Spectra. YouTube. [Link]
-
Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combination. ResearchGate. [Link]
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Method Development Considerations for the LC-MS/MS Analysis of Drugs. Separation Science. [Link]
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Structure elucidation by LCMS. Foreword. ResearchGate. [Link]
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Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. PMC - NIH. [Link]
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Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). [Link]
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How to Read a Simple Mass Spectrum. Instructables. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. [Link]
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LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. ResearchGate. [Link]
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How to Read a Mass Spectrometer Graph: A Beginner's Guide. AZoOptics. [Link]
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Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. NIH. [Link]
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structure elucidation using LC/MS. Chromatography Forum. [Link]
-
How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link]
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Technical Support Center: Challenges in Scaling Up Substituted Indole Intermediate Production
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the complex challenges encountered when scaling up the production of substituted indole intermediates. The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] However, transitioning from bench-scale synthesis to pilot or industrial-scale production is fraught with challenges that can impact yield, purity, and process safety.
This center is designed to be a practical, field-proven guide. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your scale-up processes.
Part 1: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific, common problems encountered during the scale-up of substituted indole syntheses. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Reaction Control & Exotherms
Question: My Fischer indole synthesis is highly exothermic, and I'm concerned about thermal runaway at a larger scale. How can I effectively manage heat generation?
Answer:
Managing exothermic reactions is paramount for both safety and product quality during scale-up.[4][5] The Fischer indole synthesis, a cornerstone method for creating many indole derivatives, is notoriously exothermic.[4][6] Inadequate heat dissipation in large reactors can lead to dangerous runaway reactions and the formation of impurities due to localized "hot spots."[6]
Causality: The cyclization step in the Fischer synthesis releases significant energy. At a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings. As the reactor volume increases, this ratio decreases dramatically, trapping heat and causing a rapid temperature rise.
Troubleshooting & Optimization:
-
Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of one of the key reactants or the acid catalyst.[4][6] This allows the reactor's cooling system to manage the heat generated in real-time.
-
Solvent Dilution: Increasing the solvent volume can help to dissipate heat more effectively, acting as a heat sink.[4] However, this may also slow down the reaction rate, so a balance must be found.
-
Process Analytical Technology (PAT): Implement in-situ temperature probes at various points within the reactor to monitor for thermal gradients and ensure homogenous temperature distribution.
-
Consider Flow Chemistry: For highly exothermic processes, transitioning to a continuous flow reactor can be a transformative solution.[7] Flow reactors offer exceptional heat transfer due to their very high surface-area-to-volume ratio, enabling precise temperature control and significantly enhancing safety at scale.[4][7]
Workflow for Managing Exothermic Reactions:
Caption: Decision workflow for managing exothermic reactions during scale-up.
Yield & Purity Issues
Question: I'm observing a significant drop in yield and an increase in impurities, including regioisomers, when scaling up my indole synthesis. What are the likely causes and how can I mitigate them?
Answer:
Yield loss and the emergence of new or more abundant impurities are classic scale-up challenges. These issues often stem from subtle changes in reaction conditions that are magnified at a larger scale.
Causality:
-
Mixing Inefficiency: Large reactors can have inefficient mixing, leading to localized concentration gradients and "hot spots."[5][6] This can promote side reactions, such as aldol condensations or the formation of regioisomers, especially in reactions like the Fischer indole synthesis using unsymmetrical ketones.[8][9]
-
Impurity Profile of Starting Materials: Impurities present in starting materials, which may be negligible at the gram scale, can become significant at the kilogram scale, potentially inhibiting catalysts or participating in side reactions.[6][9]
-
Reaction Kinetics vs. Mass Transfer: At a larger scale, the rate of reaction can become limited by how quickly reactants are mixed (mass transfer), rather than the intrinsic reaction kinetics. This can alter the product and impurity profile.
Troubleshooting & Optimization:
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Degradation of product or starting materials.[6] | Extend reaction time, monitoring with HPLC or TLC.[4][6] Consider a milder acid catalyst or lower reaction temperature to prevent degradation.[6] |
| Formation of Isomers/Byproducts | Non-selective reaction conditions; Impure starting materials.[6] | Optimize reaction temperature and catalyst choice.[6] Ensure the purity of all reagents before use.[9] With unsymmetrical ketones, the choice of acid can influence regioselectivity.[9] |
| Difficulty in Product Isolation | Product is an oil; Emulsion during workup.[6][9] | Attempt to form a crystalline salt (e.g., hydrochloride) for easier isolation.[6] For emulsions, try adding brine or altering the pH. |
Experimental Protocol: Reaction Monitoring by HPLC
-
Sample Preparation: At regular intervals (e.g., every hour), carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., with a basic solution if the reaction is acidic). Dilute the quenched sample with a suitable solvent (e.g., acetonitrile/water).
-
HPLC Analysis: Inject the prepared sample onto a reverse-phase HPLC system (e.g., C18 column). Use a gradient elution method to separate starting materials, intermediates, the desired product, and any byproducts.[4][10]
-
Quantification: Use the peak areas to determine the percentage conversion of the starting material and the relative purity of the product over time. This data is crucial for determining the optimal reaction endpoint and identifying the formation of impurities as a function of time.[4]
Purification Challenges
Question: Column chromatography, which worked well in the lab, is becoming impractical and costly for purifying my substituted indole intermediate at scale. What are more scalable purification strategies?
Answer:
Directly scaling column chromatography can be a significant bottleneck due to the large volumes of solvent required and the cost of silica gel.[6][11] It is often necessary to explore alternative, more industrially viable purification techniques.
Causality: The relationship between the amount of material to be purified and the required amount of stationary phase (silica gel) and solvent is often linear. This makes chromatography an expensive and waste-generating process at large scales.
Scalable Purification Strategies:
-
Crystallization/Recrystallization: This is one of the most effective and economical methods for purifying solids at scale.[4]
-
Salt Formation: If your indole intermediate has a basic nitrogen, forming a salt (e.g., with HCl or H₂SO₄) can often induce crystallization and significantly improve purity.[6]
-
Solvent Screening: Experiment with various solvent/anti-solvent systems to find conditions that provide good recovery of high-purity crystals.
-
-
Distillation: For liquid or low-melting solid indoles, vacuum distillation can be a highly effective purification method, especially for removing non-volatile impurities.
-
Liquid-Liquid Extraction: A well-designed series of aqueous extractions at different pH values can selectively remove acidic or basic impurities from your product stream before final purification.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a scalable purification strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up an indole synthesis?
A1: The most critical parameters are generally temperature, mixing efficiency, and the rate of reagent addition.[6] Temperature control is vital to prevent side reactions and ensure safety, especially with exothermic processes.[5][6] Inefficient mixing can lead to non-homogenous reaction conditions, impacting yield and purity.[6] The rate of addition for catalysts or reactants must be carefully controlled to manage heat evolution and maintain optimal concentration profiles.[4]
Q2: How can I effectively monitor the progress of my large-scale indole synthesis?
A2: While Thin Layer Chromatography (TLC) is excellent for quick qualitative checks at the bench[4], High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring at scale.[4] HPLC provides precise data on the consumption of starting materials, the formation of the product, and the profile of any impurities, allowing for informed decisions about when to stop the reaction.[4] In some cases, other process analytical technologies (PAT) like infrared (IR) spectroscopy can be used for real-time, in-situ monitoring.
Q3: Are there "greener" or more sustainable indole synthesis methods that are also scalable?
A3: Yes, there is significant research into developing more sustainable synthetic routes.[1] Methodologies that utilize more benign solvents (like water or ionic liquids), employ recyclable heterogeneous catalysts, or proceed through one-pot cascade reactions are gaining prominence.[12][13] Additionally, flow chemistry is often considered a green technology because it can improve energy efficiency, reduce waste, and enhance safety.[7]
Q4: What are the key process safety considerations for scaling up indole synthesis?
A4: Beyond managing exotherms, key safety considerations include:
-
Material Handling: Proper procedures for handling large quantities of potentially hazardous reagents and solvents.
-
Pressure Management: Ensuring reactors are equipped with appropriate pressure relief systems, especially for reactions that may generate gaseous byproducts.
-
Containment: Using appropriate engineering controls (e.g., fume hoods, closed systems) to minimize operator exposure to highly active or sensitizing materials.[14]
-
Process Hazard Analysis (PHA): Conducting a thorough PHA before scaling up to identify potential hazards and implement mitigation strategies.
Q5: What are the regulatory expectations for an indole intermediate used in pharmaceutical manufacturing?
A5: Regulatory bodies like the FDA require that intermediates (referred to as "drug substances" in this context) be well-characterized.[15][16] This includes providing information on the manufacturing process, characterization data (structural and physicochemical), a detailed impurity profile, and stability data.[15] The quality and purity of the intermediate are critical as they directly impact the quality and safety of the final active pharmaceutical ingredient (API).[17]
References
- Technical Support Center: Scalable Synthesis of Bioactive Indole Compounds. (2025). Benchchem.
- Recent advances in the synthesis of indoles and their applic
- Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. (2025). Benchchem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Application Note: Strategies for the Scale-Up Synthesis of 1H-Indol-2-ol (Oxindole)
- Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candid
- Overcoming challenges in the synthesis of 4-fluoroindoles. (2025). Benchchem.
- 3-Substituted indole: A review. (2019).
- Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). Organic Chemistry Portal.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH.
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery.
- The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. (n.d.). PMC - PubMed Central.
- Chemistry, Manufacturing and Controls: Regulatory Consider
- Chemistry, Manufacturing and Controls: Regulatory Consider
- The Critical Role of Intermediates in Pharmaceutical Manufacturing. (n.d.). SCL Lifesciences.
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Validation & Comparative
A Comparative Analysis of Aldose Reductase Inhibitors: Evaluating the Potential of Indole-Based Compounds
Abstract
Aldose reductase (AR), the rate-limiting enzyme of the polyol pathway, is a key therapeutic target for mitigating the chronic complications associated with diabetes mellitus, such as neuropathy, retinopathy, and nephropathy. The hyperactivity of this pathway under hyperglycemic conditions leads to the accumulation of sorbitol, inducing osmotic stress and subsequent cellular damage. Consequently, the development of potent and selective aldose reductase inhibitors (ARIs) has been a major focus of pharmaceutical research. This guide provides a comparative overview of various ARIs, with a special focus on the emerging class of indole-based inhibitors, represented here by the scaffold of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile. We will delve into the mechanistic rationale for AR inhibition, present comparative efficacy data for established and novel inhibitors, and provide a detailed experimental protocol for assessing AR inhibitory activity in vitro.
The Scientific Rationale: Aldose Reductase and the Polyol Pathway
Under normal blood glucose levels, the majority of cellular glucose is metabolized via glycolysis. However, in hyperglycemic states, this primary pathway becomes saturated, and excess glucose is shunted into the polyol pathway.[1] Aldose reductase (AR, EC 1.1.1.21), a member of the aldo-keto reductase superfamily, catalyzes the first and rate-limiting step of this pathway: the NADPH-dependent reduction of glucose to sorbitol.[2][3] Sorbitol is then slowly oxidized to fructose by sorbitol dehydrogenase.[2]
The central issue in the pathology of diabetic complications is the intracellular accumulation of sorbitol in insulin-independent tissues like nerves, the retina, and kidneys.[4] Sorbitol is a polyol and does not readily diffuse across cell membranes, leading to a significant increase in intracellular osmotic pressure.[5] This osmotic stress is a primary driver of cellular damage. Furthermore, the increased activity of aldose reductase consumes its cofactor, NADPH. The depletion of NADPH impairs the regeneration of glutathione, a critical intracellular antioxidant, thereby increasing the cell's vulnerability to oxidative stress.[3] This dual-pronged assault of osmotic and oxidative stress is widely accepted as a major contributor to the long-term, debilitating complications of diabetes.[6] Therefore, inhibiting aldose reductase is a direct therapeutic strategy to prevent or slow the progression of these conditions by blocking the initial pathogenic step.[5]
A Promising Scaffold: this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. In the context of aldose reductase inhibition, various indole derivatives have demonstrated significant potential.[4][6] The structure of this compound combines several features of interest: the indole core, a flexible benzyloxy group that can explore hydrophobic pockets within the enzyme's active site, and an oxopropanenitrile moiety that can interact with polar residues.
While specific inhibitory data for this compound is not extensively documented in publicly accessible literature, the evaluation of structurally related compounds provides a strong rationale for its investigation. For instance, studies on indole acetic acid derivatives have shown marked differences in inhibitory activity based on the substitution pattern, highlighting the tunability of this scaffold.[6] The consistent activity found across various indole-based compounds suggests that this chemical class is a fertile ground for the development of novel and potent ARIs.
Comparative Efficacy of Aldose Reductase Inhibitors
The potency of an aldose reductase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The following table provides a comparative summary of the in vitro IC50 values for several well-known and developmental ARIs.
| Inhibitor | Chemical Class | IC50 (µM) | Source |
| Epalrestat | Acetic Acid Derivative | 0.012 - 0.021 | |
| Tolrestat | Acetic Acid Derivative | 0.015 | |
| Zopolrestat | Acetic Acid Derivative | 0.041 | |
| Sorbinil | Spirohydantoin | 0.26 - 0.28 | |
| Fidarestat | Spirohydantoin | 0.018 | |
| Indole-based ARI (Proxy) ¹ | Indole Derivative | ~1.0 - 5.0 | |
| Quercetin (Control) | Flavonoid (Natural) | ~0.5 - 2.0 |
¹Data for (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid, a representative advanced indole-based inhibitor, is used as a proxy to illustrate the potential of this class.[7]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This section details a robust, spectrophotometric method for determining the in vitro inhibitory activity of test compounds against aldose reductase. The protocol is designed to be self-validating by including appropriate controls.
Causality and Principle: The assay quantifies the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm. This decrease is directly proportional to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces its substrate (DL-glyceraldehyde). An effective inhibitor will slow down this reaction, resulting in a smaller change in absorbance over time compared to an uninhibited control.
Materials:
-
Enzyme Source: Partially purified aldose reductase from rat lens homogenate.
-
Buffer: 0.067 M Phosphate Buffer, pH 6.2.
-
Cofactor: 0.11 mM NADPH solution in buffer.
-
Substrate: 4.67 mM DL-glyceraldehyde solution in buffer.
-
Test Compound: Stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO), prepared in serial dilutions.
-
Positive Control: Quercetin or Epalrestat solution.
-
Equipment: UV-Vis Spectrophotometer, quartz cuvettes, micropipettes.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare the following reaction mixtures in quartz cuvettes. A typical final volume is 1.0 mL.
-
Blank Cuvette: 0.7 mL Phosphate Buffer, 0.1 mL Enzyme, 0.1 mL NADPH, 0.1 mL Vehicle (e.g., DMSO). This corrects for any non-enzymatic oxidation of NADPH.
-
Control Cuvette: 0.6 mL Phosphate Buffer, 0.1 mL Enzyme, 0.1 mL NADPH, 0.1 mL Vehicle.
-
Test Cuvette: 0.6 mL Phosphate Buffer, 0.1 mL Enzyme, 0.1 mL NADPH, 0.1 mL Test Compound solution.
-
-
Pre-incubation: Gently mix the contents of each cuvette and pre-incubate for 5 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiation of Reaction: Start the enzymatic reaction by adding 0.1 mL of the DL-glyceraldehyde substrate to the Control and Test cuvettes. Do not add substrate to the Blank cuvette. Mix gently by inverting the sealed cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm. Record readings every 30 seconds for a total of 3-5 minutes.
-
Data Analysis:
-
Calculate Reaction Rate: For both the control and test samples, determine the linear rate of NADPH consumption (ΔOD/min) from the slope of the absorbance vs. time plot.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Sample / Rate of Control Sample)] x 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration at which the inhibition curve crosses the 50% mark.
-
Discussion and Future Perspectives
The landscape of aldose reductase inhibitors is diverse, with early-generation compounds like Sorbinil and Tolrestat paving the way for more potent molecules such as Epalrestat and Fidarestat. While many ARIs have shown promise in preclinical models, clinical success has been varied, often hampered by issues of bioavailability, tissue penetration, or off-target effects.[3][8]
The indole scaffold represents a highly promising avenue for overcoming these challenges. Its structural versatility allows for fine-tuning of physicochemical properties to enhance potency and selectivity. The hypothetical activity of compounds like this compound, based on the proven efficacy of related structures, warrants further investigation. Future research should focus on the synthesis and direct biological evaluation of such novel indole derivatives. Moreover, developing bifunctional molecules that combine aldose reductase inhibition with antioxidant activity could offer a multi-pronged approach to treating diabetic complications, addressing both osmotic and oxidative stress simultaneously.[2][6] The continued exploration of these novel chemical spaces is crucial for developing the next generation of therapies to improve the quality of life for individuals living with diabetes.
References
-
Stefanska, J., et al. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed Central. Available at: [Link]
-
A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. (2021). Letters in Applied NanoBioScience. Available at: [Link]
-
Ciuffreda, L., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. MDPI. Available at: [Link]
-
Cermanova, J., et al. (2015). Carboxymethylated tetrahydropyridoindoles as aldose reductase inhibitors: In vitro selectivity study in intact rat erythrocytes in relation to glycolytic pathway. ResearchGate. Available at: [Link]
-
Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. Available at: [Link]
-
Sato, S., & Kador, P. F. (1993). Aldose Reductase Inhibitors. Taylor & Francis Online. Available at: [Link]
-
Aldose reductase inhibitors. (n.d.). Taylor & Francis Online. Available at: [Link]
-
In Search of Differential Inhibitors of Aldose Reductase. (2022). PubMed. Available at: [Link]
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A Comparative Guide to the Fischer and Leimgruber-Batcho Syntheses for 5-Benzyloxyindole
For researchers, scientists, and drug development professionals, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of pharmacologically active compounds.[1] Among the numerous methods developed for its construction, the Fischer and Leimgruber-Batcho syntheses are two of the most prominent and widely utilized. This guide provides an in-depth, objective comparison of these two classical methods for the synthesis of a key intermediate, 5-benzyloxyindole, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Significance of 5-Benzyloxyindole
5-Benzyloxyindole is a crucial building block in the synthesis of a multitude of biologically active molecules. The benzyloxy group at the 5-position serves as a protected hydroxyl group, which is a common feature in many natural products and pharmaceuticals, including tryptamine derivatives with serotonergic activity. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug development program.
The Fischer Indole Synthesis: A Time-Honored Classic
First reported by Emil Fischer in 1883, this venerable method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2] This reaction has been a workhorse in organic synthesis for over a century due to its broad substrate scope and the commercial availability of its precursors.[1]
Mechanism of Action
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone.[3]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[3]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.[2][4]
-
Cyclization and Aromatization: The resulting intermediate then cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[3][4]
Application to 5-Benzyloxyindole
To synthesize 5-benzyloxyindole via the Fischer method, 4-(benzyloxy)phenylhydrazine is reacted with a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring, followed by acid-catalyzed cyclization.
The Leimgruber-Batcho Indole Synthesis: A Milder and More Regiospecific Alternative
Developed in the mid-20th century, the Leimgruber-Batcho synthesis offers a powerful and often milder alternative to the Fischer synthesis.[1][5] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene and a formamide acetal, followed by a reductive cyclization to furnish the indole ring.[6] It has gained popularity, particularly in the pharmaceutical industry, for its high yields and its ability to produce indoles that are unsubstituted at the C2 and C3 positions.[1][6]
Mechanism of Action
The Leimgruber-Batcho synthesis unfolds in two distinct stages:
-
Enamine Formation: An ortho-nitrotoluene derivative reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and often in the presence of a secondary amine like pyrrolidine, to form a β-amino- or β-dialkylamino-2-nitrostyrene (an enamine).[6][7] The mildly acidic protons of the methyl group on the nitrotoluene are key to this step.[6]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is commonly achieved using various reducing agents, such as Raney nickel and hydrazine, palladium on carbon with hydrogen gas, or stannous chloride.[6] The resulting amino group then cyclizes onto the enamine, followed by elimination of the secondary amine to yield the final indole product.[6]
Application to 5-Benzyloxyindole
For the synthesis of 5-benzyloxyindole, the starting material is 4-benzyloxy-2-nitrotoluene, which is then subjected to the two-step Leimgruber-Batcho process.
Head-to-Head Comparison: Fischer vs. Leimgruber-Batcho
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis |
| Starting Materials | Arylhydrazines, Aldehydes/Ketones | o-Nitrotoluenes, Formamide Acetals |
| Reaction Conditions | Strongly acidic (e.g., H₂SO₄, PPA), often high temperatures.[2][4] | Milder conditions, often neutral or basic for enamine formation, followed by various reduction methods.[6] |
| Regioselectivity | Can be an issue with unsymmetrical ketones, potentially leading to mixtures of isomers.[1][8] | Generally provides a single regioisomer, as the substitution pattern is determined by the starting o-nitrotoluene.[1] |
| Substituent Tolerance | Sensitive to certain functional groups that are unstable in strong acid.[9][10] | Tolerates a wider range of functional groups due to milder conditions. |
| Yields | Variable, can be low depending on substrates and conditions.[10] | Generally high yields.[6][11] |
| Key Advantages | Often a one-pot procedure; readily available and diverse starting materials; extensive literature.[1] | High yields under mild conditions; excellent for preparing C2/C3-unsubstituted indoles; predictable regiochemistry.[1][6][11] |
| Key Disadvantages | Harsh conditions can limit functional group tolerance; potential for regioisomeric mixtures; cannot be used to synthesize indole itself directly from acetaldehyde.[2][9] | Requires access to often more complex substituted o-nitrotoluenes; a two-step process.[11] |
Experimental Protocols
Fischer Indole Synthesis of 5-Benzyloxyindole (Representative Protocol)
Step 1: Hydrazone Formation and In Situ Cyclization
-
To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired carbonyl compound (e.g., pyruvic acid for subsequent decarboxylation, or a protected acetaldehyde equivalent) (1.1 eq).
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, cautiously to the mixture.[12]
-
Heat the reaction mixture to reflux (typically 80-120 °C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[2][12]
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.[12]
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-benzyloxyindole.
Leimgruber-Batcho Synthesis of 5-Benzyloxyindole (Representative Protocol)
Step 1: Enamine Formation
-
In a round-bottom flask, dissolve 4-benzyloxy-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) and pyrrolidine (1.2 eq).[1]
-
Heat the mixture under a nitrogen atmosphere at approximately 125°C for 3 hours.[1]
-
Monitor the reaction by TLC. Upon completion, remove the solvent by distillation under reduced pressure. The resulting crude enamine intermediate is often used directly in the next step without further purification.[1]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a mixture of tetrahydrofuran (THF) and methanol.[1]
-
Add Raney nickel catalyst (a significant amount, e.g., ~1g per 5g of starting material).[1]
-
Heat the mixture to 50-60°C under a nitrogen atmosphere and add hydrazine hydrate (85%) in several portions over a period of time (e.g., four 1.0 mL aliquots at 30-minute intervals).[1]
-
Monitor the reaction by TLC. The total reaction time is typically around 2.5 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield pure 5-benzyloxyindole. A reported yield for a similar benzyloxyindole is around 68%.[1]
Visualizing the Synthetic Pathways
Caption: Comparative workflow of Fischer and Leimgruber-Batcho syntheses.
Senior Application Scientist's Recommendation
The choice between the Fischer and Leimgruber-Batcho syntheses is ultimately dictated by the specific requirements of the target molecule and the overall synthetic strategy.
The Fischer indole synthesis remains a rapid and effective method, particularly when starting materials are readily available and the substrate is tolerant of harsh acidic conditions. Its one-pot nature can be advantageous for rapid library synthesis. However, for complex molecules with acid-sensitive functional groups, or where regioselectivity is a concern, this method may require significant optimization or prove unsuitable.
In contrast, the Leimgruber-Batcho synthesis excels in scenarios demanding milder conditions, higher yields, and precise regiochemical control.[1] Its ability to produce C2- and C3-unsubstituted indoles is a significant advantage for subsequent functionalization.[1][11] For the synthesis of 5-benzyloxyindole, especially on a larger scale where yield and purity are paramount, the Leimgruber-Batcho method is often the superior choice. The multi-step nature is a minor drawback compared to the reliability and generally higher yields obtained.
References
-
Leimgruber–Batcho indole synthesis - Wikipedia. [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [Link]
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Fischer indole synthesis - Wikipedia. [Link]
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Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [Link]
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Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. [Link]
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(PDF) Leimgruber–Batcho Indole Synthesis - ResearchGate. [Link]
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Leimgruber-Batcho Indole Synthesis - SynArchive. [Link]
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The Leimgruber-Batcho Indole Synthesis. [Link]
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Leimgruber–Batcho Indole Synthesis - YouTube. [Link]
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Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info. [Link]
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Indole synthesis: a review and proposed classification - PMC - NIH. [Link]
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Indoles Synthesis - Química Organica.org. [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
-
Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]
-
Leimgruber-Batcho Indole Synthesis (mid-20 th century). - ResearchGate. [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. [Link]
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Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. [Link]
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4-benzyloxyindole - Organic Syntheses Procedure. [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile and its Analogs
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise in spectroscopic analysis. The methodologies and interpretations presented herein are grounded in fundamental principles and supported by authoritative references, ensuring scientific integrity and trustworthiness.
Introduction: The Importance of Spectroscopic Characterization
In the realm of drug discovery and development, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. For a molecule like 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile, which features a complex arrangement of functional groups including an indole ring, a benzyloxy substituent, a ketone, and a nitrile, each technique provides a unique piece of the structural puzzle.
A thorough spectroscopic characterization not only confirms the identity and purity of a synthesized compound but also provides valuable insights into its electronic and conformational properties. By comparing the spectroscopic data of our target molecule with its analogs, we can gain a deeper understanding of structure-activity relationships (SAR), which is crucial for the rational design of new therapeutic agents.
Predicted Spectroscopic Profile of this compound
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the known spectral data of the comparative compounds listed in Section 3 and foundational spectroscopic principles.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the indole, benzyloxy, and methylene protons. The chemical shifts are influenced by the electronic effects of the substituents and the overall aromatic system.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | Indole N-H | The indole N-H proton is typically a broad singlet in the downfield region, highly dependent on solvent and concentration. |
| ~8.3 | s | 1H | H2 (indole) | The proton at the 2-position of the indole ring is a singlet and is deshielded by the adjacent nitrogen and the carbonyl group at C3. |
| ~7.8 | d | 1H | H4 (indole) | Deshielded due to the anisotropic effect of the C3-carbonyl group. |
| 7.5-7.3 | m | 5H | Phenyl H's (benzyloxy) | Protons of the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region. |
| ~7.4 | d | 1H | H7 (indole) | Typical chemical shift for this proton in 5-substituted indoles. |
| ~7.2 | d | 1H | H6 (indole) | Influenced by the benzyloxy group at C5. |
| ~5.1 | s | 2H | -O-CH₂-Ph | The benzylic methylene protons will appear as a sharp singlet. |
| ~4.0 | s | 2H | -CO-CH₂-CN | The methylene protons adjacent to the carbonyl and nitrile groups will be a singlet. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom. The carbonyl, nitrile, and aromatic carbons will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O | The carbonyl carbon of the oxopropanenitrile group is expected in this region. |
| ~155 | C5 (indole) | The carbon bearing the benzyloxy group will be significantly downfield. |
| ~137 | Quaternary C (phenyl) | The ipso-carbon of the phenyl ring of the benzyloxy group. |
| ~135 | C7a (indole) | Indole ring junction carbon. |
| ~132 | C2 (indole) | The carbon at the 2-position of the indole ring. |
| ~129-127 | Phenyl C-H's | Carbons of the phenyl ring. |
| ~125 | C3a (indole) | Indole ring junction carbon. |
| ~115 | C≡N | The nitrile carbon typically appears in this region. |
| ~113 | C7 (indole) | Aromatic carbon of the indole ring. |
| ~112 | C6 (indole) | Aromatic carbon of the indole ring. |
| ~104 | C4 (indole) | Aromatic carbon of the indole ring. |
| ~103 | C3 (indole) | The carbon at the 3-position of the indole ring. |
| ~71 | -O-CH₂-Ph | The benzylic carbon of the benzyloxy group. |
| ~28 | -CO-CH₂-CN | The methylene carbon adjacent to the carbonyl and nitrile groups. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Predicted IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Medium, sharp | N-H stretch | Characteristic of the indole N-H group. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for aromatic C-H bonds. |
| ~2250 | Medium, sharp | C≡N stretch | The nitrile group has a very characteristic absorption in this region. |
| ~1680 | Strong | C=O stretch | The ketone carbonyl group will show a strong absorption. |
| ~1600, 1480 | Medium | C=C stretch (aromatic) | Characteristic of the indole and phenyl rings. |
| ~1250 | Strong | C-O stretch (aryl ether) | The C-O bond of the benzyloxy group. |
Predicted Mass Spectrometry (MS) Data
The mass spectrum will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
-
Expected Molecular Ion: [M]+ at m/z 290.32 for C₁₈H₁₄N₂O₂. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Key Fragmentation Pathways: A prominent fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) to give a fragment at m/z 199. Another likely fragmentation is the loss of the cyanomethylene group (CH₂CN, 40 Da).
Comparative Analysis with Structurally Related Analogs
To provide context and support for the predicted spectroscopic data, this section presents the experimental data for several structurally similar compounds. These comparisons will highlight the influence of substituent placement and identity on the spectroscopic properties.
Table 4: Comparison of ¹H NMR Data for 3-(Indol-3-yl)-3-oxopropanenitrile Derivatives
| Compound | H2 (δ, ppm) | H4 (δ, ppm) | Aromatic H's (δ, ppm) | Other Key Signals (δ, ppm) |
| This compound (Predicted) | ~8.3 | ~7.8 | 7.5-7.2 | 5.1 (-O-CH₂-), 4.0 (-CO-CH₂-) |
| 3-(5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile [1] | 8.41 (d) | 7.37-7.23 (m) | 7.79 (s), 7.37-7.23 (m) | 4.22 (t), 3.80 (s), 2.48 (t), 2.12-2.05 (m), 1.67-1.60 (m) |
| 3-(5-Fluoro-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile [1] | 8.02-7.99 (m) | 7.36-7.25 (m) | 7.99-7.87 (m), 7.36-7.25 (m), 7.08-7.04 (m) | 4.26 (t), 3.82-3.81 (m), 2.52-2.49 (m), 2.14-2.11 (m), 1.68-1.65 (m) |
| 3-(5-Methyl-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl)-3-oxopropanenitrile [1] | 8.07 (s) | 7.32-7.20 (m) | 7.75 (s), 7.32-7.20 (m), 7.09 (d) | 4.18 (t), 3.77 (s), 2.42 (d), 2.09-2.02 (m), 1.63-1.57 (m) |
Analysis of Comparative Data: The ¹H NMR data of the substituted analogs clearly show the influence of the substituent at the 5-position on the chemical shifts of the indole ring protons. The electron-withdrawing bromo and fluoro groups in the comparative compounds generally lead to a downfield shift of the aromatic protons compared to the electron-donating methyl group. The predicted chemical shifts for the benzyloxy-substituted target compound are consistent with these trends, with the benzyloxy group being electron-donating.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the indole N-H.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: Same as for ¹H NMR.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 120 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.
-
Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe the characteristic fragmentation pattern.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a novel organic compound.
Caption: Workflow for the synthesis, purification, and full spectroscopic characterization of a novel organic compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging comparative data from closely related analogs and adhering to rigorous, field-proven experimental protocols, researchers can confidently identify and characterize this molecule. The detailed analysis of expected spectral features serves as a valuable reference for those working on the synthesis and development of novel indole-based compounds. The principles and methodologies outlined in this guide are broadly applicable and aim to uphold the highest standards of scientific integrity and trustworthiness in chemical research.
References
-
Supporting Information for a relevant chemical synthesis publication.[1]
Sources
A Comparative Guide to Indole-Based Kinase Inhibitors: From Bench to Clinic
Introduction: The Rise of Kinases as Therapeutic Targets
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular functions, including proliferation, differentiation, migration, and apoptosis.[2][3] Consequently, the dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can lead to uncontrolled cell growth and survival.[4] This has made kinases one of the most important classes of drug targets in modern oncology.[1]
Within the landscape of small-molecule kinase inhibitors, the indole nucleus stands out as a "privileged scaffold."[2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile foundation for designing potent and selective inhibitors.[5][6] To date, 30 ATP-competitive kinase inhibitors bearing an indole, azaindole, or oxindole scaffold have been approved for therapeutic use.[6]
This guide provides a comparative analysis of prominent indole-based kinase inhibitors, supported by quantitative experimental data. It further details the essential laboratory protocols required to evaluate their efficacy, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical application.
The Indole Scaffold: A Structural Cornerstone for Kinase Inhibition
The utility of the indole ring system in kinase inhibitor design stems from its rigid, planar structure and its ability to engage in multiple types of non-covalent interactions. The bicyclic structure provides a hydrophobic surface that can interact with nonpolar residues in the ATP-binding site, while the nitrogen-containing pyrrole ring offers a crucial hydrogen bond donor (the N-H group) that often mimics the interaction of the adenine portion of ATP with the kinase hinge region. This combination of features allows indole derivatives to anchor effectively within the active site, blocking ATP from binding and thereby inhibiting the kinase's catalytic function.
// Connections indole:f1 -> hinge [label="Hydrogen Bond", color="#34A853", style=dashed, arrowhead=open]; indole:f0 -> hydrophobic_pocket [label="Hydrophobic Interactions", color="#EA4335", style=dashed, arrowhead=none]; } caption [label="General binding mode of an indole scaffold in a kinase ATP pocket.", shape=plaintext, fontname="Arial", fontsize=10];
Caption: General binding mode of an indole scaffold in a kinase ATP pocket.
Comparative Analysis: Multi-Targeted Indolinone Inhibitors
Among the most successful classes of indole-based drugs are the indolinones (or oxindoles), which form the core of several multi-targeted tyrosine kinase inhibitors (TKIs) used in cancer therapy. Sunitinib and Axitinib are prime examples that, despite sharing a common scaffold, exhibit distinct kinase selectivity profiles and clinical applications.
| Compound | Core Structure | Primary Kinase Targets | Select IC50 Values (nM) | Approved Indications |
| Sunitinib | Indolin-2-one | VEGFR-1, -2, -3; PDGFR-α, -β; c-KIT; FLT3; RET | VEGFR-2: 78.46[7]PDGFR-β: 2.13[7]c-KIT: 10[8] | Renal Cell Carcinoma (RCC), Imatinib-resistant Gastrointestinal Stromal Tumor (GIST), Pancreatic Neuroendocrine Tumors[9][10] |
| Axitinib | Indazole | VEGFR-1, -2, -3; PDGFR; c-KIT | VEGFR-1: 0.1VEGFR-2: 0.2VEGFR-3: 0.1-0.3PDGFR-β: 1.6c-KIT: 1.7 | Advanced Renal Cell Carcinoma[11] |
| Sorafenib | Phenyl-urea | VEGFR-2, -3; PDGFR-β; c-KIT; RAF-1; B-RAF | VEGFR-2: 90PDGFR-β: 58B-RAF: 22c-RAF: 6 | Hepatocellular Carcinoma (HCC), Advanced RCC, Differentiated Thyroid Carcinoma |
Note: IC50 values can vary between studies based on assay conditions. The values presented are representative.
Field-Proven Insights:
-
Sunitinib is a classic multi-targeted TKI, potently inhibiting key receptor tyrosine kinases involved in both tumor angiogenesis (VEGFRs, PDGFRs) and direct tumor cell proliferation (c-KIT).[9][12] Its broad spectrum of activity makes it effective in various solid tumors but can also contribute to a wider range of side effects.
-
Axitinib demonstrates a more selective and potent profile against VEGFRs compared to Sunitinib and Sorafenib.[13] This high potency against the primary drivers of angiogenesis makes it a valuable option, particularly as a second-line therapy for RCC after failure with other TKIs.[14][15]
-
Sorafenib , while also an indole-containing compound, is distinguished by its dual action against both receptor tyrosine kinases (VEGFR, PDGFR) and intracellular serine/threonine kinases of the RAF/MEK/ERK pathway. This dual mechanism provides a broader blockade of tumor signaling.
The choice between these agents often depends on the specific cancer type, the mutational status of the tumor, and the patient's prior treatment history. For instance, the efficacy of Axitinib after Sunitinib failure in RCC highlights the clinical importance of distinct selectivity profiles even among structurally related inhibitors.[14]
Targeting Other Key Kinase Families
The versatility of the indole scaffold extends beyond VEGFR and PDGFR inhibitors. Novel derivatives are continuously being developed to target other critical kinase families implicated in cancer.
-
Src Family Kinases: As a non-receptor tyrosine kinase, Src plays a crucial role in signaling pathways that control cell proliferation, survival, and migration. Overexpression of Src is common in many cancers.[16] Several studies have reported the synthesis of indole derivatives, including indole-3-imines and oxindoles, with potent inhibitory activity against Src kinase.[17][18] Compound 16 in a recent study, for example, showed dual inhibitory activity against both EGFR and Src, presenting a strategy to potentially overcome acquired resistance to EGFR inhibitors.[17] It exhibited an IC50 of 0.002 µM against Src kinase.[17]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a primary target in non-small cell lung cancer and other carcinomas. While first-generation inhibitors are well-established, indole-based compounds are being explored to create dual inhibitors that target both EGFR and other kinases like VEGFR-2 or Src to enhance efficacy and combat resistance.[17][19]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy for cancer therapy.[3] Researchers have developed indole-based compounds, such as oxindole-benzofuran hybrids, that show potent inhibition of CDKs like CDK2, CDK4, and CDK5.[3][20]
Experimental Protocols for Inhibitor Characterization
The objective comparison of kinase inhibitors relies on standardized and robust experimental methodologies. Here, we detail two fundamental assays for characterizing indole-based compounds.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Causality: This cell-free assay is the first critical step to determine if a compound directly inhibits the enzymatic activity of the target kinase. By measuring the phosphorylation of a substrate in a controlled environment, we can quantify the inhibitor's potency (IC50 value) without the complexities of cellular uptake, metabolism, or off-target effects. A fluorescence-based readout is often preferred for its sensitivity and high-throughput compatibility.[21]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_reagents [label="Prepare Reagents:\n- Kinase Enzyme\n- Peptide Substrate\n- Kinase Buffer\n- ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; prep_inhibitor [label="Prepare Serial Dilution\nof Indole Inhibitor", fillcolor="#FFFFFF", fontcolor="#202124"]; plate_setup [label="Add to 384-well Plate:\n1. Kinase\n2. Inhibitor (or DMSO control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate_reaction [label="Initiate Reaction:\nAdd ATP/Substrate Mix", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate at 30°C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; read_fluorescence [label="Read Fluorescence Kinetically\n(e.g., every 60 seconds)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n1. Calculate Initial Reaction Rates\n2. Plot % Inhibition vs. [Inhibitor]\n3. Determine IC50 Value", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep_reagents; start -> prep_inhibitor; prep_reagents -> plate_setup; prep_inhibitor -> plate_setup; plate_setup -> initiate_reaction; initiate_reaction -> incubation; incubation -> read_fluorescence; read_fluorescence -> data_analysis; data_analysis -> end; } caption [label="Workflow for a fluorescence-based in vitro kinase assay.", shape=plaintext, fontname="Arial", fontsize=10];
Caption: Workflow for a fluorescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). The magnesium (Mg2+) is a critical cofactor for kinase activity. DTT is included to maintain a reducing environment and prevent enzyme oxidation.
-
Dilute the recombinant target kinase and a suitable peptide substrate to a 2X working concentration in the kinase buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction proceeds in the linear range.[22]
-
Prepare a 2X ATP solution in the kinase buffer. The concentration should ideally be at or near the Michaelis-Menten constant (Km) for ATP for the specific kinase to ensure competitive inhibitors are accurately assessed.[22]
-
-
Compound Plating:
-
Perform a serial dilution of the indole-based inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Using a low-volume 384-well assay plate, add 5 µL of kinase solution to each well.
-
Add 100 nL of the serially diluted compound (or DMSO for "no inhibitor" and "no enzyme" controls) to the appropriate wells.
-
-
Reaction Initiation and Measurement:
-
Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature. This step ensures the inhibitor has sufficient time to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., Ex360/Em490 nm) and 30°C.[23]
-
Monitor the reaction kinetically by taking fluorescence readings every 30-60 seconds for 30-60 minutes.[23]
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (slope) from the linear portion of the kinetic curve.
-
Subtract the background signal from the "no enzyme" control wells.
-
Normalize the data by setting the "no inhibitor" control rate as 100% activity and the "high inhibitor concentration" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24]
-
Protocol 2: Cell-Based Proliferation Assay (MTT)
Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional downstream effect—in this case, inhibiting cell proliferation.[25] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[26]
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_seeding [label="Seed Cancer Cells in a 96-well Plate\n(e.g., 5,000 cells/well)", fillcolor="#FFFFFF", fontcolor="#202124"]; incubation_24h [label="Incubate for 24h\n(Allow cells to adhere)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_inhibitor [label="Add Serially Diluted\nIndole Inhibitor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation_72h [label="Incubate for 72h", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; incubation_4h [label="Incubate for 4h\n(Allows formazan formation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solubilize [label="Add Solubilizing Agent (e.g., DMSO)\nto dissolve formazan crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_absorbance [label="Read Absorbance\nat ~570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="Calculate % Viability\nand Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cell_seeding; cell_seeding -> incubation_24h; incubation_24h -> add_inhibitor; add_inhibitor -> incubation_72h; incubation_72h -> add_mtt; add_mtt -> incubation_4h; incubation_4h -> solubilize; solubilize -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> end; } caption [label="Workflow for a cell proliferation (MTT) assay.", shape=plaintext, fontname="Arial", fontsize=10];
Caption: Workflow for a cell proliferation (MTT) assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Select a cancer cell line known to be dependent on the kinase target.
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 3,000-10,000 cells per well in 100 µL of complete culture medium).[24]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the indole inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the inhibitor (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the cells with the compound for a period that allows for multiple cell doublings (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[24] During this time, mitochondrial reductases in viable, metabolically active cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[24]
-
Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, representing the concentration that inhibits cell proliferation by 50%.
-
Conclusion and Future Directions
The indole scaffold is a remarkably successful and enduring platform in the development of kinase inhibitors.[2][5] Its structural simplicity and chemical tractability allow for extensive modification, leading to a wide array of inhibitors with tailored potency and selectivity profiles. Multi-targeted inhibitors like Sunitinib have become standards of care, while more selective agents continue to fill important clinical niches.
The future of indole-based kinase inhibitor development lies in addressing the persistent challenge of drug resistance. This includes the design of next-generation compounds that can inhibit mutated kinases, the development of dual-target inhibitors to block escape pathways simultaneously, and the creation of covalent inhibitors for more durable target engagement.[17] As our understanding of kinase biology deepens, the versatile indole scaffold will undoubtedly remain a central element in the design of targeted therapies for cancer and other diseases.
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A Researcher's Guide to Validating the Antiproliferative Mechanism of Novel Benzyloxyindole Compounds
In the landscape of oncology drug discovery, the indole scaffold has emerged as a cornerstone for developing novel therapeutics.[1] Among these, benzyloxyindole derivatives are gaining attention for their potential antiproliferative activities.[2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously validate the antiproliferative mechanisms of new benzyloxyindole compounds. We will move beyond simple viability assays to elucidate the specific molecular pathways these compounds modulate, ensuring a robust and translatable dataset.
I. Foundational Antiproliferative Assessment: Is the Compound Cytotoxic?
The initial step in characterizing a new compound is to determine its effect on cancer cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose.[4][5] It relies on the principle that metabolically active cells, possessing NAD(P)H-dependent oxidoreductase enzymes, can reduce the yellow MTT tetrazolium salt to a purple formazan product.[5] The intensity of the resulting color is directly proportional to the number of viable cells.[4]
A critical aspect of this initial screen is to compare the novel benzyloxyindole compound against a known standard, such as Doxorubicin, a widely used chemotherapy agent. This provides a benchmark for potency and allows for a preliminary assessment of the compound's therapeutic potential.
Table 1: Comparative IC50 Values of a Novel Benzyloxyindole Compound (Cpd-X) and Doxorubicin in Various Cancer Cell Lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast) | Cpd-X | 15.2 |
| Doxorubicin | 1.8 | |
| A549 (Lung) | Cpd-X | 22.5 |
| Doxorubicin | 2.5 | |
| Panc-1 (Pancreatic) | Cpd-X | 18.9 |
| Doxorubicin | 2.1 |
II. Delving Deeper: Unraveling the Mechanism of Cell Death
Once antiproliferative activity is established, the next crucial question is how the compound is inhibiting cell growth. Is it inducing a programmed cell death pathway (apoptosis), or is it causing cell cycle arrest? Flow cytometry is an indispensable tool for answering these questions.
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[8] Therefore, it only stains late apoptotic and necrotic cells where membrane integrity is compromised.[6][7]
By co-staining with Annexin V-FITC and PI, we can differentiate between:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
Table 2: Apoptotic Profile of MCF-7 Cells Treated with Cpd-X. Data represents the percentage of cells in each quadrant after 24-hour treatment.
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Cpd-X (15 µM) | 60.3 | 25.8 | 13.9 |
| Doxorubicin (2 µM) | 55.2 | 30.1 | 14.7 |
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9] Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content.[8]
Table 3: Cell Cycle Distribution of A549 Cells Treated with Cpd-X. Data represents the percentage of cells in each phase of the cell cycle after 24-hour treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 | 25.1 | 19.7 |
| Cpd-X (20 µM) | 70.8 | 15.3 | 13.9 |
| Doxorubicin (2.5 µM) | 20.1 | 35.6 | 44.3 |
III. Identifying Molecular Targets: Which Signaling Pathways are Modulated?
To truly understand the mechanism of action, we must identify the specific molecular targets and signaling pathways affected by the benzyloxyindole compound. The MAPK/ERK and PI3K/Akt pathways are two of the most critical signaling cascades that regulate cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.[10][11][12]
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13] By using antibodies specific to total and phosphorylated forms of key signaling proteins, we can assess the activation state of these pathways. For instance, a decrease in phosphorylated Akt (p-Akt) or phosphorylated ERK (p-ERK) would suggest that the compound inhibits these respective pathways.[14][15]
Table 4: Relative Protein Expression in Panc-1 Cells Treated with Cpd-X. Values are normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the vehicle control.
| Target Protein | Vehicle Control | Cpd-X (20 µM) |
| p-Akt (Ser473) | 1.0 | 0.3 |
| Total Akt | 1.0 | 0.9 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 1.1 |
| Total ERK1/2 | 1.0 | 1.0 |
| Cleaved PARP | 1.0 | 4.2 |
To determine if the benzyloxyindole compound directly inhibits key kinases in these pathways, in vitro kinase assays are essential.[16][17] These assays typically involve incubating the purified kinase with its substrate and ATP (often radiolabeled) in the presence of the test compound.[18][19] A reduction in substrate phosphorylation indicates direct inhibition of the kinase.
Table 5: In Vitro Kinase Inhibition by Cpd-X. Data represents the percentage of kinase activity remaining at a given compound concentration.
| Kinase | Cpd-X (10 µM) |
| Akt1 | 25% |
| PI3Kα | 85% |
| MEK1 | 92% |
| ERK2 | 95% |
Some indole derivatives are known to interfere with microtubule dynamics, a validated anticancer strategy.[20][21] An in vitro tubulin polymerization assay can determine if the benzyloxyindole compound affects the assembly of tubulin into microtubules.[20][22] This is often measured by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[20]
Table 6: Effect of Cpd-X on Tubulin Polymerization. Data represents the rate of polymerization relative to a vehicle control.
| Compound | Concentration (µM) | Polymerization Rate (Relative to Control) |
| Cpd-X | 10 | 0.95 |
| Nocodazole (Inhibitor) | 10 | 0.20 |
| Paclitaxel (Stabilizer) | 10 | 1.50 |
IV. Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To provide a clear overview of the validation process and the potential mechanisms of action, the following diagrams illustrate the experimental workflow and the key signaling pathways investigated.
Experimental workflow for validating antiproliferative mechanisms.
Simplified PI3K/Akt and MAPK/ERK signaling pathways.
V. Experimental Protocols
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][5]
-
Treat the cells with various concentrations of the benzyloxyindole compound and controls for 24-72 hours.[23]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][24]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[6][25]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[26]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[26]
-
Incubate for 15 minutes at room temperature in the dark.[26]
-
Analyze the cells by flow cytometry within one hour.
-
Treat cells with the compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[9] Store at -20°C for at least 2 hours.[27]
-
Wash the cells with PBS to remove the ethanol.[9]
-
Resuspend the cells in a staining solution containing PI and RNase A.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[8]
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[28]
-
Determine protein concentration using a BCA or Bradford assay.[29]
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer on ice.[20]
-
Add the test compound, positive controls (e.g., Nocodazole, Paclitaxel), and a vehicle control to a pre-warmed 96-well plate.[20]
-
Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[20]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity over time.[31]
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Assessing the Target Selectivity of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile: A Comparative Guide for Researchers
In the landscape of kinase inhibitor discovery, achieving target selectivity remains a paramount challenge. This guide provides an in-depth technical assessment of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile, also known as WEHI-345, a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). As researchers and drug development professionals, understanding the nuanced selectivity profile of a tool compound is critical for the accurate interpretation of experimental results and for advancing therapeutic programs. This document will objectively compare the performance of WEHI-345 with other notable RIPK2-targeting compounds, supported by experimental data and detailed protocols to empower your research.
The Central Role of RIPK2 in Inflammatory Signaling
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key signaling node downstream of the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] These receptors recognize bacterial peptidoglycans, and upon activation, recruit RIPK2, leading to its ubiquitination and the subsequent activation of NF-κB and MAPK signaling pathways.[3] This cascade culminates in the production of pro-inflammatory cytokines, making RIPK2 a compelling therapeutic target for a host of inflammatory and autoimmune diseases.[1][3]
Caption: A diagram of the NOD-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
Given the highly conserved nature of the ATP-binding pocket across the human kinome, developing inhibitors with high selectivity for RIPK2 is a significant hurdle. Off-target inhibition can lead to unforeseen biological effects and potential toxicities, confounding experimental outcomes and jeopardizing clinical translation.[4] This guide will dissect the selectivity of WEHI-345 in the context of other widely used RIPK2 inhibitors.
Comparative Analysis of RIPK2 Inhibitors
A thorough evaluation of a kinase inhibitor necessitates a direct comparison with alternative compounds. Here, we compare WEHI-345 with GSK583, a potent and selective RIPK2 inhibitor, and Ponatinib, a multi-kinase inhibitor with known activity against RIPK2.
| Inhibitor | On-Target Potency (RIPK2) | Key Off-Targets | Known Liabilities |
| WEHI-345 | IC50: 130 nM, Kd: 46 nM[5][6][7] | KIT, RET, PDGFRβ, SRC (>90% inhibition at 1 µM)[5][7] | Delays rather than completely blocks NF-κB activation in some cellular models.[3][8] |
| GSK583 | IC50: 5 nM[9] | RIPK3 (IC50: 16 nM), hERG ion channel (IC50: 7.45 µM)[2][5] | hERG inhibition raises concerns for cardiotoxicity, limiting clinical development.[10][11] |
| Ponatinib | IC50: 6.7 nM[12] | BCR-ABL, FLT3, c-KIT, VEGFR, PDGFR, SRC, and many others.[1][13] | Broad-spectrum kinase inhibition leading to significant cardiovascular toxicity.[14] |
WEHI-345 emerges as a highly selective tool compound for interrogating RIPK2 biology. It demonstrates potent inhibition of RIPK2 with an IC50 of 130 nM and a dissociation constant (Kd) of 46 nM.[5][6][7] Importantly, it shows negligible activity against other members of the RIPK family, including RIPK1, RIPK4, and RIPK5 (Kd > 10,000 nM), and a panel of 95 other kinases when screened at a concentration of 1 µM.[5][7] While some off-target activity against KIT, RET, PDGFRβ, and SRC was observed at 1 µM, its overall selectivity profile is favorable for a research tool.[5] A key mechanistic insight is that WEHI-345 delays RIPK2 ubiquitylation and subsequent NF-κB activation.[5][6]
GSK583 is a more potent inhibitor of RIPK2, with an IC50 of 5 nM.[9] While generally selective across a broad panel of 300 kinases, it exhibits significant off-target activity against RIPK3 (IC50: 16 nM) and, critically, the hERG ion channel (IC50: 7.45 µM).[2][5] The hERG liability is a major concern for clinical development due to the risk of cardiac arrhythmias.[10][11] This underscores the importance of comprehensive selectivity profiling beyond the kinome.
Ponatinib , an FDA-approved multi-kinase inhibitor, is a potent inhibitor of RIPK2 with an IC50 of 6.7 nM.[12] However, it is a non-selective compound, potently inhibiting a wide array of kinases including BCR-ABL, FLT3, c-KIT, VEGFRs, and PDGFRs.[1][13] This promiscuity, while beneficial in certain cancer contexts, makes it unsuitable as a selective probe for RIPK2 function. The significant cardiotoxicity associated with Ponatinib is a direct consequence of its multi-targeted nature.[14]
The Structural Basis of Selectivity
The differential selectivity profiles of these inhibitors can be attributed to their distinct binding modes within the RIPK2 kinase domain.
-
WEHI-345 , as a Type I inhibitor, is predicted to bind to the ATP-binding pocket of RIPK2. A homology model suggests that hydrogen bonds between the fused ring of WEHI-345 and the hinge region residues Glu96 and Met98 are crucial for its binding.[5]
-
GSK583 also functions as a Type I inhibitor. Its co-crystal structure with RIPK2 reveals that the quinoline core occupies the adenine-binding region, with a key hydrogen bond to the hinge residue Met98. The indazole moiety extends into a back pocket, forming a hydrogen bond with Asp164.[15]
-
Ponatinib is a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[3] The crystal structure of the RIPK2-ponatinib complex reveals that the trifluoromethyl group of ponatinib occupies a large allosteric pocket adjacent to the ATP-binding site.[1][10] This unique binding mode, while contributing to its high potency, also allows for interactions with a broader range of kinases.
Experimental Workflows for Assessing Target Selectivity
To rigorously assess the target selectivity of a compound like this compound, a multi-pronged experimental approach is essential. The following workflows provide a framework for a comprehensive evaluation.
Caption: A logical workflow for the comprehensive evaluation of a kinase inhibitor's target selectivity.
Broad Kinase Panel Screening (e.g., KINOMEscan®)
Principle: This is a competition-based binding assay that quantitatively measures the interaction of a test compound against a large panel of purified, DNA-tagged kinases. The ability of the test compound to displace a reference ligand from the kinase active site is measured by qPCR of the DNA tag. A lower signal indicates stronger binding.[8]
Protocol Outline:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel (e.g., KINOMEscan®). Typically, a single high concentration (e.g., 1 or 10 µM) is used for the initial screen.
-
Data Analysis: The results are usually provided as a percentage of control (%Ctrl), where a lower value signifies stronger binding. Hits are often defined as kinases with %Ctrl values below a certain threshold (e.g., <10% or <35%). The data can be visualized using a TREEspot™ diagram to map the interactions across the kinome.
-
Follow-up: For significant off-targets, determine the dissociation constant (Kd) by performing the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the thermal stability of a protein is altered upon ligand binding. By heating intact cells or cell lysates treated with the compound to various temperatures, the stabilization of the target protein can be quantified by measuring the amount of soluble protein remaining.[16][17]
Protocol Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., THP-1 monocytes) and treat with either vehicle (DMSO) or varying concentrations of this compound for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble RIPK2 in each sample using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA®).
-
Data Analysis: Plot the amount of soluble RIPK2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: This is a live-cell assay that measures the binding of a test compound to a target kinase using Bioluminescence Resonance Energy Transfer (BRET). Cells are engineered to express the target kinase fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, BRET occurs between the NanoLuc® donor and the fluorescent tracer acceptor. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[3][18]
Protocol Outline:
-
Cell Preparation: Transfect HEK293 cells with a vector encoding a NanoLuc®-RIPK2 fusion protein. Seed the transfected cells into a 384-well plate.[18]
-
Tracer and Compound Addition: Pre-treat the cells with the appropriate NanoBRET™ tracer. Then, add a serial dilution of this compound to the wells.
-
BRET Measurement: After a 1-hour incubation, measure the BRET signal using a plate reader equipped with the appropriate filters.[18]
-
Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for RIPK2 in live cells.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[19]
Protocol Outline:
-
Cell Seeding: Seed a relevant cell line (e.g., THP-1 or a cell line where RIPK2 signaling is active) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the IC50 for cytotoxicity.
Conclusion
References
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Nachbur, U., et al. (2015). A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production. Nature Communications, 6, 6442. [Link][20]
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Haile, P. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(7), 656–661. [Link][10]
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ResearchGate. (n.d.). RIP2 kinase screening hit 1 and the selective inhibitor GSK583. [Link][11]
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Salla, M., et al. (2018). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 61(17), 7737–7749. [Link][21]
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Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(9), 1174–1184. [Link][1][12][22]
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Talpaz, M., et al. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology, 12(1), 6. [Link][1]
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Reaction Biology. (n.d.). RIPK2 NanoBRET Kinase Assay. [Link][18]
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Goncharov, T., et al. (2018). Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling. The EMBO Journal, 37(14), e98972. [Link][23]
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Haile, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(10), 4867–4880. [Link][16]
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ResearchGate. (n.d.). X-ray co-crystal structure of RIP2 kinase inhibitor GSK583. [Link][14][15]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link][24]
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NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link][25]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][18][19]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link][22]
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bioRxiv. (2024). Revealing Mechanism of Allostery in RIPK2 kinase. [Link][26]
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ResearchGate. (n.d.). Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... [Link][27]
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He, X., et al. (2017). Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases. ACS Medicinal Chemistry Letters, 8(10), 1048–1053. [Link][28]
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ClinPGx. (n.d.). Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link][29]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 247–264. [Link][16]
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Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link][17]
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JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells | Protocol Preview. YouTube. [Link][31]
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Jabbour, E., et al. (2021). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Clinical Lymphoma, Myeloma & Leukemia, 21(1), 1–13. [Link][4]
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Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. [Link][32]
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bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link][33]
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Wu, S., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry, 65(13), 9134–9152. [Link][6]
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Frontiers. (2023). RIPK2: a promising target for cancer treatment. [Link][8][34]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 32(10), 1231–1244.e10. [Link][35]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2012). PLoS ONE, 7(10), e48485. [Link][36]
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AJMC. (2023). Ponatinib Plus Chemotherapy Elicits MRD-Negative Remissions in Certain Patients With ALL. [Link][37]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Indole Derivatives with Target Enzymes
Introduction: The Privileged Indole Scaffold and the Power of In Silico Screening
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural and synthetic bioactive compounds.[1] Its unique aromatic and heterocyclic structure allows for diverse chemical modifications, leading to a multitude of derivatives with therapeutic potential against a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[2][3] Indole derivatives have demonstrated efficacy in targeting a variety of enzymes, such as cyclooxygenases (COX), protein kinases, and DNA gyrase, by modulating their activity.[2][4][5]
In the modern drug discovery pipeline, molecular docking has emerged as an indispensable computational tool.[1] It accelerates the identification and optimization of lead compounds by predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein (receptor).[6] This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.[7] By simulating the interactions between indole derivatives and their target enzymes, researchers can gain valuable insights into the structural basis of their inhibitory activity, paving the way for the rational design of more potent and selective therapeutic agents.[8]
This guide provides a comprehensive overview of the comparative molecular docking of indole derivatives against various enzyme targets. We will delve into the practical aspects of performing a docking study, from protein and ligand preparation to the critical analysis of docking results. Furthermore, we will present comparative data from recent studies to illustrate the differential binding of various indole derivatives to key enzymes implicated in disease.
Pillar 1: The Causality Behind Experimental Choices in Molecular Docking
A robust molecular docking study is not merely a computational exercise but a carefully orchestrated workflow where each step is grounded in biophysical principles. Understanding the "why" behind each experimental choice is paramount to generating meaningful and reliable results.
The Foundational Step: High-Fidelity Preparation of Receptor and Ligand
The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. The initial coordinates for the target enzyme are typically retrieved from the Protein Data Bank (PDB). However, these structures are often not immediately ready for docking.
Receptor Preparation:
The primary goal of receptor preparation is to produce a clean, structurally sound, and electrostatically appropriate model of the enzyme's active site.
-
Removal of Water Molecules and Heteroatoms: Water molecules are generally removed from the active site unless there is strong evidence that a specific water molecule (a "bridging" water molecule) is crucial for mediating the ligand-receptor interaction.[9][10] This is because predicting the behavior of multiple water molecules in the binding pocket is computationally complex and can introduce inaccuracies. Unnecessary heteroatoms and co-crystallized ligands are also removed to provide an unobstructed binding site for the new ligands to be docked.[10]
-
Addition of Hydrogen Atoms: PDB files often lack explicit hydrogen atoms to reduce file size. Adding hydrogens is a critical step as they are essential for defining the correct tautomeric and ionization states of amino acid residues and for forming hydrogen bonds, which are key to molecular recognition.[9] Tools like PDB2PQR are invaluable for this, as they can also optimize the hydrogen-bonding network.[11][12]
-
Assigning Partial Charges: Atoms in a protein do not have full integer charges; instead, they have partial charges that contribute to the electrostatic interactions with the ligand.[13] Force fields like AMBER or CHARMM are used to assign these charges, which are crucial for the scoring function to accurately calculate the electrostatic component of the binding energy.[11]
Ligand Preparation:
The ligand, in this case, an indole derivative, must also be meticulously prepared to represent its most likely state in the biological environment.
-
2D to 3D Conversion and Energy Minimization: Ligands are often drawn in 2D using chemical drawing software.[9][14] These 2D structures must be converted to 3D. Subsequently, energy minimization is performed using force fields like MMFF94 to obtain a low-energy, stable conformation of the ligand.[9][15] This step is vital because a high-energy, strained ligand conformation will lead to artificially poor docking scores.
-
Defining Rotatable Bonds: Most docking programs treat the ligand as flexible, allowing its rotatable bonds to change during the simulation.[1] Defining these bonds correctly allows the docking algorithm to explore a wider range of conformations, increasing the chances of finding the true binding pose.
Defining the Search Space: The Grid Box
The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses for the ligand.[16] The size and location of the grid box are critical parameters. A box that is too small may exclude parts of the binding site, preventing the algorithm from finding the optimal pose. Conversely, an overly large grid box will significantly increase the computational time and can lead to the algorithm finding binding sites outside the area of interest. The grid box is typically centered on the co-crystallized ligand (if available) or on key catalytic residues within the active site.
The Heart of the Simulation: Docking Algorithms and Scoring Functions
Docking programs employ sophisticated search algorithms to explore the conformational space of the ligand within the defined grid box.[1] One of the most common is the Lamarckian Genetic Algorithm used in AutoDock, which combines a genetic algorithm for global searching with a local search method for energy minimization.[1]
Once a potential binding pose is generated, its fitness is evaluated by a scoring function .[8] The scoring function is a mathematical model that estimates the binding free energy of the protein-ligand complex.[17] A lower, more negative score typically indicates a more favorable binding interaction.[18] There are three main classes of scoring functions:
-
Force-Field-Based: These functions use classical mechanics principles to calculate the energy of the system, considering terms for van der Waals interactions, electrostatic interactions, and bond stretching/bending/torsion.[19]
-
Empirical: These functions are derived from experimental data. They use a weighted sum of terms that represent different types of interactions, such as hydrogen bonds, hydrophobic contacts, and penalties for rotatable bonds. The weights are determined by fitting the function to a training set of protein-ligand complexes with known binding affinities.[19]
-
Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand structures in the PDB. They are based on the idea that certain types of atom-atom contacts are more favorable and occur more frequently in nature.[8]
It is crucial to understand that scoring functions are approximations and may not always perfectly correlate with experimental binding affinities.[20] Therefore, it is good practice to use multiple scoring functions or to validate the docking results with other computational methods or experimental data when possible.
Pillar 2: A Self-Validating System - Experimental Protocols for Molecular Docking
This section provides a detailed, step-by-step methodology for performing a comparative molecular docking study using AutoDock Vina, a widely used and freely available docking software.[7][18] This protocol is designed to be a self-validating system, where careful preparation and analysis at each stage ensure the reliability of the final results.
Mandatory Visualization: General Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol for Docking Indole Derivatives with AutoDock Vina
This protocol will use Cyclooxygenase-2 (COX-2) as the example target enzyme, a common target for anti-inflammatory indole derivatives.[21][22]
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files and setting up the grid.[7]
-
AutoDock Vina: The docking engine.[7]
-
PyMOL or UCSF Chimera: For visualization and analysis.[7]
-
Open Babel: For ligand file format conversion and energy minimization.[15]
-
ChemDraw or MarvinSketch: For drawing 2D ligand structures.[14]
Protocol:
-
Receptor Preparation:
-
Download the PDB file: Obtain the crystal structure of COX-2 (e.g., PDB ID: 5KIR) from the RCSB PDB.
-
Clean the PDB: Open the PDB file in a text editor or a molecular visualization tool like PyMOL. Remove all water molecules (HOH residues) and any co-crystallized ligands or ions that are not part of the enzyme's catalytic machinery.[10] Save this cleaned structure as a new PDB file.
-
Prepare the receptor in AutoDock Tools (ADT):
-
Launch ADT and open the cleaned PDB file.
-
Go to Edit > Hydrogens > Add. Choose "Polar only" and click "OK". This adds hydrogens to polar atoms, which is crucial for hydrogen bonding.[16]
-
Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to the protein atoms.[16]
-
Go to Grid > Macromolecule > Choose. Select the protein and click "OK". This will save the prepared receptor in the PDBQT format, which contains the atomic coordinates, partial charges, and AutoDock atom types.[7]
-
-
-
Ligand Preparation:
-
Obtain the 2D structure: Draw your indole derivative in ChemDraw or a similar program and save it as a MOL file.
-
Convert to 3D and Energy Minimize: Use Open Babel for this. The following command-line instruction will convert a 2D MOL file to a 3D, energy-minimized MOL2 file using the MMFF94 force field:
-
Prepare the ligand in ADT:
-
In ADT, go to Ligand > Input > Open and select your energy-minimized MOL2 file.
-
Go to Ligand > Torsion Tree > Detect Root. This defines the rigid part of the ligand.
-
Go to Ligand > Output > Save as PDBQT. This saves the prepared ligand in the required format for Vina.[13]
-
-
-
Grid Box Generation:
-
In ADT, with both the prepared receptor and ligand loaded, go to Grid > Grid Box.
-
A box will appear around the ligand. Adjust the center and dimensions of the box to encompass the entire binding site. It's good practice to have the box extend about 4-5 Å beyond the ligand in all directions. Note down the coordinates for the center and the size of the box.
-
-
Running AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) in a text editor with the following information, replacing the file names and coordinates with your own:
-
-
Analysis of Results:
-
Binding Affinity: Open the output_log.txt file. It will contain a table of the binding affinities (in kcal/mol) for the top predicted poses. The most negative value represents the best predicted binding affinity. [18] * Visualization of Poses: Open the receptor PDBQT file and the output_poses.pdbqt file in PyMOL or Chimera. You can then visualize the different binding poses of your indole derivative in the active site of the enzyme.
-
Interaction Analysis: Analyze the best-scoring pose to identify key molecular interactions. Look for:
-
Hydrogen bonds: These are strong, directional interactions and are often critical for binding. [23] * Hydrophobic interactions: These are non-specific interactions between nonpolar groups and are crucial for the overall stability of the complex, especially in hydrophobic binding pockets. [24][25] * Pi-stacking and other non-covalent interactions.
-
-
Repeat for all derivatives: Perform this entire protocol for each indole derivative you wish to compare.
-
Mandatory Visualization: AutoDock Vina Protocol Workflow
Caption: Step-by-step workflow for docking with AutoDock Vina.
Pillar 3: Authoritative Grounding & Data Presentation
The following tables summarize quantitative data from molecular docking studies of various indole derivatives against key enzyme targets. A more negative docking score (binding energy) indicates a stronger predicted binding affinity.
Table 1: Comparative Docking of Indole Derivatives Against Cyclooxygenase-2 (COX-2)
| Indole Derivative ID | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound S3 | COX-2 | Not specified, but noted to be similar to Indomethacin | Tyr355, Arg120 | [19] |
| Derivative 4 | COX-2 | -11.349 | (Hydrophobic and hydrophilic interactions noted) | [2] |
| Derivative 5 | COX-2 | -10.872 | (Hydrophobic and hydrophilic interactions noted) | [2] |
| Meloxicam (Reference) | COX-2 | -9.309 | - | [26] |
| Indomethacin (Reference) | COX-2 | Not specified | Tyr355, Arg120 | [19] |
Note: Direct comparison of scores between different studies should be done with caution due to variations in software and protocols.
Table 2: Comparative Docking of Indole Derivatives Against Anticancer Targets
| Indole Derivative ID | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Vincristine | Tubulin | - | - | [27] |
| Vinblastine | Tubulin | (Noted to have better binding affinity than Vincristine) | - | [27] |
| Compound 26 | EGFR | -10.1 | Cys773, Asp776, Phe771 | [5] |
| Methoxy-substituted Indole Curcumin | GSK-3β, EGFR, Bcr-Abl | (Not specified, but noted to bind strongly) | - | [5] |
| Thiazole-Indole-Isoxazole 1a | STAT3 SH2 Domain | (Noted to have significant binding affinity) | - | [28] |
| Thiazole-Indole-Isoxazole 1b | B-DNA Dodecamer | (Noted to have significant binding affinity) | - | [28] |
Table 3: Comparative Docking of Indole Derivatives Against Antimicrobial Targets
| Indole Derivative ID | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 9 | UDP-N-acetylmuramate-L-alanine ligase (MurC) | -11.5 | - | [3] |
| Compound 9 | Human lanosterol 14α-demethylase | -8.5 | - | [3] |
| Ampicillin (Reference) | MurC | -8.0 | - | [3] |
| Indole Amide Derivatives | DNA Gyrase | (Supported in vitro results) | - | [4] |
Mandatory Visualization: Key Molecular Interactions in Ligand Binding
Caption: Key interactions stabilizing an indole derivative in an enzyme's active site.
Conclusion
Molecular docking is a powerful computational technique that provides invaluable insights into the binding of indole derivatives to their respective enzyme targets. As demonstrated, the indole scaffold is a versatile starting point for the design of inhibitors for a wide range of enzymes. By carefully preparing the receptor and ligands, selecting an appropriate docking protocol, and critically analyzing the results in the context of key molecular interactions, researchers can effectively use in silico methods to guide the synthesis and optimization of novel therapeutic agents. The comparative data presented herein highlights the potential of this approach to differentiate between derivatives and identify promising candidates for further development. As computational methods continue to improve in accuracy and speed, their role in accelerating the drug discovery process will only become more profound.
References
-
Grokipedia. Scoring functions for docking. [Link]
-
Acemate. Molecular Docking Scoring. [Link]
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ResearchGate. (2023). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. [Link]
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Saraf, S. K., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 114. [Link]
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Kumar, A., et al. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PLoS ONE, 5(8), e12029. [Link]
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Doğanay, D., Özcan, S. M., Şentürk, A. M., & Ölgen, S. (2022). Antimicrobial Evaluation, Molecular Docking and ADME Properties of Indole Amide Derivatives. Letters in Drug Design & Discovery, 19(5), 387-396. [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [Link]
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Abdelmonsef, A. H., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 9, 793540. [Link]
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Malononitrile: A Superior and Versatile Alternative to 3-Oxopropanenitrile for Heterocyclic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficient and diverse synthesis of novel molecular architectures. For decades, active methylene compounds have served as foundational synthons, with 3-oxopropanenitrile (cyanoacetaldehyde) and malononitrile being two prominent examples. This guide provides an in-depth, objective comparison of these two reagents, presenting experimental evidence that underscores the often-superior performance and broader applicability of malononitrile in the synthesis of a wide array of heterocyclic systems critical to pharmaceutical and materials science.
At a Glance: Key Physicochemical and Reactivity Differences
The distinct structural attributes of malononitrile and 3-oxopropanenitrile fundamentally govern their reactivity and synthetic utility. Malononitrile, a dinitrile, possesses a highly activated methylene group (pKa ≈ 11 in DMSO) flanked by two potent electron-withdrawing cyano groups. This exceptional C-H acidity makes it a powerhouse nucleophile in a vast number of condensation and multicomponent reactions (MCRs).[1]
In contrast, 3-oxopropanenitrile, a β-ketonitrile, features a less acidic methylene group and a reactive carbonyl moiety.[1] This bifunctionality, while offering unique reaction pathways, can also lead to challenges in selectivity and stability. The inherent instability of 3-oxopropanenitrile often necessitates its in situ generation or the use of more stable precursors, such as its diethyl acetal, 3,3-diethoxypropanenitrile, followed by hydrolysis.[2]
| Feature | Malononitrile | 3-Oxopropanenitrile |
| Structure | A dinitrile with a highly activated methylene group. | A β-ketonitrile with a reactive carbonyl and an active methylene group.[1] |
| Reactivity | Highly reactive at the central methylene carbon.[1] | Possesses two sites for reaction: the active methylene group and the carbonyl carbon.[1][3] |
| Stability | Bench-stable solid. | Prone to self-condensation and polymerization; often generated in situ.[2] |
| Common MCRs | Gewald, Hantzsch-like pyridine synthesis, Biginelli-like reactions, synthesis of pyrans, pyranopyrimidines.[1] | Gewald reaction, pyrimidine synthesis, pyrazole synthesis.[3] |
| Versatility | A highly versatile and widely used reagent in a vast array of MCRs for heterocyclic synthesis.[1] | Less commonly reported in a wide range of MCRs compared to malononitrile.[1] |
Comparative Performance in Key Heterocyclic Syntheses
The true measure of a building block's utility lies in its performance in synthesizing valuable heterocyclic scaffolds. Below, we compare the application of malononitrile and 3-oxopropanenitrile in the construction of several key heterocycles, supported by experimental data.
The Gewald Reaction: A Case Study in Thiophene Synthesis
The Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes, provides a clear illustration of the advantages of malononitrile.[4] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[4]
With Malononitrile: The reaction is robust, high-yielding, and proceeds under mild conditions with a variety of carbonyl compounds.[1][4] The resulting 2-amino-3-cyanothiophenes are versatile intermediates for further elaboration.[4]
With 3-Oxopropanenitrile: While also a substrate in the Gewald reaction, its application is less prevalent. The presence of the carbonyl group can lead to self-condensation or other side reactions, potentially lowering the yield and complicating purification.[3][5]
Experimental Data Snapshot: Gewald Reaction Yields
| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine, Ethanol, 50-60°C | 92 | [4] |
| Acetophenone | Malononitrile | L-proline, water, ultrasound | 95 | [4] |
| Cyclohexanone | 3-Oxopropanenitrile | Morpholine, Ethanol, 50-60°C | Typically lower than with malononitrile (specific yield data is less commonly reported) | [3] |
Pyridine Synthesis: Malononitrile's Dominance
Substituted pyridines are among the most important heterocyclic motifs in the pharmaceutical industry.[3][6] Malononitrile is a key player in numerous MCRs for pyridine synthesis, including Hantzsch-like reactions.[1][6][7]
With Malononitrile: Four-component reactions of an aldehyde, malononitrile, a 1,3-dicarbonyl compound (or a compound with a reactive methylene group), and an ammonia source readily afford highly substituted pyridines in good to excellent yields.[7][8] The reactivity of malononitrile drives the initial Knoevenagel condensation, a key step in the reaction cascade.[8]
With 3-Oxopropanenitrile: The use of 3-oxopropanenitrile in classical pyridine syntheses is not well-documented in the literature, suggesting it may be less efficient or offer fewer advantages compared to malononitrile.[1]
Caption: Experimental workflow for pyrazole synthesis.
[3]### The Thorpe-Ziegler Reaction: A Unique Advantage of Dinitriles
The Thorpe-Ziegler reaction, an intramolecular self-condensation of dinitriles, is a powerful method for forming cyclic ketones after hydrolysis. T[9][10]his reaction is conceptually related to the Dieckmann condensation. M[9]alononitrile itself can undergo a base-catalyzed self-condensation to form a dimer, 2-amino-1,1,3-tricyanopropene, which is a valuable synthetic intermediate. T[11][12]his reactivity is absent in monofunctional nitriles like 3-oxopropanenitrile, highlighting a unique synthetic advantage of malononitrile.
Experimental Protocols
General Procedure for the Gewald Synthesis of 2-Aminothiophenes using Malononitrile
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Ethanol (25 mL)
-
Base (e.g., morpholine or triethylamine, 2.0 mmol)
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve the ketone or aldehyde, malononitrile, and elemental sulfur in ethanol.
-
Add the base dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
[3]#### General Procedure for the Synthesis of Pyrazoles from 3-Oxopropanenitrile
Materials:
-
3-Oxopropanenitrile (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Ethanol (15 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-oxopropanenitrile in ethanol in a 50 mL round-bottom flask.
-
Add hydrazine hydrate to the solution, followed by a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the pure pyrazole derivative.
While 3-oxopropanenitrile has its applications, the evidence strongly supports malononitrile as a more versatile, reliable, and efficient building block for heterocyclic synthesis. Its high reactivity, stability, and broad applicability in a multitude of multicomponent reactions make it the superior choice for researchers aiming to construct diverse and complex molecular libraries. The extensive literature documenting its use in high-yield syntheses of thiophenes, pyridines, pyrans, and a host of other heterocyclic systems solidifies its position as an indispensable tool in modern organic and medicinal chemistry. For drug development professionals, the predictability and robustness of malononitrile-based reactions translate to more efficient lead optimization and scale-up campaigns.
References
- A Comparative Guide to 3-Oxopropanenitrile and Malononitrile in Multicomponent Reactions - Benchchem.
- Application Notes and Protocols: 3-Oxopropanenitrile in Heterocyclic Compound Synthesis - Benchchem.
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC - PubMed Central.
- Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed.
- An In-depth Technical Guide to the Synthesis of 3-Oxopropanenitrile - Benchchem.
- Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile - Benchchem.
- Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis - Benchchem.
- Four‐component synthesis of pyridines from aldehyde, malononitrile and... - ResearchGate.
- Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines - ResearchGate.
- Thorpe reaction - Wikipedia.
- Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry.
- An In-depth Technical Guide to Side Reactions and Byproducts in Malononitrile Synthesis - Benchchem.
- Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile).
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory requirement but a cornerstone of responsible science. This guide provides a detailed protocol for the disposal of 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile, a specialized indole derivative.
Disclaimer: An official Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following procedures are based on the known hazards of its constituent functional groups—the indole ring, the benzyloxy group, and the oxopropanenitrile moiety—as well as established best practices for hazardous chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive guidance and to ensure full compliance with all federal, state, and local regulations.
Hazard Identification and Risk Assessment: A Cautious Approach
Given the absence of a specific SDS, a conservative risk assessment is necessary. The structure of this compound suggests several potential hazards that mandate its classification as hazardous waste.
-
Indole Derivatives: This class of compounds can be harmful if swallowed and may cause skin and eye irritation.[1] Some indole derivatives are also noted for their potential to form harmful disinfection byproducts in aquatic environments, underscoring the need to prevent their release.[2]
-
Nitrile Compounds: Organic nitriles are a well-documented class of toxic substances. They can be harmful if swallowed, in contact with skin, or inhaled. The primary hazard is the potential to release hydrogen cyanide, a potent toxin, under acidic conditions or upon combustion.
-
Oxo- and Benzyloxy- Moieties: While the benzyloxy group is generally stable, compounds containing aromatic rings and carbonyl groups should be handled with care, assuming potential for irritation until proven otherwise. Safety data for similar benzyloxy-indole compounds indicate they can cause skin and serious eye irritation.[3][4][5]
Based on this analysis, all waste containing this chemical, including stock compound, reaction mixtures, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous.
| Potential Hazard | Associated Functional Group | Basis for Classification (from similar compounds) | GHS Hazard Statements (Anticipated) |
| Acute Toxicity (Oral, Dermal) | Nitrile, Indole | Harmful if swallowed or in contact with skin. | H302 + H312: Harmful if swallowed or in contact with skin |
| Skin Irritation | Indole, Benzyloxy | Causes skin irritation.[3][5] | H315: Causes skin irritation |
| Eye Irritation | Indole, Benzyloxy | Causes serious eye irritation.[3][5] | H319: Causes serious eye irritation |
| Respiratory Irritation | General (as powder/aerosol) | May cause respiratory irritation.[3][4] | H335: May cause respiratory irritation |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that appropriate engineering controls and Personal Protective Equipment (PPE) are in use to minimize exposure.
-
Engineering Controls: All handling and preparation of waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6] An eyewash station and safety shower must be readily accessible.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for tears or holes before use and dispose of contaminated gloves as hazardous solid waste.[7]
-
Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.[1]
-
Step-by-Step Disposal Protocol
The disposal of this compound requires a systematic approach involving segregation, containment, and labeling. In-lab chemical neutralization is not recommended due to the potential for generating byproducts of unknown toxicity.[1]
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all non-reusable, contaminated solids in a designated hazardous waste container. This includes:
-
Contaminated PPE (gloves, disposable lab coats).
-
Weighing paper, paper towels, and bench protectors.
-
Empty stock vials (triple-rinse with a suitable solvent like acetone; the rinsate must be collected as liquid hazardous waste).
-
-
This solid waste stream should be kept separate from other laboratory trash and from liquid chemical waste.[8]
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound, including unused solutions, reaction mixtures, and solvent rinsates, in a dedicated, sealed hazardous waste container.
-
Crucially, do not mix this waste stream with acidic waste. The nitrile functional group can potentially react with strong acids to release toxic hydrogen cyanide gas.
-
Segregate halogenated and non-halogenated solvent waste into separate containers unless your institution's EHS policy directs otherwise.[1]
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles, syringes, or broken glassware, must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[1]
-
Step 2: Waste Containment and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling and transport.
-
Container Selection:
-
Use a container made of a material chemically compatible with the waste (e.g., borosilicate glass or high-density polyethylene for liquids).
-
The container must be in good condition, free of leaks or cracks, and have a secure, screw-on cap.[8]
-
-
Labeling:
-
Label the container with the words "HAZARDOUS WASTE" before adding any material.[8]
-
The label must include:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[8]
-
All Contents: List all constituents, including solvents and their approximate percentages.
-
Principal Investigator/Lab Contact: Name and contact information for the responsible party.
-
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.
-
Designate a specific "Satellite Accumulation Area" within the laboratory that is under the direct control of lab personnel.[8]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks or spills.
-
Keep the container closed at all times except when adding waste.[8]
-
Store away from incompatible materials, especially strong acids.
Step 4: Final Disposal
The ultimate disposal of this hazardous waste must be managed by your institution's EHS office.
-
Once the waste container is full, or if you are generating waste infrequently, contact your EHS department to schedule a pickup.
-
Do not pour any waste containing this compound down the drain or dispose of it in the regular trash.[3][8]
-
The standard and safest disposal method for this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste management facility.[9] This process effectively destroys the compound, preventing its release into the environment.
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety.
-
Evacuate: Alert others in the area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb a large spill.
-
Collect & Dispose: Carefully scoop the absorbed material into a designated hazardous waste container. Label the container appropriately and manage it as described in the protocol above.
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste containing this compound.
References
- Benchchem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
- Biosynth. (2022, May 6). Safety Data Sheet for 5-Benzyloxy-3-(dimethylaminomethyl)indole.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a nitrile-containing compound.
- MedchemExpress.com. (2026, January 4). Safety Data Sheet for 5-(Benzyloxy)pentan-1-ol.
- TCI Chemicals. (2025, February 17). Safety Data Sheet for 4-Benzyloxyindole.
- Fisher Scientific. (2010, September 21). Safety Data Sheet for Indole.
- Sigma-Aldrich. (2024, March 7). Safety Data Sheet for Benzonitrile.
- Cai, Y., et al. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. Chemosphere, 259, 127579.
- HiMedia Laboratories. (n.d.). Indole Detection Reagent - Safety Data Sheet.
- OSHA. (n.d.). Occupational Safety and Health Administration InfoSheet.
- Pratama, A. S. R., et al. (2022). Barcoding drug information to recycle unwanted household pharmaceuticals: a review. Environmental Science and Pollution Research, 29(45), 67755–67773.
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Navigating the Unseen: A Guide to Safely Handling 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel compounds are daily realities. While the potential for discovery is immense, so too is the responsibility to ensure the safety of those at the forefront of innovation. This guide provides essential, immediate safety and logistical information for handling 3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile, a compound of interest in drug development. As a Senior Application Scientist, my aim is to equip you not just with a list of procedures, but with the scientific rationale behind them, fostering a culture of safety and precision in your laboratory.
Core Safety Directives: A Proactive Approach to Risk Mitigation
The key to laboratory safety lies in a proactive, rather than reactive, mindset. Before the first gram of this compound is weighed, a thorough risk assessment is paramount. This involves not only understanding the chemical's potential hazards but also the specific procedures in which it will be used.
Engineering Controls: Your First Line of Defense
The most effective way to minimize exposure to any hazardous chemical is to control it at the source.
-
Chemical Fume Hood: All work involving this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any dust particles or vapors that may be generated. The fume hood sash should be kept as low as possible to maximize containment.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[1]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, PPE provides a crucial final barrier between you and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific risks of the procedure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer excellent resistance to a wide range of chemicals, including those with nitrile and ketone functionalities.[2][3][4] For procedures with a higher risk of splashing, consider double-gloving. |
| Eye Protection | Chemical safety goggles | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat, fully buttoned, is mandatory to protect against accidental spills.[5] |
| Respiratory Protection | As needed, based on risk assessment | For routine handling in a fume hood, respiratory protection is typically not required. However, for large-scale operations or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Precision in execution is as vital as the quality of your research. Follow these steps to ensure the safe handling of this compound at every stage.
Preparation and Weighing
-
Don Appropriate PPE: Before entering the designated work area, ensure you are wearing all required PPE.
-
Prepare the Work Area: Designate a specific area within the chemical fume hood for handling the compound. Ensure the area is clean and uncluttered.
-
Weighing: If weighing the solid, use a weigh boat or creased weighing paper to prevent dispersal of the powder. Perform this task in the fume hood to contain any airborne particles.
Solution Preparation and Reactions
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Heating and Stirring: If the procedure requires heating, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Ensure the reaction vessel is securely clamped.
-
Monitoring Reactions: When monitoring reactions, do so from a safe distance and through the fume hood sash.
Post-Procedure and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated chemical waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[7]
Disposal Plan: Responsible Management of Chemical Waste
The lifecycle of a chemical in the laboratory extends beyond its use in an experiment. Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and excess material, must be collected in a designated, clearly labeled hazardous waste container.[8] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a separate, labeled container for hazardous waste. Do not pour any amount down the sanitary sewer.[9]
-
Solid Waste: Solid waste should be collected in a labeled, sealed container.
-
Consult Your EHS Department: Always follow your institution's specific guidelines for hazardous waste disposal. The Environmental Health and Safety (EHS) department is your primary resource for any questions regarding waste management.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
-
Spill: In the event of a small spill within the fume hood, it can be cleaned up by trained personnel using appropriate absorbent materials. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and quality of your research. A strong safety culture is the bedrock of scientific excellence.
References
- Vertex AI Search. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved January 19, 2026.
- Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved January 19, 2026.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved January 19, 2026.
-
Centers for Disease Control and Prevention. (n.d.). NITRILES. Retrieved January 19, 2026, from [Link]
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved January 19, 2026.
- PPS Gloves. (2025, January 7).
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved January 19, 2026.
- MedchemExpress.com. (2026, January 4).
- SAFE USE OF CHEMICALS IN THE LABORATORY & HAZARDOUS WASTE MANAGEMENT. (2017, January 23). Retrieved January 19, 2026.
- Sigma-Aldrich. (2024, March 7).
- CymitQuimica. (2024, December 19).
- TCI Chemicals. (2025, February 17).
- Biosynth. (2022, May 6).
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved January 19, 2026.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved January 19, 2026.
Sources
- 1. biosynth.com [biosynth.com]
- 2. armbrustusa.com [armbrustusa.com]
- 3. glovesnstuff.com [glovesnstuff.com]
- 4. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
